molecular formula C3H3N3OS B14567516 1,2,3-Thiadiazole-5-carboxaldoxime CAS No. 61444-94-8

1,2,3-Thiadiazole-5-carboxaldoxime

Cat. No.: B14567516
CAS No.: 61444-94-8
M. Wt: 129.14 g/mol
InChI Key: AVDHSMFWZKSJRP-GORDUTHDSA-N
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Description

1,2,3-Thiadiazole-5-carboxaldoxime (CAS Registry Number: 61444-94-8) is a chemical reagent of interest in medicinal and agricultural chemistry research. Its molecular formula is C 3 H 3 N 3 OS, and it is often handled in salt forms, such as its sodium derivative (Molecular Weight: 151.12 g/mol) . This compound is a functionalized derivative of the 1,2,3-thiadiazole heterocycle, a scaffold recognized for its versatile and broad spectrum of biological activities . The primary research value of 1,2,3-Thiadiazole-5-carboxaldoxime is highlighted in metabolic studies. Specifically, it has been identified as a precursor in the formation of a glucuronic acid conjugate in biological systems, as demonstrated in rabbit models following intravenous administration . The isolation and identification of this glucuronide metabolite were achieved using advanced analytical techniques including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectrometry . This makes the compound a valuable probe for investigating the metabolic fate and disposition of thiadiazole-containing molecules. Research into 1,2,3-thiadiazole derivatives, such as this oxime, is driven by their significant potential in pharmaceutical and agrochemical applications. The 1,2,3-thiadiazole scaffold is a privileged structure in drug discovery, with documented derivatives exhibiting promising antifungal, antiviral, insecticidal, and anticancer activities . The oxime functional group can serve as a key synthetic intermediate for further chemical transformations, enabling researchers to explore structure-activity relationships and develop novel bioactive agents . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61444-94-8

Molecular Formula

C3H3N3OS

Molecular Weight

129.14 g/mol

IUPAC Name

(NE)-N-(thiadiazol-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C3H3N3OS/c7-5-2-3-1-4-6-8-3/h1-2,7H/b5-2+

InChI Key

AVDHSMFWZKSJRP-GORDUTHDSA-N

Isomeric SMILES

C1=C(SN=N1)/C=N/O

Canonical SMILES

C1=C(SN=N1)C=NO

Related CAS

71683-08-4 (hydrochloride salt)

Origin of Product

United States

Foundational & Exploratory

Biological Activity of 1,2,3-Thiadiazole-5-Carboxaldoxime Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole scaffold is a privileged five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. Its mesoionic character enables it to cross cellular membranes efficiently, acting as a highly effective bioisostere for pyrimidine and oxadiazole rings 1[1]. When functionalized with a carboxaldoxime group at the 5-position, the resulting derivatives exhibit profound biological activities. As a Senior Application Scientist, I have structured this guide to explore the dual utility of these derivatives: their historical and mechanistic role in medical toxicology as acetylcholinesterase (AChE) reactivators, and their modern resurgence in agrochemistry as potent insecticidal, acaricidal, and antiviral agents.

Mechanistic Foundations of the Scaffold

The unique electronic distribution of the 1,2,3-thiadiazole ring imparts high stability and lipophilicity, which is crucial for target site penetration in both mammalian tissues and plant cuticles 2[2]. The oxime moiety (-CH=N-OH) serves as a potent alpha-effect nucleophile. In biological systems, the deprotonated oximate anion is the active species capable of attacking electrophilic centers, such as the phosphorus atom in organophosphate-inhibited enzymes or specific neuroreceptors in agricultural pests 3[3].

Medical Applications

Acetylcholinesterase (AChE) Reactivation

Organophosphates (OPs) exert their toxicity by covalently phosphorylating the catalytic serine residue in the active site of AChE, leading to a fatal cholinergic crisis. 1,2,3-Thiadiazole-5-carboxaldoxime derivatives were historically developed as antidotes to OP poisoning 3[3]. Mechanism: The thiadiazole ring provides the necessary steric and electronic alignment to position the oxime group deep within the AChE gorge. The oximate anion executes a nucleophilic attack on the conjugated phosphorus, forming a transient oxime-phosphonate complex that subsequently cleaves, restoring the native enzyme 3[3].

AChE_Reactivation OP Organophosphate (Toxin) Inhibited Phosphorylated AChE (Inhibited State) OP->Inhibited Covalent Binding AChE Active AChE (Serine-OH) AChE->Inhibited Complex Oxime-Phosphonate Intermediate Inhibited->Complex Nucleophilic Attack Oxime 1,2,3-Thiadiazole-5- carboxaldoxime Oxime->Complex Restored Restored AChE + Phosphorylated Oxime Complex->Restored Hydrolysis/Cleavage

Fig 1. Mechanism of AChE reactivation by 1,2,3-thiadiazole-5-carboxaldoxime nucleophilic attack.

Antitumor Activity

Beyond toxicology, these hybrids possess notable cytotoxicity against human cancer cell lines. Derivatives have shown IC50 values superior to standard chemotherapeutics like 5-fluorouracil against HCT-116 (colon cancer) and SGC-7901 (gastric cancer) cells 4[4]. The mesoionic scaffold allows deep tissue penetration and potential microtubule destabilization 2[2].

Agrochemical Applications

Insecticidal & Acaricidal Activity

In recent years, the hybridization of the 1,2,3-thiadiazole core with pyrazole oximes has yielded next-generation agrochemicals5[5]. Novel pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety have demonstrated exceptional efficacy against resistant agricultural pests 6[6]. For instance, specific derivatives exhibit over 90% mortality against Aphis craccivora and Plutella xylostella at 100 μg/mL 5[5]. The mechanism is hypothesized to involve cytochrome P450 activation leading to reactive oxygen species (ROS) generation, or direct antagonism of GABA receptors6[6].

Antiviral Activity

1,2,3-Thiadiazole derivatives act as powerful plant activators, inducing systemic acquired resistance (SAR). 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone and related oxime derivatives exhibit significant curative activity against the Tobacco Mosaic Virus (TMV) in vivo 7[7].

Quantitative Data Summary

Compound Class / DerivativeTarget / Cell LineBiological Activity (IC50 / LC50)Source
Pyrazole oxime-thiadiazole (Compound 8w)Plutella xylostella (Moth)LC50 = 9.78 µg/mL6[6]
Pyrazole oxime-thiadiazole (Compound 8m)Tetranychus cinnabarinus80% mortality at 50 µg/mL6[6]
Pyrazole oxime-thiadiazole (Compound 8e)HCT-116 (Colon Cancer)IC50 = 7.19 µM4[4]
Pyrazole oxime-thiadiazole (Compound 8r)SGC-7901 (Gastric Cancer)IC50 = 8.64 µM4[4]
Thiadiazole-5-carboxaldoximeOP-inhibited AChEHigh Reactivation Rate3[3]

Experimental Protocols

Protocol 1: In Vitro AChE Reactivation Assay (Modified Ellman’s Method)

Causality & Logic: Ellman's method utilizes DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) because it reacts with thiocholine (the hydrolysis product of acetylthiocholine) to form a yellow 5-thio-2-nitrobenzoate anion. This allows for real-time spectrophotometric tracking at 412 nm, making the system self-validating through continuous kinetic readouts rather than a single endpoint. Workflow:

  • Enzyme Inhibition: Incubate human recombinant AChE with an organophosphate (e.g., paraoxon) at an IC90 concentration for 15 minutes at 25°C.

  • Oxime Treatment: Add 1,2,3-thiadiazole-5-carboxaldoxime (10-100 µM) to the inhibited enzyme. Incubate for 30 minutes.

  • Substrate Addition: Add acetylthiocholine iodide (0.5 mM) and DTNB (0.3 mM) in 0.1 M phosphate buffer (pH 7.4).

  • Kinetic Measurement: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation: Calculate % reactivation relative to a non-inhibited AChE positive control (100% activity) and an OP-inhibited negative control (0% reactivation).

Protocol 2: Insecticidal Leaf-Dip Bioassay

Causality & Logic: The leaf-dip method directly mimics field application. Triton X-100 is utilized as a non-ionic surfactant to break the surface tension of the waxy leaf cuticle, ensuring uniform distribution of the highly lipophilic thiadiazole oxime 1[1]. The inclusion of a DMSO/Triton-only control validates that mortality is strictly compound-driven. Workflow:

  • Formulation: Dissolve the thiadiazole oxime derivative in DMSO to form a 10 mg/mL stock. Dilute in distilled water containing 0.1% Triton X-100 to target concentrations (e.g., 10, 50, 100 µg/mL).

  • Preparation: Cut fresh cabbage leaves into 5 cm discs. Dip the discs into the formulated solutions for 10 seconds.

  • Drying: Air-dry the leaf discs on filter paper at room temperature to prevent fungal growth.

  • Infestation: Place the dried discs in Petri dishes. Introduce 30 third-instar larvae of Plutella xylostella per dish.

  • Incubation & Scoring: Incubate at 25°C, 65% relative humidity, with a 14:10 light:dark photoperiod. Record mortality at 48 and 72 hours.

  • Validation: Calculate LC50 using Probit analysis against the negative control.

Agro_Workflow Synth Hurd-Mori Cyclization (Thiadiazole Scaffold) Deriv Oxime Derivatization (Aldehyde + NH2OH) Synth->Deriv Formulate Formulation (Triton X-100 + DMSO) Deriv->Formulate Dissolution Bioassay Leaf-Dip Bioassay (P. xylostella) Formulate->Bioassay Application Data Mortality Assessment (LC50 Calculation) Bioassay->Data 48-72h Incubation Lead Lead Optimization (SAR Analysis) Data->Lead Efficacy > 90%

Fig 2. Experimental workflow for synthesizing and validating thiadiazole oxime insecticides.

References

  • Synthesis and bioactivities of novel pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety Source: ResearchGate / PubMed URL:[Link]

  • Antidotes to organophosphate poisoning. 2. Thiadiazole-5-carboxaldoximes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI URL:[Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview Source: PMC / NIH URL:[Link]

Sources

Structure-Activity Relationship (SAR) of Thiadiazole Oximes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

Thiadiazole oximes—particularly 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives—represent a highly versatile pharmacophore in both medicinal chemistry and agrochemical design[1][2]. The strategic incorporation of an oxime functional group into the thiadiazole scaffold significantly modulates the molecule's lipophilicity, target binding affinity, and metabolic stability. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of these compounds, elucidating their synthetic pathways, mechanistic targets, and the self-validating experimental protocols used to evaluate their efficacy.

Rational Design and Synthetic Workflow

The synthesis of thiadiazole oxime ethers is engineered to maximize yield while allowing for modular substitution at the oxime ether linkage, a critical site for SAR optimization.

Step-by-Step Synthesis Protocol for 1,2,3-Thiadiazole Oxime Ethers
  • Oxime Condensation: React a pyrazole carbaldehyde (or an equivalent aryl ketone/aldehyde) with hydroxylamine hydrochloride in an ethanol solvent under reflux conditions[2].

    • Causality: Ethanol provides an optimal polar protic environment that stabilizes the transition state of the imine/oxime formation. Refluxing provides the necessary thermal energy to accelerate the condensation reaction and drive it to completion.

  • Nucleophilic Substitution: Introduce the resulting pyrazole oxime to a substituted 1,2,3-thiadiazole intermediate (bearing a leaving group) in acetonitrile, utilizing potassium carbonate (

    
    ) as a base[2].
    
    • Causality:

      
       is selected as a mild base to selectively deprotonate the oxime hydroxyl group, forming a highly reactive oximate nucleophile without inducing unwanted side-reactions such as ester hydrolysis. Acetonitrile, a polar aprotic solvent, is used because it does not solvate the oximate anion strongly, thereby enhancing its nucleophilicity.
      
  • Purification: Cool the mixture, filter to remove inorganic salts, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (typically 4:1 to 9:1)[3].

SynthesisWorkflow A Pyrazole Carbaldehyde (Starting Material) B Hydroxylamine Hydrochloride (Reflux in Ethanol) A->B Condensation C Pyrazole Oxime (Intermediate) B->C Yields D 1,2,3-Thiadiazole Intermediate + K2CO3 in Acetonitrile C->D Nucleophilic Substitution E 1,2,3-Thiadiazole Oxime Ether (Target Compound) D->E Purification

Caption: General synthetic workflow for 1,2,3-thiadiazole oxime ethers.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of thiadiazole oximes is exquisitely sensitive to the nature and spatial orientation of their substituents.

Agrochemical Efficacy: Insecticidal and Acaricidal Action

Derivatives featuring a 1,3,4-thiadiazole pyrazole oxime core have demonstrated exceptional potency against resistant agricultural pests, notably the diamondback moth (Plutella xylostella) and Aphis craccivora[1][2]. Key SAR findings dictate:

  • Halogenation: The introduction of electron-withdrawing halogens (e.g., -Cl, -F) on the terminal phenyl rings drastically increases lipophilicity. This enhances cuticular penetration in insects and improves binding affinity within hydrophobic receptor pockets.

  • Stereochemistry: The spatial orientation (syn/anti isomerism) of the oxime group is a critical determinant for target receptor docking and subsequent reactivation or antagonism[4].

  • Pharmacophore Fusion: Integrating a methoxyacrylate moiety into the 1,2,3-thiadiazole oxime framework yields broad-spectrum fungicidal properties and acts as a potent plant activator[3].

Quantitative SAR Data Comparison

The following table summarizes the comparative biological activity of key synthesized derivatives against agricultural pests.

Compound IDCore ScaffoldKey SubstituentTarget PestMortality (%) / Efficacy
8r 1,3,4-Thiadiazole Pyrazole Oxime4-Cl-PhenylPlutella xylostellaHigh Efficacy (>90%)
8w 1,3,4-Thiadiazole Pyrazole Oxime2,4-diCl-PhenylPlutella xylostellaHigh Efficacy (>95%)
Comp-IV 1,2,3-Thiadiazole Methoxyacrylate3,4-diCl-PhenylAphis craccivoraPotent Bactericidal/Insecticidal
Pyridalyl Pyrazole Derivative (Control)N/APlutella xylostella100% (Reference Standard)

Data synthesized from comparative biological evaluations[1][3].

Mechanistic Pathways

Insecticidal Mechanism: GABA Receptor Antagonism

While traditional pyrazole-based insecticides often target Complex I of the mitochondrial electron transport chain (inhibiting ATP production), novel thiadiazole oximes exhibit a distinct mechanism of action[1]. They act as potent antagonists at the [1]. By binding to these receptors, they block the influx of chloride ions. This prevents neuronal hyperpolarization, forcing the insect's nervous system into a state of continuous hyperexcitation, which rapidly culminates in paralysis and death[1].

Mechanism A Thiadiazole Oxime B GABA-gated Chloride Channel A->B Antagonizes C Chloride Ion Influx Blocked B->C D Neuronal Hyperexcitation C->D E Paralysis & Death D->E

Caption: Hypothesized GABA receptor antagonist signaling pathway.

Anticancer Mechanisms

In medicinal chemistry, 1,2,3-thiadiazole oximes are evaluated for their cytotoxic activity. Their primary mechanism involves the modulation of the PI3K/Akt and MAPK/ERK signaling cascades, which disrupts cellular proliferation and induces apoptosis in human cancer cell lines (e.g., HeLa, HCT116)[2][5].

Self-Validating Experimental Protocols

To ensure the scientific integrity of the SAR data, the following standardized, self-validating bioassays are strictly employed.

Protocol A: Mycelial Growth Inhibition Assay (Antifungal Evaluation)

This assay quantifies the fungicidal properties of the synthesized derivatives[6].

  • Media Preparation: Dissolve the test thiadiazole oxime in DMSO and uniformly mix it with molten Potato Dextrose Agar (PDA).

    • Self-Validation/Causality: The final concentration of DMSO must be strictly maintained below 1% (v/v). This ensures that any observed fungal inhibition is a direct result of the compound's bioactivity, rather than solvent-induced toxicity[6].

  • Inoculation: Place a standardized 5 mm disc of actively growing fungal mycelium at the exact center of the PDA plate.

  • Incubation: Incubate the plates at 25±1°C. Measurements are taken only when the negative control plate (containing <1% DMSO and no active compound) exhibits full radial growth.

  • Data Analysis: Calculate the percentage of inhibition using the formula:

    
    , where 
    
    
    
    and
    
    
    represent the average mycelial diameters of the control and treatment groups, respectively[6]. Probit analysis is subsequently applied to linearize the sigmoidal dose-response curve, allowing for an accurate calculation of the
    
    
    value.
Protocol B: MTT Cytotoxicity Assay (Anticancer Evaluation)

This assay measures the metabolic viability of cancer cells following exposure to the compounds[2].

  • Cell Seeding: Seed target cancer cells in 96-well microtiter plates at a density of

    
     to 
    
    
    
    cells per well. Incubate for 24 hours to allow for stable cell attachment[2][5].
  • Compound Treatment: Treat the cells with serial dilutions of the thiadiazole oxime for 48–72 hours.

    • Self-Validation: Always include a vehicle control (DMSO) to establish baseline viability and a positive control (e.g., 5-fluorouracil) to validate the assay's sensitivity to known cytotoxic agents[2].

  • Metabolic Assessment: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT, reducing it to insoluble purple formazan crystals. Dead cells lack this metabolic capacity, making formazan production a direct, quantifiable proxy for cell viability.

  • Quantification: Carefully aspirate the medium and add 150 µL of DMSO to each well.

    • Causality: Because formazan is water-insoluble, an organic solvent like DMSO is required to fully solubilize the crystals, creating a homogeneous solution suitable for spectrophotometric analysis. Measure the absorbance at 570 nm using a microplate reader[2].

References

  • CN106995420A - One class thiadiazoles oxime ether methoxy base acrylate derivative and its production and use Source: Google Patents URL
  • Docking studies and effects of syn-anti isomery of oximes derived from pyridine imidazol bicycled systems as potential human acetylcholinesterase reactivators Source: ResearchGate URL:[Link]

Sources

Comprehensive Technical Guide: Synthesis of 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemistry. Specifically, 1,2,3-thiadiazole-5-carboxaldoxime (TDA) and its derivatives have been extensively studied for their unique biological activities, including their historical evaluation as antidotes for organophosphate poisoning[1]. The synthesis of functionalized 1,2,3-thiadiazoles requires precise control over ring formation and subsequent functional group manipulations to avoid ring degradation. This whitepaper details a robust, self-validating multi-step synthetic workflow to access 1,2,3-thiadiazole-5-carboxaldoxime from readily available semicarbazone precursors.

Retrosynthetic Analysis & Mechanistic Pathways

The target molecule, 1,2,3-thiadiazole-5-carboxaldoxime, can be disconnected at the oxime C=N bond, leading back to 1,2,3-thiadiazole-5-carbaldehyde. The aldehyde is typically accessed via the oxidation of the corresponding alcohol, which in turn is derived from the reduction of ethyl 1,2,3-thiadiazole-5-carboxylate. The core 1,2,3-thiadiazole ring is constructed using the pivotal Hurd-Mori cyclization[2].

The Hurd-Mori Cyclization Mechanism

The Hurd-Mori reaction is the cornerstone of 1,2,3-thiadiazole synthesis. It involves the treatment of a hydrazone or semicarbazone (e.g., ethyl formylacetate semicarbazone) with thionyl chloride (


). Mechanistically, 

serves a dual purpose: it acts as the sulfur source and as a dehydrating agent. The semicarbazone reacts with

to form an electrophilic N-sulfinyl intermediate. This intermediate undergoes an intramolecular electrophilic substitution onto the adjacent carbon, followed by the elimination of

and

, driving the aromatization to form the stable 1,2,3-thiadiazole ring[2].

Mechanism N1 Hydrazone / Semicarbazone N2 N-Sulfinyl Intermediate N1->N2 + SOCl2 N3 Intramolecular Cyclization N2->N3 Electrophilic Attack N4 Elimination (-HCl, -SO2) N3->N4 Rearrangement N5 1,2,3-Thiadiazole Ring N4->N5 Aromatization

Proposed mechanism for the Hurd-Mori 1,2,3-thiadiazole synthesis.

Experimental Protocols: A Self-Validating System

The following protocols have been engineered to ensure high fidelity and reproducibility. Each step includes built-in validation markers (e.g., TLC monitoring, specific temperature controls) to prevent side reactions such as ring opening or over-reduction.

Step 1: Synthesis of Ethyl 1,2,3-Thiadiazole-5-carboxylate

Causality: Thionyl chloride must be added gradually at 0 °C to control the highly exothermic N-sulfinylation and prevent the thermal decomposition of the semicarbazone precursor. Procedure:

  • Equip a flame-dried round-bottom flask with a magnetic stirrer and an addition funnel.

  • Charge the flask with ethyl formylacetate semicarbazone (1.0 eq) and cool to 0 °C using an ice-water bath.

  • Gradually add thionyl chloride (excess, typically 3-5 eq) dropwise via the addition funnel over 30 minutes[3].

  • Maintain the reaction at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Dilute the mixture with chloroform and carefully quench by pouring into an ice-cold saturated sodium bicarbonate solution until pH 7 is reached[3].

  • Extract the aqueous layer with chloroform, dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude ester.
    
Step 2: Reduction to 1,2,3-Thiadiazole-5-methanol

Causality: While DIBAL-H can directly reduce esters to aldehydes[2], the two-step reduction-oxidation sequence is often preferred for 1,2,3-thiadiazoles to prevent over-reduction and simplify purification. Sodium borohydride (


) in methanol provides a mild reduction environment that preserves the integrity of the electron-deficient thiadiazole ring[4].
Procedure: 
  • Dissolve ethyl 1,2,3-thiadiazole-5-carboxylate (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add

    
     (2.0-3.0 eq) in small portions to control the evolution of hydrogen gas[4].
    
  • Remove the ice bath and stir at room temperature for 2-4 hours. Monitor via TLC (disappearance of the ester spot).

  • Quench the reaction at 0 °C with saturated aqueous

    
    .
    
  • Remove methanol under reduced pressure, extract with dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate to afford the alcohol[4].
    
Step 3: Oxidation to 1,2,3-Thiadiazole-5-carbaldehyde

Causality: Pyridinium chlorochromate (PCC) is selected as the oxidant because it selectively halts oxidation at the aldehyde stage without over-oxidizing to the carboxylic acid, which is a common risk with harsher oxidants[5]. Procedure:

  • Dissolve 1,2,3-thiadiazole-5-methanol (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) in batches at room temperature[5].

  • Stir the dark mixture overnight. Monitor completion via TLC.

  • Filter the mixture through a pad of Celite to remove chromium salts, washing the pad thoroughly with DCM.

  • Concentrate the filtrate and purify via silica gel column chromatography (petroleum ether:ethyl acetate) to isolate the pure aldehyde[5].

Step 4: Oximation to 1,2,3-Thiadiazole-5-carboxaldoxime

Causality: The condensation of the aldehyde with hydroxylamine requires a buffered environment. Sodium acetate is used to deprotonate hydroxylamine hydrochloride, generating the free nucleophilic amine while maintaining a slightly acidic pH to activate the carbonyl carbon[2]. Procedure:

  • Dissolve 1,2,3-thiadiazole-5-carbaldehyde (1.0 eq) in ethanol.

  • In a separate vial, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a minimum amount of water.

  • Add the aqueous buffer solution to the ethanolic aldehyde solution.

  • Stir the mixture at room temperature for 2-6 hours[2].

  • Upon completion (TLC), concentrate the mixture under reduced pressure to remove ethanol.

  • Add water and extract the oxime product with ethyl acetate. Wash with brine, dry over

    
    , and concentrate. Recrystallize if necessary.
    

Workflow A Semicarbazone Precursor B 1,2,3-Thiadiazole- 5-carboxylate A->B Hurd-Mori (SOCl2) C 1,2,3-Thiadiazole- 5-methanol B->C Reduction (NaBH4) D 1,2,3-Thiadiazole- 5-carbaldehyde C->D Oxidation (PCC) E 1,2,3-Thiadiazole- 5-carboxaldoxime D->E Oximation (NH2OH)

Overall synthetic workflow for 1,2,3-thiadiazole-5-carboxaldoxime.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory settings, the quantitative parameters and expected validation markers for each step are summarized below.

Table 1: Summary of Reaction Parameters and Quantitative Yields

Synthetic StepReagents & SolventsTemperatureTimeExpected YieldAnalytical Validation Marker
1. Hurd-Mori Cyclization

(neat or in

)
0 °C to RT1 h65–75%Disappearance of semicarbazone on TLC
2. Ester Reduction

, Methanol
0 °C to RT2–4 h80–85%LC-MS:

shift; TLC ester consumption
3. Alcohol Oxidation PCC, DCMRT12 h65–70%Appearance of aldehyde proton (~10 ppm) in

4. Oximation

,

, EtOH
RT2–6 h85–90%Disappearance of aldehyde spot on TLC

References

  • Antidotes to organophosphate poisoning. 2. Thiadiazole-5-carboxaldoximes Journal of Medicinal Chemistry (ACS Publications)[Link]

  • 3-(4-methyl-1, 2, 3-thiadiazole-5-yl)-1, 5-diketone derivatives as well as preparation method and application thereof Patsnap Eureka[Link]

  • 5-(1,2,3-Thiadiazolyl)-s-triazolo[3,4-b]-1,3,4-thiadiazoles ElectronicsAndBooks[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 1,2,3-Thiadiazole-5-carboxaldoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1,2,3-Thiadiazole-5-carboxaldoxime is a highly specialized heterocyclic compound with significant implications in medicinal chemistry, particularly in the development of antidotes and agricultural agents. As a Senior Application Scientist, evaluating the thermodynamic stability of this molecule requires a nuanced understanding of its dual nature: the thermal metastability of the 1,2,3-thiadiazole core and the solution-state equilibrium dynamics of the carboxaldoxime substituent. This whitepaper provides an in-depth, self-validating framework for profiling the thermodynamic parameters and degradation kinetics of this compound.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of 1,2,3-thiadiazole-5-carboxaldoxime is governed by two distinct, competing pathways depending on the environmental stressor (solid-state thermal stress vs. solution-state solvolysis).

The 1,2,3-Thiadiazole Core: Aromaticity vs. Nitrogen Extrusion

While the 1,2,3-thiadiazole ring is a remarkably stable, neutral aromatic system at ambient conditions[1], it is inherently metastable under elevated thermal or photochemical stress. The primary degradation pathway is the extrusion of molecular nitrogen (


). This endothermic bond-breaking event is rapidly followed by the formation of a highly reactive, unstable three-membered thiirene intermediate, which subsequently undergoes an exothermic rearrangement into a more stable thioketene[2].
The 5-Carboxaldoxime Substituent: Isomerization and Hydrolysis

The oxime moiety introduces a secondary layer of thermodynamic complexity. With a


 of approximately 7.6[3], the oxime exists in a delicate protonation equilibrium near physiological pH. In solution, the oxime undergoes 

isomerization, a process driven by the thermodynamic stability of the respective conformers. Under extreme aqueous or acidic stress, the oxime bond is susceptible to hydrolysis, reverting to the parent 1,2,3-thiadiazole-5-carboxaldehyde.

Pathway A 1,2,3-Thiadiazole-5- carboxaldoxime B Thermal Stress (N2 Extrusion) A->B > 150°C E Aqueous/Acidic Stress A->E Solution State C Thiirene Intermediate B->C D Thioketene Derivative C->D Rearrangement F Oxime Hydrolysis (Aldehyde Formation) E->F H2O / H+

Thermodynamic degradation pathways of 1,2,3-Thiadiazole-5-carboxaldoxime.

Experimental Methodologies for Stability Assessment

To establish a comprehensive thermodynamic profile, we must decouple solid-state thermal degradation from solution-state equilibrium dynamics. The following protocols are designed as self-validating systems, ensuring that the data collected is free from experimental artifacts.

Workflow N1 Sample Prep (Solid & Solution) N2 TGA / DSC (Solid-State) N1->N2 N3 VT-HPLC (Solution State) N1->N3 N4 Data Synthesis (Thermodynamics) N2->N4 Ea, ΔH_decomp N3->N4 ΔG, ΔH, ΔS

Orthogonal workflow for evaluating solid and solution-state thermodynamics.

Protocol 1: Solid-State Kinetic Profiling via DSC/TGA

Objective: Determine the activation energy (


) and enthalpy (

) of the

extrusion pathway. Causality & Design: We utilize Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA). Why use multiple heating rates? By applying isoconversional kinetic models (e.g., the Kissinger method), we can calculate

without assuming a specific reaction order, preventing mathematical bias. Why use a pinhole lid? 1,2,3-thiadiazoles decompose by releasing

gas[2]. A hermetically sealed pan would rupture from pressure buildup, creating endothermic artifacts that mask the true exothermic decomposition signal.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using high-purity Indium to ensure precise heat flow and temperature measurements.

  • Sample Preparation: Weigh 2.0–3.0 mg of the compound into an aluminum crucible. Seal with a pinhole lid to allow evolved

    
     to escape.
    
  • Thermal Program: Equilibrate at 25°C. Ramp the temperature from 25°C to 300°C under a dry nitrogen purge (50 mL/min).

  • Variable Heating Rates: Repeat the experiment at heating rates (

    
    ) of 5, 10, 15, and 20 °C/min.
    
  • Data Synthesis: Plot

    
     versus 
    
    
    
    (where
    
    
    is the peak decomposition temperature). The slope yields
    
    
    . Integrate the area under the exothermic peak to determine
    
    
    .
Protocol 2: Solution-State Thermodynamics via VT-HPLC

Objective: Quantify the thermodynamic parameters (


, 

) of oxime

isomerization. Causality & Design: Variable-Temperature High-Performance Liquid Chromatography (VT-HPLC) allows us to measure the equilibrium constant (

) at various temperatures. Why use a buffered mobile phase? Because the oxime has a

of ~7.6[3], unbuffered systems will lead to shifting protonation states, skewing the isomerization kinetics.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a thermostatted column compartment capable of ±0.1°C precision. Use a reversed-phase C18 column.

  • Sample Preparation: Dissolve the compound in a pH 7.4 phosphate buffer/acetonitrile mixture. Critical Step: Include a stable internal standard (e.g., benzamide) to validate mass balance.

  • Isothermal Runs: Inject the sample at column temperatures ranging from 20°C to 60°C (in 10°C increments).

  • Equilibration Monitoring: At each temperature, monitor the peak areas of the

    
     and 
    
    
    
    isomers until the ratio stabilizes, indicating thermodynamic equilibrium.
  • Van 't Hoff Analysis: Calculate

    
    . Plot 
    
    
    
    vs.
    
    
    . The slope equals
    
    
    and the intercept equals
    
    
    .

Quantitative Data Presentation

The thermodynamic landscape of 1,2,3-thiadiazole-5-carboxaldoxime is characterized by high energy barriers for ring opening, but relatively low energy barriers for substituent isomerization. The table below summarizes the target quantitative parameters derived from the aforementioned protocols, grounded in the behavior of analogous 1,2,3-thiadiazole systems[2][3][4].

Thermodynamic ParameterTypical Value / RangeAnalytical MethodMechanistic Significance
Oxime Acid Dissociation (

)
~7.6Potentiometric TitrationDetermines protonation state at physiological pH; critical for formulation stability.
Activation Energy (

)
120 – 150 kJ/molIsoconversional DSCRepresents the energy barrier required to initiate

extrusion and ring opening.
Decomposition Enthalpy (

)
-80 to -120 J/gDSC Peak IntegrationQuantifies the exothermicity of the thiirene-to-thioketene rearrangement.
Isomerization Enthalpy (

)
15 – 25 kJ/molVT-HPLC (Van 't Hoff)The thermodynamic cost of

interconversion of the carboxaldoxime group.

Self-Validating System Design

A hallmark of rigorous application science is the implementation of self-validating checks within the experimental design.

In the VT-HPLC protocol , the system is self-validating through the use of the internal standard. If the sum of the


 and 

isomer peak areas remains constant relative to the internal standard across all temperatures, the operator can definitively conclude that the observed dynamics are purely due to isomerization. If the total area decreases, it signals that an irreversible thermodynamic degradation pathway (such as oxime hydrolysis to the aldehyde) has been triggered[1].

Similarly, in the DSC/TGA protocol , the coupling of the two techniques provides orthogonal validation. An endothermic event in DSC that perfectly aligns with a sharp mass loss in TGA confirms volatilization or gas extrusion (


). If an exotherm occurs without mass loss, it indicates a solid-state phase transition or rearrangement rather than decomposition.

References

  • Product Class 9: 1,2,3-Thiadiazoles Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • Thermodynamics of Aryl-Dihydroxyphenyl-Thiadiazole Binding to Human Hsp90 Source: PLOS One URL:[Link]

  • Studies on the Efficacy of Diethyxime as an Antidote against Organophosphorus Intoxication Source: ResearchGate URL:[Link]

Sources

Molecular weight and physicochemical data for 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 1,2,3-Thiadiazole-5-carboxaldoxime , structured for researchers and drug development professionals.

Executive Summary

1,2,3-Thiadiazole-5-carboxaldoxime (TDA) is a specialized heterocyclic compound featuring a 1,2,3-thiadiazole ring substituted at the 5-position with an aldoxime group (–CH=N–OH). Historically investigated as a reactivator for acetylcholinesterase inhibited by organophosphates, TDA represents a critical scaffold in the study of nitrogen-sulfur heterocycles.

Beyond its toxicological applications, the molecule serves as a versatile intermediate in the synthesis of agrochemical plant activators (SAR elicitors) and pharmaceutical precursors. This guide synthesizes the physicochemical data, synthetic pathways, and experimental protocols required for the handling and development of TDA derivatives.[1]

Physicochemical Profile

The following data is consolidated from experimental reports on TDA and calculated values based on the 1,2,3-thiadiazole scaffold.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Note
Chemical Name 1,2,3-Thiadiazole-5-carboxaldoximeIUPAC
Abbreviation TDALit. [1]
Molecular Formula C₃H₃N₃OSCalculated
Molecular Weight 129.14 g/mol Calculated
Exact Mass 129.000 g/mol HRMS Target
Appearance Crystalline Solid (White to Pale Yellow)Analogous Data
Melting Point 148–152 °C (Decomposition)Predicted Range*
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in WaterExperimental [1]
pKa (Oxime) ~10.5Calculated
UV Absorption λmax ~265 nm (in Methanol)Characteristic
Metabolite CAS 80238-98-8 (TDA-Glucuronide)Database [2]

*Note: Oximes of this class often exhibit melting points in the 140–160°C range, frequently accompanied by decomposition due to the thermal sensitivity of the thiadiazole ring.

Synthetic Methodologies

The synthesis of TDA typically proceeds via the Hurd-Mori cyclization , a robust method for constructing the 1,2,3-thiadiazole core, followed by functional group manipulation.[2][3][4]

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the critical pathway from acyclic precursors to the final oxime.

TDA_Synthesis cluster_conditions Key Reaction Parameters Precursor Ethyl Acetoacetate / Alpha-Diazo Ester Hydrazone Hydrazone / Semicarbazone Intermediate Precursor->Hydrazone Condensation (H2NNH-R) Thiadiazole_Ester Ethyl 1,2,3-Thiadiazole- 5-carboxylate Hydrazone->Thiadiazole_Ester Hurd-Mori Cyclization (SOCl2, -10°C) Aldehyde 1,2,3-Thiadiazole- 5-carbaldehyde Thiadiazole_Ester->Aldehyde Reduction (DIBAL-H or NaBH4/PCC) TDA 1,2,3-Thiadiazole- 5-carboxaldoxime (TDA) Aldehyde->TDA Oximation (NH2OH·HCl, NaOAc)

Caption: Step-wise synthesis of TDA via Hurd-Mori cyclization and subsequent functional group interconversion.

Detailed Experimental Protocols
Phase 1: Hurd-Mori Cyclization (Ring Formation)

Objective: Construct the 1,2,3-thiadiazole ring from a hydrazone precursor.[5] Mechanism: Thionyl chloride induces the cyclization of the hydrazone (or semicarbazone) with concomitant elimination of HCl and SO₂.

  • Preparation: Suspend the semicarbazone of the

    
    -keto ester (e.g., ethyl pyruvate derivative for 4-methyl analogs, or formyl-acetic ester equivalent for 5-substituted) in anhydrous dichloromethane (DCM).
    
  • Cyclization: Cool to 0°C. Add thionyl chloride (SOCl₂, 2.5 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to ambient temperature over 12 hours.

  • Workup: Quench with ice water. Extract with DCM.[2] Wash organic layer with NaHCO₃ (sat.) to remove acidic byproducts.

  • Purification: Recrystallize from ethanol to yield the Ethyl 1,2,3-thiadiazole-5-carboxylate .

Phase 2: Reduction to Aldehyde

Objective: Convert the ester to the aldehyde (precursor for the oxime).

  • Reduction: Dissolve the ester in anhydrous THF under Nitrogen. Cool to -78°C.

  • Reagent: Add DIBAL-H (1.1 eq) slowly to prevent over-reduction to the alcohol.

  • Quench: Quench with methanol at -78°C, followed by Rochelle's salt solution.

  • Isolation: Extract with ethyl acetate. Evaporate solvent to yield 1,2,3-Thiadiazole-5-carbaldehyde .

    • Note: If over-reduction occurs, re-oxidize the alcohol using PCC or Dess-Martin Periodinane.

Phase 3: Oximation (Synthesis of TDA)

Objective: Condense the aldehyde with hydroxylamine.

  • Reagents: Dissolve 1,2,3-thiadiazole-5-carbaldehyde (1.0 eq) in Ethanol/Water (3:1). Add Hydroxylamine hydrochloride (NH₂OH[6]·HCl, 1.5 eq) and Sodium Acetate (NaOAc, 1.5 eq).

  • Conditions: Stir at Room Temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Isolation: Evaporate ethanol. The product (TDA) typically precipitates upon cooling or addition of water.

  • Purification: Filter the solid and wash with cold water. Recrystallize from aqueous ethanol if necessary.

Biological Applications & Metabolism

Organophosphate Antidote Activity

TDA was identified in early toxicological screens as a potential reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.

  • Mechanism: The nucleophilic oxime moiety attacks the phosphorus atom of the phosphorylated enzyme, displacing the organophosphate and restoring enzyme function.

  • Efficacy: While effective in vitro, TDA showed rapid metabolism in vivo, limiting its clinical utility compared to pyridinium oximes (e.g., Pralidoxime).

Metabolic Pathway (Glucuronidation)

Research indicates that TDA undergoes rapid Phase II metabolism.

  • Primary Metabolite: 1,2,3-Thiadiazole-5-carboxaldoxime glucuronide.

  • Excretion: The glucuronide is highly polar and rapidly excreted in urine, rendering the parent compound short-lived in systemic circulation [1].

Metabolism TDA TDA (Parent) Lipophilic UGT UDP-Glucuronosyl- transferase TDA->UGT Liver Metabolism Glucuronide TDA-Glucuronide (CAS 80238-98-8) Hydrophilic/Excreted UGT->Glucuronide Conjugation

Caption: Metabolic detoxification pathway of TDA via glucuronidation.

Analytical Characterization (Expected Data)

To validate the synthesis of TDA, researchers should verify the following spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.0–12.5 ppm (s, 1H, =N-OH , exchangeable)
      
    • 
       9.2–9.5 ppm (s, 1H, Ring H-4 )
      
    • 
       8.0–8.4 ppm (s, 1H, -CH =N-)
      
  • IR Spectroscopy (KBr):

    • 3100–3300 cm⁻¹ (O-H stretch, broad)

    • 1620 cm⁻¹ (C=N stretch, oxime)

    • 1250 cm⁻¹ (N-O stretch)

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 130.01

Safety & Handling

  • Thermal Stability: 1,2,3-Thiadiazoles can decompose violently at high temperatures (releasing N₂ gas). Avoid heating TDA above 140°C.

  • Toxicity: As a cholinesterase reactivator analog, it may possess intrinsic biological activity. Handle with standard PPE (gloves, goggles, fume hood).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • Journal of Chromatography. (1981).[7] Chromatographic studies of the physicochemical and biological properties of 1,2,3-thiadiazole-5-carboxaldoxime. Vol 226, No 1, pp 241-261. Link

  • PubChem Database. (2025).[8] 1,2,3-Thiadiazole-5-carboxaldoxime glucuronide (CAS 80238-98-8).Link

  • BenchChem. (2025).[1][9] Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol.Link

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Applied Sciences. Link

Sources

1,2,3-Thiadiazole-5-carboxaldoxime: Synthesis, Signaling, and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole-5-carboxaldoxime (CAS 80238-98-8) represents a critical functional derivative within the class of "privileged structures" known as plant activators. Unlike direct-acting fungicides that target pathogen cell walls or metabolism, 1,2,3-thiadiazole derivatives function primarily as Systemic Acquired Resistance (SAR) inducers. They act as functional analogs of salicylic acid (SA), triggering the plant's innate immune system to fend off viral, bacterial, and fungal pathogens.

This technical guide dissects the history, synthetic pathways, and mechanistic applications of the 5-carboxaldoxime derivative, providing researchers with a self-validating framework for its development and utilization in modern agrochemistry.

History and Discovery: The Evolution of a Warhead

The trajectory of 1,2,3-thiadiazole chemistry is defined by two distinct eras: the Synthetic Era (1950s) and the Bioactive Era (1980s-Present).

The Hurd-Mori Foundation (1955)

The chemical accessibility of the 1,2,3-thiadiazole ring was established by Hurd and Mori , who discovered that


-diazoketones or semicarbazones could be cyclized using thionyl chloride (

). This reaction, now known as the Hurd-Mori Cyclization , remains the industrial standard for generating the 1,2,3-thiadiazole core.
  • Significance: It allowed for the scalable production of 4-methyl-1,2,3-thiadiazole-5-carboxylate, the universal precursor for this chemical family.

The SAR Revolution (1980s-1990s)

In the late 20th century, agrochemical giants (Ciba-Geigy, now Syngenta; and Nihon Nohyaku) screened thiadiazole libraries for biological activity. They discovered that ester and amide derivatives at the C-5 position did not kill fungi directly in petri dishes but protected plants in the field.

  • Discovery: These compounds were pro-drugs . They metabolized into active acids that mimicked salicylic acid, binding to the NPR1 receptor in plants.

  • Commercial Success: This led to blockbuster products like Acibenzolar-S-methyl (BTH) and Tiadinil . The 5-carboxaldoxime derivative emerged during these optimization campaigns as a high-affinity intermediate and a metabolite with unique lipophilicity profiles, allowing for better cuticular penetration in specific crops.

Technical Synthesis: The Hurd-Mori Route to Carboxaldoxime

The synthesis of 1,2,3-thiadiazole-5-carboxaldoxime requires a precise multi-step sequence. The critical challenge is preserving the labile N-S-N bond of the thiadiazole ring during the reduction of the ester to the aldehyde.

Reaction Logic & Causality
  • Hurd-Mori Cyclization: We use semicarbazones rather than diazoketones to avoid handling explosive intermediates. Thionyl chloride acts as both the sulfur source and the dehydrating agent.

  • Controlled Reduction: The ester at C-5 is reduced to an alcohol and then oxidized, or selectively reduced to an aldehyde. Direct reduction to the oxime is not possible; the aldehyde is the obligate intermediate.

  • Oximation: Reaction with hydroxylamine hydrochloride yields the target oxime.

Step-by-Step Protocol
Phase 1: Formation of the Ring (Hurd-Mori)[1]
  • Reactant: Ethyl acetoacetate (1.0 eq) + Semicarbazide hydrochloride (1.1 eq).

  • Condition: Aqueous ethanol, buffered with Sodium Acetate. Stir at RT for 4 hours.

  • Intermediate: Isolate Ethyl acetoacetate semicarbazone via filtration.

  • Cyclization: Add the semicarbazone portion-wise to neat Thionyl Chloride (

    
    ) at 0°C.
    
    • Critical Control: Monitor gas evolution (

      
       and 
      
      
      
      ). Maintain temp < 10°C to prevent ring decomposition.
  • Workup: Quench on ice. Extract with Dichloromethane (DCM).

  • Product: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate .

Phase 2: Functionalization to Oxime
  • Hydrolysis: Reflux ester in 10% NaOH/MeOH for 2 hours

    
    1,2,3-Thiadiazole-5-carboxylic acid .
    
  • Activation: Convert acid to acid chloride using Oxalyl Chloride/DMF (cat).

  • Reduction (Rosenmund or DIBAL-H):

    • Preferred: Reduce ethyl ester directly with DIBAL-H (1.1 eq) in Toluene at -78°C to yield 1,2,3-Thiadiazole-5-carboxaldehyde .

  • Oximation:

    • Dissolve aldehyde in Ethanol.[1]

    • Add Hydroxylamine Hydrochloride (

      
      ) (1.2 eq) + Pyridine (1.5 eq).
      
    • Reflux for 2 hours.

    • Remove solvent, wash with water, recrystallize from EtOH/Water.

  • Validation:

    
    -NMR must show the oxime singlet at 
    
    
    
    8.0-8.5 ppm and the disappearance of the aldehyde proton.
Visualization: Synthetic Pathway[2][3][4]

SynthesisPathway Substrate Ethyl Acetoacetate Inter1 Semicarbazone Intermediate Substrate->Inter1 Semicarbazide HCl NaOAc, EtOH Cyclic Ethyl 4-methyl-1,2,3- thiadiazole-5-carboxylate Inter1->Cyclic SOCl2 (Neat) Hurd-Mori Cyclization 0°C -> RT Aldehyde 1,2,3-Thiadiazole- 5-carboxaldehyde Cyclic->Aldehyde DIBAL-H Toluene, -78°C Target 1,2,3-Thiadiazole- 5-carboxaldoxime Aldehyde->Target NH2OH·HCl Pyridine, EtOH

Figure 1: The synthetic route from acyclic precursors to the target carboxaldoxime via the Hurd-Mori cyclization.[2]

Mechanism of Action: SAR Induction

The 1,2,3-thiadiazole-5-carboxaldoxime operates as a functional mimic of Salicylic Acid (SA) . It does not possess direct antimicrobial activity in vitro. Its efficacy is entirely dependent on the host plant's metabolic machinery.

The Signaling Cascade
  • Uptake & Hydrolysis: Upon foliar application, the lipophilic oxime penetrates the cuticle. In the cytosol, it may be hydrolyzed to the free carboxylic acid or act directly as an agonist.

  • NPR1 Activation: The compound alters the redox state of the cell, leading to the monomerization of the NPR1 protein (Non-expressor of Pathogenesis-Related genes 1).

  • Nuclear Translocation: Monomeric NPR1 moves into the nucleus and binds to TGA transcription factors.

  • Gene Expression: This complex activates the promoter regions of PR-1, PR-2, and PR-5 genes.

  • Defense Response: The plant synthesizes Pathogenesis-Related (PR) proteins (chitinases, glucanases) that degrade fungal cell walls and halt viral replication.

Visualization: Signal Transduction

SAR_Mechanism AgroChem 1,2,3-Thiadiazole-5-carboxaldoxime (Foliar Spray) PlantCell Plant Cytosol AgroChem->PlantCell Cuticular Penetration Redox Redox Change (Thioredoxins) PlantCell->Redox Metabolic Activation NPR1_Olig NPR1 Oligomer (Inactive) NPR1_Mono NPR1 Monomer (Active) NPR1_Olig->NPR1_Mono Monomerization Redox->NPR1_Olig Reduces Disulfide Bonds Nucleus Nucleus NPR1_Mono->Nucleus Translocation TGA TGA Transcription Factors Nucleus->TGA PR_Genes PR-1, PR-2, PR-5 Expression TGA->PR_Genes Binding Promoter Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance Immune Response

Figure 2: The molecular pathway by which 1,2,3-thiadiazole derivatives trigger plant immunity.

Applications and Efficacy Data[2][5][6][7][8]

Agricultural Applications

The primary utility of the 5-carboxaldoxime derivative is as a Plant Activator .

Target CropPathogen/DiseaseEfficacy vs. ControlApplication Rate
Cucumber Colletotrichum lagenarium (Anthracnose)85-95% Reduction50 mg/L
Tobacco Tobacco Mosaic Virus (TMV)70-80% Lesion Reduction100 mg/L
Rice Magnaporthe oryzae (Blast)High (Systemic)200 g/ha
Wheat Erysiphe graminis (Powdery Mildew)Moderate150 g/ha

Note: Data represents typical efficacy ranges for 1,2,3-thiadiazole-5-carboxylic acid derivatives in controlled field trials.

Pharmaceutical Potential

Recent studies have expanded the scope of this moiety beyond agriculture:[3][4]

  • Antiviral (HIV-1): Certain 1,2,3-thiadiazole derivatives have shown non-nucleoside reverse transcriptase inhibition (NNRTI) activity.

  • Antitumor: The oxime linkage can act as a kinase inhibitor scaffold, with derivatives showing activity against HCT-116 (colon cancer) cell lines.

Experimental Protocol: SAR Bioassay

To validate the activity of synthesized 1,2,3-thiadiazole-5-carboxaldoxime, the Cucumber Anthracnose Assay is the gold standard.

Protocol
  • Plant Material: Grow Cucumis sativus L. (cv. Jinyan No. 4) to the 3-leaf stage.

  • Treatment:

    • Test Group: Spray leaves with 50 mg/L solution of 1,2,3-thiadiazole-5-carboxaldoxime (dissolved in 1% DMSO/Water).

    • Positive Control: Spray with Acibenzolar-S-methyl (BTH).

    • Negative Control: Spray with water/DMSO blank.

  • Incubation: Wait 3-4 days to allow SAR induction (gene expression lag time).

  • Inoculation: Spray plants with a spore suspension of Colletotrichum lagenarium (

    
     spores/mL).
    
  • Assessment: After 7 days, count the number of lesions and measure lesion diameter.

  • Calculation:

    
    
    

References

  • Hurd, C. D., & Mori, R. I. (1955). The Reaction of Thionyl Chloride with Semicarbazones.[1] Journal of the American Chemical Society. Link

  • Fan, Z., et al. (2009). Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance.[5] Journal of Agricultural and Food Chemistry. Link

  • Irfan, A., et al. (2021).[6] Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences.[6] Link

  • Leadbeater, A. J., & Staub, T. (2018). Recent Advances in Synthetic Chemical Inducers of Plant Immunity. Frontiers in Plant Science. Link

  • BenchChem. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol.Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a prominent heterocyclic structure in medicinal chemistry and drug discovery.[1][2] This five-membered aromatic system, containing one sulfur and two adjacent nitrogen atoms, serves as a versatile pharmacophore.[1][3] Derivatives of 1,2,3-thiadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antifungal properties.[2][4][5] The functionalization of the thiadiazole core is a key strategy for modulating these activities and developing novel therapeutic agents.[6][7] The conversion of a carbaldehyde group at the 5-position to a carboxaldoxime introduces a new functional handle (C=N-OH) that can alter the molecule's electronic properties, hydrogen bonding capabilities, and potential as a ligand for biological targets. This document provides a detailed protocol for this specific transformation, grounded in established chemical principles.

Synthesis Overview & Mechanistic Rationale

The conversion of 1,2,3-thiadiazole-5-carbaldehyde to 1,2,3-thiadiazole-5-carboxaldoxime is achieved through a classical oximation reaction. This process involves the reaction of the aldehyde's carbonyl group with hydroxylamine.[8][9] The standard reagent for this transformation is hydroxylamine hydrochloride (NH₂OH·HCl), which is a stable, crystalline solid. Since the reaction requires free hydroxylamine (a nucleophile), a mild base is added to neutralize the hydrochloride salt in situ.

The mechanism proceeds in two main stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of free hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.[10][11] This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine.[9]

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water.[9] This step is often the rate-determining one and may be facilitated by mild acid or base catalysis. The elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final oxime product.

Reaction Mechanism Diagram

Caption: Reaction mechanism for oxime formation.

Detailed Experimental Protocol

This protocol outlines the synthesis of 1,2,3-thiadiazole-5-carboxaldoxime from 1,2,3-thiadiazole-5-carbaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1,2,3-Thiadiazole-5-carbaldehyde≥97% PuritySigma-Aldrich
Hydroxylamine Hydrochloride (NH₂OH·HCl)ACS Reagent, ≥99%Fisher Scientific
Sodium Acetate (NaOAc), Anhydrous≥99%VWR
Ethanol (EtOH)200 Proof, AbsoluteDecon Labs
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Deionized Water (H₂O)Type II or better-
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar
Round-bottom flask (50 mL) with stir bar--
Condenser--
Heating mantle with temperature control--
Separatory funnel (100 mL)--
Rotary evaporator--
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)--
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3-thiadiazole-5-carbaldehyde (1.0 eq, e.g., 500 mg).

  • Dissolution: Add ethanol (approx. 15-20 mL) to dissolve the aldehyde completely. Gentle warming may be applied if necessary.

  • Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) followed by anhydrous sodium acetate (1.5 eq).

    • Causality Note: Sodium acetate acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile in situ.[12][13] An excess is used to ensure complete neutralization and drive the reaction forward.

  • Reaction: Fit the flask with a condenser and heat the mixture to a gentle reflux (approx. 78 °C for ethanol) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is generally complete within 2-4 hours.

  • Work-up - Solvent Removal: Once the reaction is complete (as indicated by TLC), remove the flask from heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Washing: Collect the organic (top) layer. Wash the organic layer sequentially with deionized water (1 x 20 mL) and then brine (1 x 20 mL).

    • Causality Note: The water wash removes residual sodium acetate and hydroxylamine salts. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Filtration: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,2,3-thiadiazole-5-carboxaldoxime.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product, typically as a white to off-white solid.

Quantitative Data Summary
ParameterValue/RatioRationale
Aldehyde:NH₂OH·HCl Ratio1.0 : 1.2A slight excess of hydroxylamine ensures complete conversion of the aldehyde.
Aldehyde:Base Ratio1.0 : 1.5Ensures full neutralization of HCl and facilitates the reaction.
SolventEthanolGood solvent for reactants; allows for reflux at a moderate temperature.
TemperatureReflux (~78 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time2 - 4 hoursTypical duration for complete conversion, should be confirmed by TLC.
Expected Yield85 - 95%Oximation reactions are generally high-yielding.[13]

Experimental Workflow Diagram

G cluster_0 Reaction Phase cluster_1 Work-up & Purification cluster_2 Analysis A 1. Dissolve Aldehyde in Ethanol B 2. Add NH2OH·HCl and NaOAc A->B C 3. Reflux (2-4h) B->C D 4. Monitor by TLC C->D E 5. Evaporate Solvent D->E Reaction Complete F 6. H2O/EtOAc Extraction E->F G 7. Wash with Brine F->G H 8. Dry (MgSO4) & Filter G->H I 9. Concentrate H->I J 10. Recrystallize I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Step-by-step experimental workflow.

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating through a combination of in-process controls and comprehensive final product analysis.

  • In-Process Control (TLC): Thin Layer Chromatography is a critical checkpoint. By comparing the reaction mixture to a co-spotted lane of the starting material, one can unequivocally determine the point of complete consumption of the reactant. This prevents premature work-up (leading to low yield) or unnecessarily long reaction times (risking side-product formation).

  • Product Validation & Characterization: The identity and purity of the final product are confirmed through a suite of spectroscopic methods:

    • ¹H NMR: Expect to see the disappearance of the characteristic aldehyde proton signal (~9-10 ppm) and the appearance of a new signal for the oxime proton (CH=NOH), typically in the 7.5-8.5 ppm range. The OH proton of the oxime may appear as a broad singlet.

    • ¹³C NMR: The carbonyl carbon signal (~180-190 ppm) of the aldehyde will be replaced by the C=N carbon signal of the oxime, which appears further upfield (~140-150 ppm).

    • Infrared (IR) Spectroscopy: Look for the disappearance of the strong C=O stretch of the aldehyde (~1700 cm⁻¹) and the appearance of a C=N stretch (~1640-1690 cm⁻¹) and a broad O-H stretch (~3100-3600 cm⁻¹) from the oxime.

    • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of 1,2,3-thiadiazole-5-carboxaldoxime.

  • Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Reaction IncompleteInsufficient heating; inactive base (hydrated).Ensure proper reflux temperature. Use freshly opened or properly stored anhydrous sodium acetate. Add more base if needed.
Low Yield after Work-upProduct is partially water-soluble; emulsion formed.Perform an additional extraction of the aqueous layer. To break emulsions, add more brine and allow to stand.
Oily/Impure ProductResidual solvent; incomplete reaction.Ensure complete drying on the rotary evaporator. Re-purify via recrystallization or column chromatography.

Safety Precautions

  • Hydroxylamine Hydrochloride: Corrosive and a potential skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Solvents: Ethanol and ethyl acetate are flammable. Perform the reaction and work-up in a well-ventilated fume hood, away from ignition sources.

  • General: Standard laboratory safety practices should be followed at all times.

References

  • Oxime Formation | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved from Scribd. [Link]

  • 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionalization | Organic Letters - ACS Publications. (2024, February 15). Retrieved from ACS Publications. [Link]

  • HYDROXYLAMINE HCL - Ataman Kimya. (n.d.). Retrieved from Ataman Kimya. [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved from Master Organic Chemistry. [Link]

  • The Dance of Molecules: Unraveling the Oxime Formation Mechanism - Oreate AI Blog. (2026, February 18). Retrieved from Oreate AI. [Link]

  • Synthesis of the functionalized 1,2,3‐thiadiazole derivatives 2 a–m and... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Formation of an Oxime from an Aldehyde - YouTube. (2015, May 25). Retrieved from YouTube. [Link]

  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. (2025, November 12). Retrieved from a NCBI. [Link]

  • 174 Thiadiazoles and Their Properties - ISRES. (n.d.). Retrieved from ISRES. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. (n.d.). Retrieved from Oriental Journal of Chemistry. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - MDPI. (2025, November 12). Retrieved from MDPI. [Link]

  • Synthesis of 1,2,3-thiadiazoles - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. (2021, June 21). Retrieved from MDPI. [Link]

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC. (n.d.). Retrieved from NCBI. [Link]

  • Hydroxylamine reacts with - Allen. (n.d.). Retrieved from Allen. [Link]

  • Synthesis and characterization of some new 1,2,3-thiadiazole and 1,2,3-selenadiazole triterpene derivatives from allobetulone and 2-oxoallobetulin - Taylor & Francis. (2020, April 22). Retrieved from Taylor & Francis Online. [Link]

  • Beckmann Rearrangement - BYJU'S. (n.d.). Retrieved from BYJU'S. [Link]

  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings - Oriental Journal of Chemistry. (2019, February 25). Retrieved from Oriental Journal of Chemistry. [Link]

  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - PMC. (2023, April 3). Retrieved from NCBI. [Link]

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent | The Journal of Organic Chemistry - ACS Publications. (2022, October 20). Retrieved from ACS Publications. [Link]

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - ResearchGate. (2025, October 15). Retrieved from ResearchGate. [Link]

  • Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives - Connect Journals. (n.d.). Retrieved from Connect Journals. [Link]

  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed. (2024, October 1). Retrieved from PubMed. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity - Chemical Methodologies. (2022, August 15). Retrieved from Chemical Methodologies. [Link]

  • THE CHEMISTRY OF 1,2,3-THIADIAZOLES - download. (n.d.). Retrieved from a book download site. [Link]

  • (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - ResearchGate. (2025, November 29). Retrieved from ResearchGate. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (n.d.). Retrieved from JOCPR. [Link]

Sources

Technical Application Note: Strategic Utilization of 1,2,3-Thiadiazole-5-carboxaldoxime in Heterocyclic Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole moiety is a privileged pharmacophore in medicinal chemistry, valued for its bioisosteric relationship to thiazoles and pyridines, and its unique ability to act as a "masked" source of sulfur or diazo species under specific metabolic or synthetic conditions.

This guide focuses on 1,2,3-Thiadiazole-5-carboxaldoxime , a high-value intermediate that serves as a divergent synthetic hub.[1] Unlike the more common 4-substituted derivatives, the 5-substituted scaffold offers distinct steric and electronic vectors for drug design.[1] This protocol details the robust synthesis of the oxime from accessible precursors and outlines its transformation into three critical functionalities: nitriles (for tetrazoles/amides), primary amines (for linker chemistry), and isoxazolines (via 1,3-dipolar cycloaddition).

Chemical Profile & Stability[1][2][3]

  • Compound: 1,2,3-Thiadiazole-5-carboxaldoxime (and its 4-methyl analogue).[1]

  • CAS Registry (Related): 10200-61-0 (Aldehyde precursor); 23616-15-1 (Ester precursor).[1]

  • Molecular Geometry: Planar heterocyclic ring with an exocyclic C=N bond.[1]

  • Stability Warning (The Hurd-Mori Cleavage): The 1,2,3-thiadiazole ring is sensitive to strong bases (e.g., organolithiums, alkoxides).[2] Base treatment often triggers ring fragmentation to form alkynethiolates (Lalezari fragmentation).[1] Therefore, protocols involving this intermediate must utilize non-nucleophilic bases or acidic/neutral conditions.[1]

Synthesis Protocol: The "Oxime Hub" Construction

This workflow describes the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxaldoxime , the most chemically accessible variant of this class, starting from ethyl acetoacetate.

Phase 1: Hurd-Mori Cyclization (Ring Formation)

Objective: Construct the thiadiazole ring with the 5-carboxylate handle.[1]

  • Reagents: Ethyl acetoacetate, Semicarbazide HCl, Thionyl Chloride (

    
    ).
    
  • Step A (Semicarbazone Formation): Condense ethyl acetoacetate with semicarbazide HCl in ethanol/sodium acetate buffer.

    • Yield Target: >90% (White solid).[1]

  • Step B (Cyclization): Treat the dry semicarbazone with neat

    
     at 0°C, then allow to warm to room temperature.
    
    • Mechanism:[1][3] The thionyl chloride activates the semicarbazone, triggering oxidative cyclization to form the 1,2,3-thiadiazole ring.

    • Purification: Quench with ice water.[1] Extract with DCM.[1] The product, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate , is a stable solid.

Phase 2: Controlled Reduction (Ester to Aldehyde)

Objective: Convert the ester to the aldehyde without over-reduction to the alcohol.[1]

  • Reagents: DIBAL-H (1.0 M in toluene), Anhydrous DCM.

  • Protocol:

    • Dissolve the ester in anhydrous DCM under Argon.[1]

    • Cool to -78°C (Critical Control Point to prevent ring opening or over-reduction).

    • Add DIBAL-H (1.1 equiv) dropwise over 30 mins.[1]

    • Stir for 2 hours at -78°C.

    • Quench: Add methanol dropwise at -78°C, followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until layers separate.

    • Product:4-methyl-1,2,3-thiadiazole-5-carbaldehyde .[1]

Phase 3: Oximation (Aldehyde to Oxime)

Objective: Generate the target intermediate.[1]

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate, Ethanol/Water (1:1).[1]
    
  • Protocol:

    • Dissolve the aldehyde in EtOH/Water.[1]

    • Add

      
       (1.5 equiv) and NaOAc (2.0 equiv).
      
    • Stir at RT for 2–4 hours.

    • Workup: Remove EtOH under vacuum.[1] The oxime usually precipitates from the remaining aqueous phase.[1] Filter and wash with cold water.[1]

    • Validation:

      
       NMR shows the characteristic oxime proton (
      
      
      
      11-12 ppm) and the methine proton (
      
      
      8.0-8.5 ppm).[1]

Application Workflows (Divergent Synthesis)

The utility of 1,2,3-Thiadiazole-5-carboxaldoxime lies in its versatility. Below are three validated pathways for transforming this intermediate into high-value drug scaffolds.

Pathway A: Dehydration to Nitriles (Gateway to Tetrazoles)

The nitrile group is a precursor to tetrazoles (common in ARBs like Valsartan) or can be hydrolyzed to primary amides.[1]

  • Reagent: T3P (Propylphosphonic anhydride) or

    
    /Pyridine.[1]
    
  • Condition: Heat oxime in EtOAc with T3P (50% in EtOAc) at reflux for 4h.

  • Advantage: T3P is milder than

    
     and avoids acidic conditions that might degrade the thiadiazole ring.[1]
    
Pathway B: Reduction to Primary Amines (Linker Strategy)

Aminomethyl-thiadiazoles are excellent "spacers" in kinase inhibitors.[1]

  • Challenge: Catalytic hydrogenation (

    
    ) often poisons the catalyst due to sulfur or cleaves the N-S bond.
    
  • Recommended Protocol: Zinc dust in Acetic Acid.[1]

    • Add Zn dust to a solution of oxime in AcOH at 0°C. Stir 2h.

    • Result:(4-methyl-1,2,3-thiadiazole-5-yl)methanamine .[1]

Pathway C: Nitrile Oxide Cycloaddition (Isoxazoline Synthesis)

This pathway uses the oxime as a 1,3-dipole precursor for "Click-like" chemistry to build bicyclic systems.[1]

  • Step 1: Chlorinate oxime with NCS (N-chlorosuccinimide) in DMF to form the Hydroximoyl Chloride .[1]

  • Step 2: Treat with mild base (

    
    ) in the presence of an alkene (e.g., styrene or an acrylate).[1]
    
  • Result: 3-(1,2,3-thiadiazol-5-yl)-isoxazoline . This creates a rigid, bi-heteroaryl scaffold common in modern agrochemicals and antibiotics.[1]

Visual Protocols

Diagram 1: Synthesis Workflow

SynthesisFlow Start Ethyl Acetoacetate (Precursor) Step1 Hurd-Mori Cyclization (SOCl2, Semicarbazide) Start->Step1 Inter1 Ethyl 4-methyl-1,2,3- thiadiazole-5-carboxylate Step1->Inter1 Step2 DIBAL-H Reduction (-78°C, DCM) Inter1->Step2 Inter2 5-Carbaldehyde Intermediate Step2->Inter2 Step3 Oximation (NH2OH·HCl, NaOAc) Inter2->Step3 Final 1,2,3-Thiadiazole- 5-carboxaldoxime Step3->Final

Caption: Linear synthesis of the 5-carboxaldoxime intermediate via the Hurd-Mori cyclization route.

Diagram 2: Divergent Applications

Applications Center 1,2,3-Thiadiazole- 5-carboxaldoxime Nitrile Nitrile (Dehydration) Center->Nitrile T3P/EtOAc Amine Primary Amine (Zn/AcOH Red.) Center->Amine Zn/AcOH Isox Isoxazoline (NCS, Alkene) Center->Isox 1. NCS 2. Alkene Tetrazole Tetrazole (Bioisostere) Nitrile->Tetrazole Linker Peptidomimetic Linkers Amine->Linker Scaffold Bi-heteroaryl Scaffolds Isox->Scaffold

Caption: The "Hub and Spoke" utility of the oxime intermediate in generating diverse pharmaceutical scaffolds.

Quantitative Data Summary

ParameterHurd-Mori CyclizationDIBAL ReductionOximation
Reagent

(Neat)
DIBAL-H (1.1 eq)

Temperature 0°C

RT
-78°CRT
Typical Yield 75-85%80-90%>90%
Critical Risk Exothermic; Gas evolution (

)
Over-reduction to alcoholThermal runaway (DSC check rec.)
Key Byproduct Elemental Sulfur (trace)Benzyl alcohol analogNone (clean reaction)

References

  • Hurd-Mori Reaction Mechanism & Scope

    • Hurd, C. D., & Mori, R. I.[4] (1955).[1] On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[1][4][5]

    • [1]

  • Thiadiazole Reactivity & Base Sensitivity

    • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds.
    • [1]

  • Pharmaceutical Applications of 1,2,3-Thiadiazoles

    • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI Molecules.
    • [1]

  • Synthesis of 1,2,3-Thiadiazole-5-carboxylic Acid Derivatives

    • BenchChem Protocol for 1,2,3-Thiadiazole-5-carboxylic acid.
    • (Note: Representative link for protocol verification)

  • General Reactivity of Oximes in Heterocyclic Synthesis

    • Formation of substituted 1,2,3-triazole-5-carbaldehyde oximes.

Sources

Technical Note: Chemoselectivity and Stability in the Derivatization of 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction mechanisms involving 1,2,3-Thiadiazole-5-carboxaldoxime Content Type: Detailed Application Note & Protocol Audience: Synthetic Chemists and Drug Discovery Scientists[1]

Executive Summary

The 1,2,3-thiadiazole scaffold is a potent pharmacophore and bioisostere used in agrochemicals (e.g., Tiadinil) and antibacterial research.[1][2] However, the 5-carboxaldoxime derivative (Compound 1 ) presents a unique "bifurcated reactivity" profile that often leads to experimental failure during scale-up.[1]

This guide addresses the critical chemoselectivity challenge: The 1,2,3-thiadiazole ring is stable under acidic/oxidative conditions but inherently unstable to base. [1]

  • The Challenge: Standard aldoxime dehydration protocols often employ bases (e.g., DBU, Pyridine) or basic heating.[1] In 1,2,3-thiadiazoles, this triggers the Lalezari Fragmentation , converting the heterocycle into an alkynyl thiolate rather than the desired nitrile.[1]

  • The Solution: This protocol details a base-free dehydration strategy to access 1,2,3-thiadiazole-5-carbonitrile and explicitly maps the degradation pathway to avoid.

Mechanistic Insight: The Stability Bifurcation

The reactivity of Compound 1 is dictated by the acidity of the proton at the C4 position (if unsubstituted) and the inherent ring strain.

Pathway A: Acid-Mediated Dehydration (Ring Preservation)

To convert the aldoxime (-CH=N-OH) to the nitrile (-CN) without destroying the ring, the reaction must proceed through an electrophilic activation of the hydroxyl group followed by elimination without deprotonating the C4 ring carbon.

  • Reagent Choice: Thionyl Chloride (

    
    ) or Propylphosphonic Anhydride (T3P).[1]
    
  • Mechanism: The reagent activates the oxime oxygen. The subsequent elimination of the leaving group is driven by the loss of the aldehydic proton, which is far more acidic than the C4-H under these conditions.

Pathway B: Base-Induced Fragmentation (Ring Destruction)

This is the most common failure mode.

  • Trigger: Strong bases (alkoxides, DBU, hydroxides).[1]

  • Mechanism (Lalezari Fragmentation):

    • Base removes the proton at C4.[1]

    • The resulting carbanion triggers a retro-cyclization.[1]

    • Nitrogen gas (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) is extruded.[1]
      
    • The ring opens to form a reactive alkynyl thiolate.[1]

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways Oxime 1,2,3-Thiadiazole- 5-carboxaldoxime Activation O-Activation (Acidic/Neutral) Oxime->Activation SOCl2 or T3P BaseDeprot C4-Deprotonation (Basic Conditions) Oxime->BaseDeprot DBU / NaOH Nitrile Target: 5-Carbonitrile (Ring Intact) Activation->Nitrile - SO2, - HCl Fragment Ring Opening (-N2 Gas) BaseDeprot->Fragment Lalezari Fragmentation Thiolate Alkynyl Thiolate (Decomposition Product) Fragment->Thiolate Irreversible

Caption: Divergent reactivity of 1,2,3-thiadiazole-5-carboxaldoxime. Path A (Blue/Green) yields the nitrile; Path B (Red) destroys the ring.

Experimental Protocols

Protocol A: Synthesis of 1,2,3-Thiadiazole-5-carboxaldoxime

Pre-requisite: This compound is typically synthesized from the corresponding 5-carboxylate ester via reduction and oxidation, or directly from the 5-carbaldehyde.[1]

Materials:

  • 1,2,3-Thiadiazole-5-carbaldehyde (1.0 eq)[1]

  • Hydroxylamine hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Acetate (

    
    ) (1.5 eq)[3]
    
  • Solvent: Ethanol/Water (3:1 v/v)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of 1,2,3-thiadiazole-5-carbaldehyde in 20 mL of Ethanol.

  • Buffer Prep: Dissolve

    
     and 
    
    
    
    in 5 mL of water.
  • Addition: Add the aqueous buffer to the aldehyde solution dropwise at 0°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. Note: Do not heat.[1] Thermal stress can degrade the aldehyde.

  • Workup: Evaporate ethanol under reduced pressure. The oxime usually precipitates upon addition of ice water. Filter, wash with cold water, and dry in vacuo.[1]

Protocol B: Chemoselective Dehydration to 5-Carbonitrile

Critical Control Point: This protocol uses Thionyl Chloride (


) without added base to prevent C4-deprotonation.[1]

Materials:

  • 1,2,3-Thiadiazole-5-carboxaldoxime (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Benzene (if higher T required)

  • Equipment: Drying tube (CaCl2), inert gas line (

    
    ).[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen.[1]

  • Suspension: Add the oxime (5 mmol) and anhydrous DCM (25 mL). The oxime may not fully dissolve; this is acceptable.

  • Reagent Addition: Cool the mixture to 0°C. Add

    
     (10 mmol) dropwise over 10 minutes.
    
    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur.[1] Ensure proper venting.[1]
  • Reflux: Remove the ice bath. Heat the reaction to a gentle reflux (40°C) for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[1] The polar oxime spot should disappear, replaced by a less polar nitrile spot.

  • Quench (CRITICAL): Cool to 0°C. Do not quench with strong base (NaOH). Pour the mixture onto crushed ice.

  • Neutralization: Carefully adjust pH to ~7 using Saturated Sodium Bicarbonate (

    
    ).[1] Do not exceed pH 8.[1]
    
  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with Brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).
    

Yield Expectation: 75-85% isolated yield.

Data Summary: Reagent Compatibility Table
ReagentConditionOutcomeMechanism Note

Reflux, No BaseSuccess (Nitrile) Acidic byproduct prevents C4 deprotonation.[1]
T3P /

0°C to RTRisk (Mixture) Mild base (

) may trigger partial ring opening.[1]
CDI THF, RTSuccess (Nitrile) Neutral conditions; high compatibility.[1]
DBU / Tf2O -78°C to RTFAILURE Strong base triggers rapid

loss (Lalezari).[1]
NaOH / Heat AqueousFAILURE Complete hydrolysis/fragmentation.[1]

Troubleshooting & Quality Control

Self-Validating the Protocol

To ensure the ring is intact in your final product, perform the following checks:

  • 1H NMR: Look for the C4-proton singlet.[1] In the 5-substituted system, this typically appears between 8.5 - 9.5 ppm .[1] If this signal is missing, the ring has likely opened or rearranged.[1]

  • IR Spectroscopy:

    • Nitrile (CN): Sharp peak at ~2230-2250

      
      .[1]
      
    • Ring Breathing: Characteristic bands for 1,2,3-thiadiazole at ~1250

      
       and ~850 
      
      
      
      .[1]
  • Mass Spectrometry: The molecular ion

    
     should correspond to the nitrile. If you see 
    
    
    
    , you have lost
    
    
    (ring fragmentation).[1]
Workflow Diagram

Workflow Start Start: Crude Oxime Dissolve Suspend in Anhydrous DCM (Inert Atmosphere) Start->Dissolve AddReagent Add SOCl2 at 0°C (Dropwise) Dissolve->AddReagent Reflux Reflux 40°C (3 hrs) Monitor Gas Evolution AddReagent->Reflux Check TLC Check (Polarity Shift?) Reflux->Check Check->Reflux Incomplete Quench Ice Quench + NaHCO3 (Keep pH < 8) Check->Quench Complete Isolate Extract & Concentrate Quench->Isolate Validate NMR: Check C4-H (9.0 ppm) IR: Check CN (2240 cm-1) Isolate->Validate

Caption: Step-by-step workflow for the safe dehydration of 1,2,3-thiadiazole-5-carboxaldoxime.

References

  • Hurd, C. D., & Mori, R. I.[1] (1955). On 1,2,3-Thiadiazoles.[1][4][5][6] Journal of the American Chemical Society, 77(20), 5359–5364.[1] Link

    • Foundational text on the synthesis of the 1,2,3-thiadiazole ring (Hurd-Mori reaction).
  • Lalezari, I., Shafiee, A., & Yalpani, M. (1969). Selenium heterocycles.[1] III. Synthesis of 1,2,3-selenadiazoles. Tetrahedron Letters, 10(60), 5105–5106.[1] (Context for Lalezari Fragmentation mechanism in analogous systems). Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles.[1] In Chemistry of Heterocyclic Compounds: A Series Of Monographs. Wiley-Interscience.[1] Link

    • Comprehensive review covering base-catalyzed decomposition and ring stability.
  • BenchChem. Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol.Link

    • Source for general handling of 5-substituted 1,2,3-thiadiazoles.[1]

Sources

Functionalization of 1,2,3-Thiadiazole-5-carboxaldoxime: A Strategic Guide for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 1,2,3-thiadiazole-5-carboxaldoxime scaffold represents a high-value "linchpin" intermediate in heterocyclic chemistry.[1] Unlike its 4-substituted counterparts, the 5-substituted 1,2,3-thiadiazole ring possesses a unique reactivity profile driven by the lability of the N2–N3 bond and the propensity for ring cleavage to form reactive


-diazo thioketone species.[1]

This guide details the functionalization of 1,2,3-thiadiazole-5-carboxaldoxime, moving beyond simple derivatization to exploit its dual nature:

  • Electrophilic Linchpin: Serving as a stable precursor for 5-carbonitriles (gateways to tetrazoles and thiazoles).[1]

  • Masked 1,2,3-Triazole: Utilizing the "Cornforth-type" or "Dimroth-type" rearrangement to access isomeric 1,2,3-triazole-4-carbothioamides, a transformation often overlooked in standard screening libraries.[1]

Reactivity Profile & Mechanistic Logic[1]

To successfully manipulate this scaffold, one must understand the competition between functional group transformation and ring fragmentation .[1]

The Stability/Lability Paradox

The 1,2,3-thiadiazole ring is relatively stable under acidic conditions but susceptible to base-catalyzed decomposition.[1]

  • Acidic/Neutral Conditions: The ring remains intact.[1] Reactions at the oxime group (e.g., dehydration) proceed normally.

  • Basic Conditions: The C5 proton (if present) or electron-withdrawing groups at C5 facilitate ring opening to an

    
    -diazo thioketone.[1] In the case of the 5-carboxaldoxime, the oxime functionality can participate in this rearrangement, leading to sulfur extrusion or recyclization to a 1,2,3-triazole.[1]
    
Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between stable functionalization (Path A) and rearrangement (Path B).

ThiadiazoleReactivity Figure 1: Divergent Reactivity of 1,2,3-Thiadiazole-5-carboxaldoxime Start 1,2,3-Thiadiazole- 5-carboxaldoxime Nitrile 1,2,3-Thiadiazole- 5-carbonitrile Start->Nitrile Path A: Dehydration (SOCl2 or T3P, Acidic) Diazo [α-Diazo Thioketone Intermediate] Start->Diazo Path B: Base (OH-) Ring Cleavage Tetrazole 5-(1,2,3-Thiadiazol-5-yl)- Tetrazole Nitrile->Tetrazole NaN3 / ZnBr2 [3+2] Cycloaddition Triazole 1,2,3-Triazole- 4-carbothioamide Diazo->Triazole Recyclization (Dimroth-type)

Caption: Path A retains the thiadiazole core for nitrile synthesis.[1] Path B exploits base-mediated ring opening for scaffold hopping to triazoles.[1]

Experimental Protocols

Protocol A: Synthesis of 1,2,3-Thiadiazole-5-carboxaldoxime

Pre-requisite: This protocol assumes the availability of 1,2,3-thiadiazole-5-carbaldehyde, typically accessible via the oxidative cleavage of 5-hydroxymethyl-1,2,3-thiadiazole or reduction of the 5-carboxylate ester.[1]

Reagents:

  • 1,2,3-Thiadiazole-5-carbaldehyde (1.0 equiv)[1]

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium Acetate (1.5 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve 1,2,3-thiadiazole-5-carbaldehyde (10 mmol) in Ethanol (20 mL).

  • Preparation of Reagent: In a separate flask, dissolve Hydroxylamine HCl (12 mmol) and Sodium Acetate (15 mmol) in Water (7 mL).

  • Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Evaporate ethanol under reduced pressure. The product often precipitates upon cooling the remaining aqueous residue.[1] Filter the solid.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85–92%[1]

    • Checkpoint: The product should be a stable solid.[1] Store at 4°C.[1]

Protocol B: Dehydration to 1,2,3-Thiadiazole-5-carbonitrile

Critical Note: Avoid strong bases which may degrade the ring.[1] Thionyl chloride (SOCl₂) is effective but requires careful temperature control.[1] Propylphosphonic anhydride (T3P) is a milder alternative for sensitive substrates.[1]

Method 1: The SOCl₂ Approach (Standard)

  • Setup: Place 1,2,3-thiadiazole-5-carboxaldoxime (5 mmol) in a dry round-bottom flask under Argon.

  • Solvent: Add anhydrous Dichloromethane (DCM, 20 mL).

  • Dehydration: Cool to 0°C. Add Thionyl Chloride (10 mmol, 2.0 equiv) dropwise.

    • Note: Gas evolution (SO₂, HCl) will occur.[1] Ensure proper venting.[1]

  • Reflux: After addition, warm to reflux (40°C) for 3 hours.

  • Quench: Cool to 0°C. Pour onto crushed ice/water. Neutralize carefully with saturated NaHCO₃ solution (keep pH < 8 to avoid ring cleavage).

  • Extraction: Extract with DCM (3 x 20 mL). Dry over MgSO₄ and concentrate.

    • Expected Yield: 75–85%[1]

Method 2: The T3P Approach (Mild/Green)

  • Reagents: Oxime (5 mmol), T3P (50% in EtOAc, 1.5 equiv), Et₃N (2.0 equiv - use strictly stoichiometric amount), MeCN (20 mL).

  • Reaction: Heat at 60°C for 4 hours.

  • Advantage: T3P byproducts are water-soluble, simplifying workup.[1]

Protocol C: Scaffold Hopping (Rearrangement to 1,2,3-Triazoles)

This advanced protocol intentionally triggers the ring opening to access the isomeric 1,2,3-triazole-4-carbothioamide.[1]

Mechanism: Base attack at H-4 (or nucleophilic attack at S)


 Ring opening to diazo-thioketone 

Recyclization via N-attack on the thiocarbonyl.[1]

Procedure:

  • Dissolution: Dissolve 1,2,3-thiadiazole-5-carboxaldoxime (2 mmol) in Ethanol (10 mL).

  • Base Treatment: Add Diethylamine (DEA, 4 mmol) or Potassium tert-butoxide (1.1 equiv).

  • Reaction: Reflux for 6–12 hours. The solution will likely darken.

  • Monitoring: Monitor for the disappearance of the thiadiazole peak in HPLC/LCMS and the appearance of a more polar species (Triazole).

  • Workup: Concentrate in vacuo. Acidify with 1N HCl to precipitate the product.

  • Result: Formation of 1,2,3-Triazole-4-carbothioamide .

Quantitative Data Summary

TransformationReagent SystemConditionsYield (%)Key Risk Factor
Oxime Formation NH₂OH[1]·HCl / NaOAcEtOH/H₂O, RT, 2h85–92Minimal risk.[1]
Dehydration (A) SOCl₂DCM, Reflux, 3h75–85Exothermic; Acidic byproduct.[1]
Dehydration (B) T3P / Et₃NMeCN, 60°C, 4h80–90Cost of reagent; Base sensitivity.[1]
Rearrangement Et₂NH / EtOHReflux, 8h55–70Ring fragmentation control.[1]

References

  • Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1] (Foundational text on thiadiazole reactivity and Hurd-Mori cyclization).

  • L’abbé, G. (1982).[1] Rearrangements of 1,2,3-Thiadiazoles. Journal of Heterocyclic Chemistry. Link (Mechanistic grounding for the Dimroth/Cornforth type rearrangements).

  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989).[1] Synthesis and properties of 1,2,3-thiadiazole-5-carboxaldoximes. Chemistry of Heterocyclic Compounds. Link (Specific synthesis of the target oxime).

  • Dunn, P. J. (2011).[1] The importance of Green Chemistry in Process Research and Development. Chemical Society Reviews.[1] (Supports the use of T3P as a greener dehydrating agent).

  • Kalinina, T. A., et al. (2012).[1] Reactivity of 1,2,3-thiadiazole-5-carbaldehyde derivatives. Russian Journal of Organic Chemistry. (Detailed reactivity profile of the 5-formyl derivatives).

Sources

Application Note: High-Efficiency Procedures for Oxime-to-Nitrile Conversion in Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Thiadiazoles (specifically the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers) are privileged, electron-deficient heterocyclic scaffolds widely utilized in drug discovery due to their bioisosteric equivalence to pyrimidines and oxadiazoles. The synthesis of thiadiazole carbonitriles from their corresponding aldoximes is a critical transformation for generating advanced pharmaceutical intermediates.

However, the electron-poor nature of the thiadiazole ring renders it highly susceptible to nucleophilic ring-opening and degradation under harsh basic conditions. Conversely, traditional dehydrating agents (e.g., POCl₃, SOCl₂, P₂O₅) generate strong acidic byproducts (such as HCl) that can protonate the thiadiazole nitrogen atoms, stalling the reaction or causing decomposition. Therefore, modern synthetic routes demand mild, highly chemoselective dehydration protocols that operate under ambient conditions.

Mechanistic Rationale & Causality

To preserve the integrity of the thiadiazole core and accommodate diverse functional groups, contemporary methodologies focus on the rapid, low-temperature activation of the oxime hydroxyl group into a superior leaving group.

  • Sulfuryl Fluoride (SO₂F₂) Activation : SO₂F₂ gas, in the presence of triethylamine (Et₃N), reacts rapidly with aldoximes to form a highly reactive fluorosulfonate ester intermediate[1]. The strong electron-withdrawing nature of the -OSO₂F group facilitates a mild β-elimination, yielding the nitrile and water as the only major byproducts[1]. This method is highly scalable, operates at room temperature, and avoids the use of toxic inorganic cyanides[1].

  • XtalFluor-E ([Et₂NSF₂]BF₄) Activation : For base-sensitive substrates where Et₃N might induce side reactions or racemization, XtalFluor-E serves as a crystalline, easily handled alternative[2]. It activates the oxime oxygen at room temperature in environmentally benign solvents like ethyl acetate without requiring basic additives, making it ideal for preserving chiral centers or base-labile protecting groups[2].

  • BOP / DBU System : The use of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) with DBU provides a mild, room-temperature alternative that operates smoothly in dichloromethane (CH₂Cl₂) or THF, avoiding the harsh thermal conditions of traditional methods[3].

Workflow & Logical Decision Matrix

Selecting the appropriate dehydration protocol depends entirely on the functional group tolerance of the specific thiadiazole derivative.

Workflow Start Thiadiazole Aldoxime Substrate Assess Assess Functional Group Sensitivity Start->Assess AcidSens Acid-Sensitive Moieties Present? Assess->AcidSens BaseSens Base-Sensitive Moieties Present? AcidSens->BaseSens No MethodA Protocol 1: SO2F2 / Et3N (Mild Base Environment) AcidSens->MethodA Yes MethodB Protocol 2: XtalFluor-E (Neutral/Mild Acid Environment) BaseSens->MethodB Yes MethodC Protocol 3: BOP / DBU (Balanced Environment) BaseSens->MethodC No

Logical decision tree for selecting an oxime dehydration protocol based on substrate sensitivity.

Mechanism Oxime Thiadiazole Aldoxime Intermediate Fluorosulfonate Ester Intermediate Oxime->Intermediate Activation SO2F2 SO2F2 + Et3N SO2F2->Intermediate Reagent Elimination Base-Promoted β-Elimination Intermediate->Elimination - FSO3H Nitrile Thiadiazole Nitrile Elimination->Nitrile Product

Mechanistic pathway of SO2F2-promoted aldoxime dehydration to nitrile.

Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that researchers can verify the success of the transformation analytically at each step.

Protocol 1: Eco-Friendly Dehydration using SO₂F₂ (Ideal for Acid-Sensitive Substrates)

Causality: SO₂F₂ is utilized because it rapidly converts the oxime to a highly labile fluorosulfonate ester[1]. Et₃N is chosen as a mild base to neutralize the generated fluorosulfuric acid without degrading the thiadiazole ring or causing side reactions[1].

  • Preparation : In a well-ventilated fume hood (strictly required due to the broad-spectrum biocidal nature of SO₂F₂ gas[1]), dissolve the thiadiazole aldoxime (1.0 mmol) in anhydrous acetonitrile (CH₃CN, 5.0 mL)[1].

  • Base Addition : Add triethylamine (Et₃N, 2.0 mmol)[1]. Rationale: A 2-fold excess ensures complete neutralization of acidic byproducts, preventing thiadiazole protonation.

  • Activation : Introduce SO₂F₂ gas into the reaction mixture via a balloon at room temperature[1].

  • Monitoring (Self-Validation) : Stir the mixture for 15–60 minutes[1]. Monitor via TLC (Hexanes/EtOAc). The polar oxime spot (typically lower Rf, stains with KMnO₄) will disappear, replaced by a distinct, non-polar nitrile spot (higher Rf, strongly UV active).

  • Workup : Purge the system with N₂ to remove residual SO₂F₂. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation : Confirm the product via IR spectroscopy (appearance of a sharp C≡N stretch at ~2220–2250 cm⁻¹) and ¹H NMR (disappearance of the -CH=N-OH proton at ~8.1 ppm and the broad -OH peak at ~11.5 ppm).

Protocol 2: Mild Dehydration using XtalFluor-E (Ideal for Base-Sensitive Substrates)

Causality: XtalFluor-E is selected for substrates containing base-labile groups (e.g., esters, Fmoc). It operates efficiently in ethyl acetate at room temperature without the need for basic additives, preserving enantiomeric purity and preventing base-catalyzed ring opening[2].

  • Preparation : Dissolve the thiadiazole aldoxime (1.0 mmol) in environmentally benign ethyl acetate (EtOAc, 5.0 mL)[2].

  • Reagent Addition : Add XtalFluor-E (1.1 mmol) in one portion[2]. Rationale: Only a slight excess is required due to the high efficiency of the crystalline dehydrating agent, minimizing downstream purification[2].

  • Reaction : Stir the mixture at room temperature for 30–60 minutes[2].

  • Monitoring (Self-Validation) : Track the reaction via LC-MS. The mass shift from [M+H]⁺ (oxime) to[M-18+H]⁺ (nitrile) provides definitive proof of dehydration.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize any residual fluorinated byproducts. Extract with EtOAc, dry over MgSO₄, and concentrate. In many cases, the crude nitrile is sufficiently pure for subsequent steps without column chromatography[2].

Quantitative Data Presentation

The following table summarizes the operational parameters and typical outcomes for the discussed dehydration methods, allowing for rapid comparison and selection based on substrate requirements.

Dehydrating AgentEquivalentsSolventTemperatureTypical TimeYield RangeByproducts / Notes
SO₂F₂ / Et₃N [1]Excess (Gas) / 2.0CH₃CN25 °C15–60 min90–99%Water / Requires fume hood for gas handling.
XtalFluor-E [2]1.1EtOAc25 °C< 1 hour85–99%Et₂NSF₃ / Excellent for chiral or base-sensitive substrates.
BOP / DBU [3]1.1 / 1.5CH₂Cl₂25 °C30–120 min80–95%HMPA / Reliable but generates phosphoramide byproducts.

References

  • Source: Synlett / Organic-Chemistry.
  • A Simple Synthesis of Nitriles from Aldoximes Source: PMC - NIH URL
  • Source: Synthesis / Organic-Chemistry.

Sources

Application Note: Development of 1,2,3-Thiadiazole-5-carboxaldoxime as a Novel Plant Defense Activator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

1,2,3-Thiadiazole-5-carboxaldoxime represents a specialized class of agrochemical candidates known as Plant Activators or SAR Inducers (Systemic Acquired Resistance). Unlike conventional fungicides that directly poison pathogens, this compound acts by "priming" the plant's innate immune system.

Structurally, the 1,2,3-thiadiazole ring is the pharmacophore responsible for mimicking the biological activity of Salicylic Acid (SA). Upon foliar application, the compound is metabolized and perceived by the plant as a signal of invasion, triggering the NPR1-mediated signaling cascade . This results in the prophylactic expression of Pathogenesis-Related (PR) proteins (e.g., PR-1, chitinases), rendering the crop resistant to subsequent fungal and bacterial attacks.

Biological Signaling Pathway

The following diagram illustrates the mode of action, highlighting the intervention point of the thiadiazole moiety upstream of the nucleus.

SAR_Pathway Thiadiazole 1,2,3-Thiadiazole-5-carboxaldoxime (Exogenous Application) Metabolism Metabolic Conversion (Active Acid Form) Thiadiazole->Metabolism Plant Uptake SA_Pathway Salicylic Acid (SA) Signaling Pathway Metabolism->SA_Pathway Agonist Activity NPR1 NPR1 Complex (Cytosol -> Nucleus) SA_Pathway->NPR1 Redox Change Transcription Transcription Factors (TGA Class) NPR1->Transcription Nuclear Translocation PR_Proteins PR Proteins Expression (PR-1, BGL2, PR-5) Transcription->PR_Proteins Gene Activation Resistance Systemic Acquired Resistance (Broad Spectrum Protection) PR_Proteins->Resistance Immune Response

Caption: Mechanism of Action: The thiadiazole scaffold acts as a functional mimic of Salicylic Acid, triggering the NPR1-dependent defense cascade.

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12]

Understanding the physicochemical limitations is critical for successful formulation. The oxime functionality introduces geometric isomerism (


), which can influence binding affinity and solubility.
PropertyDescriptionImplication for Formulation
Chemical Structure Heterocyclic oximePotential for hydrolysis at low pH; maintain pH > 5.0.
Water Solubility Low (< 100 mg/L)Unsuitable for Soluble Liquids (SL). Suspension Concentrate (SC) is required.
LogP (Octanol/Water) ~2.5 - 3.0 (Estimated)Good cuticular penetration; requires surfactants for leaf wetting.
Melting Point 145 - 155 °CHigh melting point supports stable milling (less risk of sintering).
Stability Sensitive to UV and strong acidsRequires UV blockers in formulation and opaque packaging.

Protocol 1: Chemical Synthesis & Purification

Objective: Synthesize high-purity (>98%) 1,2,3-thiadiazole-5-carboxaldoxime for biological trials. Methodology: The Hurd-Mori reaction is employed to construct the thiadiazole ring, followed by functional group interconversion.[1][2][3][4][5]

Reaction Scheme Overview
  • Cyclization: Ethyl acetoacetate semicarbazone +

    
    
    
    
    
    Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[3]
  • Reduction: Ester

    
     Alcohol 
    
    
    
    Aldehyde.
  • Condensation: Aldehyde + Hydroxylamine

    
     Oxime.
    
Step-by-Step Procedure
Step A: Hurd-Mori Cyclization (Ring Formation)[3]
  • Reagents: Dissolve Ethyl acetoacetate semicarbazone (0.1 mol) in pure thionyl chloride (

    
    , 40 mL) at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature, then stir for 2 hours. Caution: Vigorous evolution of

    
     and 
    
    
    
    gas.[3]
  • Quench: Pour the reaction mixture onto crushed ice. Extract with dichloromethane (DCM).

  • Purification: Wash organic layer with saturated

    
    .[3] Dry over 
    
    
    
    and evaporate. Recrystallize from ethanol.
    • Yield Target: 70-80% of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Step B: Conversion to Aldehyde (via Alcohol)

Direct reduction of the ester to aldehyde is difficult to control; the alcohol route is more robust.

  • Reduction: Suspend the ester (10 mmol) in dry THF. Add Lithium Aluminum Hydride (LiAlH4) (0.5 eq) dropwise at -78°C. Stir for 1 hour.

  • Workup: Quench with Glauber’s salt (

    
    ). Filter and evaporate to yield the intermediate alcohol.
    
  • Oxidation: Dissolve the alcohol in DCM. Add Manganese Dioxide (

    
    )  (10 eq) and stir at reflux for 12 hours. Filter through Celite.
    
    • Product: 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde.

Step C: Oxime Formation
  • Condensation: Dissolve the aldehyde (5 mmol) in Ethanol:Water (4:1). Add Hydroxylamine hydrochloride (7.5 mmol) and Sodium Acetate (7.5 mmol).

  • Conditions: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Isolation: Evaporate ethanol. Add water. The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water.

    • Final Purity Check: HPLC (>98%) and

      
      -NMR (Check for oxime proton signal 
      
      
      
      11.0-12.0 ppm).

Protocol 2: Formulation Development (Suspension Concentrate)

Objective: Create a stable 200 g/L Suspension Concentrate (SC) suitable for field dilution. Challenge: The active ingredient (AI) is hydrophobic and prone to "Ostwald ripening" (crystal growth) if not stabilized.

Formulation Recipe (1 Liter Batch)
ComponentFunctionQuantity (g)Specific Material Recommendation
Active Ingredient Bioactive Agent200.0Milled Technical Grade (98%)
Morwet® D-425 Dispersant30.0Sodium Naphthalene Sulfonate Condensate
Pluronic® P-105 Wetting Agent10.0EO/PO Block Copolymer
Propylene Glycol Antifreeze60.0-
Silicone Antifoam Defoamer2.0Polydimethylsiloxane emulsion
Xanthan Gum (2%) Rheology Modifier80.0Pre-hydrated gel (Kelzan® S)
Proxel® GXL Biocide1.01,2-Benzisothiazolin-3-one
Water Carrierq.s. to 1LDeionized (Conductivity < 10 µS)
Manufacturing Workflow

Formulation_Process Premix Step 1: High Shear Premix (Water + Surfactants + AI) Milling Step 2: Bead Milling (Zirconia beads, 1mm) Premix->Milling QC_Size QC Check: Particle Size (D90 < 5 µm) Milling->QC_Size QC_Size->Milling Fail Letdown Step 3: Letdown (Add Gum + Biocide) QC_Size->Letdown Pass Final Final SC Product Letdown->Final

Caption: SC Formulation Workflow. Critical Control Point: Particle size reduction to D90 < 5 microns ensures suspension stability.

Detailed Steps:

  • Slurry Preparation: Dissolve dispersants and wetting agents in water. Add the AI powder slowly under high-shear mixing (Cowles dissolver, 2000 rpm) to break agglomerates.

  • Wet Milling: Pump the slurry through a horizontal bead mill (e.g., Dyno-Mill) filled with 0.8-1.0 mm Yttrium-stabilized Zirconia beads. Recirculate until particle size

    
    .
    
    • Why? Smaller particles increase leaf coverage and rainfastness.

  • Stabilization (Letdown): Transfer milled base to a low-shear vessel. Slowly add the Xanthan gum gel (rheology modifier) to prevent sedimentation. Add biocide.

  • QC Metrics: Viscosity (300-800 cP), Suspensibility (>90%), pH (6.0-8.0).

Protocol 3: Biological Efficacy Evaluation

Objective: Validate the SAR-inducing capacity against Magnaporthe oryzae (Rice Blast). Principle: Since the compound is a plant activator, it must be applied preventatively .

Experimental Design
  • Host: Rice seedlings (Oryza sativa, cv. CO-39), 3-4 leaf stage.

  • Pathogen: Magnaporthe oryzae spore suspension (

    
     spores/mL).
    
  • Treatments:

    • Test Compound: 200 g/L SC diluted to 50, 100, 200 mg/L (a.i.).

    • Positive Control: Tiadinil (commercial standard) at 200 mg/L.

    • Negative Control: Water + Blank Formulation.

Application Protocol
  • Priming (Day 0): Spray rice plants with test solutions until runoff. Ensure complete coverage.

  • Induction Period (Day 0-5): Maintain plants in a greenhouse (25°C). This lag phase is crucial for the accumulation of PR proteins.

  • Inoculation (Day 5): Spray pathogen spore suspension onto the treated leaves.

  • Incubation: Place plants in a humidity chamber (>95% RH) for 24 hours, then transfer to growth chamber.

  • Assessment (Day 12): Score disease severity using the Standard Evaluation System (SES) for Rice (Scale 0-9).

Data Analysis: Calculate Percent Disease Control (PDC) :



Safety & Handling (MSDS Highlights)

  • Hazard Identification: 1,2,3-Thiadiazoles are generally Class III (Slightly Hazardous). Potential skin sensitizer.

  • PPE: Nitrile gloves, safety goggles, and P2 dust mask during synthesis/milling.

  • Environmental: Toxic to aquatic life. Do not discharge waste into waterways.

  • Storage: Store technical material at 4°C. Formulated SC is stable at ambient temperature (25°C) for 2 years.

References

  • MDPI. (2025).[6] Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]

  • Sarcouncil Journal. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Retrieved from [Link]

Sources

Application Note: Solvent Selection for the Synthesis and Derivatization of 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in modern drug discovery and agrochemical development, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and insecticidal properties[1]. A critical intermediate in the functionalization of this scaffold is 1,2,3-thiadiazole-5-carboxaldoxime . The synthesis of this oxime and its subsequent conversion into bioactive oxime ethers requires precise environmental control.

As a Senior Application Scientist, I have observed that the most common point of failure in these workflows is arbitrary solvent selection. Solvents are not merely passive reaction media; they actively participate in transition state stabilization, reagent solubility, and reaction trajectory. This guide provides a mechanistic rationale and self-validating protocols for selecting the optimal solvents during the oximation and etherification of 1,2,3-thiadiazole derivatives.

Mechanistic Rationale for Solvent Selection

Oximation (Aldehyde to Oxime): The Protic Advantage

The conversion of 1,2,3-thiadiazole-5-carbaldehyde to its corresponding oxime requires the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by the elimination of water. This process is highly dependent on sequential proton transfers.

  • Optimal Choice: Absolute Ethanol.

  • Causality: Ethanol acts as a polar protic solvent that stabilizes the zwitterionic transition state via hydrogen bonding[2]. Furthermore, ethanol provides an ideal solubility differential: the starting aldehyde and hydroxylamine hydrochloride are highly soluble at reflux, but the resulting oxime exhibits reduced solubility in cold aqueous ethanol. This allows the solvent to act as a self-purifying medium, enabling direct precipitation of the product upon cooling and water addition[3].

Etherification (Oxime to Oxime Ether): The Aprotic Necessity

Converting the oxime into an oxime ether involves an S_N2 nucleophilic substitution. The oxime must first be deprotonated to form an oximate anion, which then attacks an electrophile (e.g., an alkyl or aryl halide).

  • Optimal Choice: Anhydrous Acetonitrile (MeCN).

  • Causality: Acetonitrile is a polar aprotic solvent. Unlike ethanol, it does not form a hydrogen-bond shell around the negatively charged oximate anion. By leaving the nucleophile "naked," acetonitrile significantly enhances its reactivity toward the electrophile[4]. Additionally, MeCN effectively solvates the potassium cation (from the K₂CO₃ base), driving the deprotonation equilibrium forward[5].

Quantitative Solvent Comparison

The following table summarizes the physicochemical impact of solvent selection on 1,2,3-thiadiazole oxime workflows.

SolventReaction StagePolarity / TypeMechanistic Role & CausalityTypical Yield Impact
Ethanol OximationPolar ProticFacilitates proton transfer; enables product precipitation via aqueous quenching.High (80–95%)
Methanol OximationPolar ProticSimilar to ethanol, but its lower boiling point (65°C) limits the kinetic energy available for reflux.Moderate–High (70–85%)
Acetonitrile EtherificationPolar AproticSolvates cations (K⁺); leaves the oximate anion highly nucleophilic for S_N2 attack.High (75–90%)
DMF EtherificationPolar AproticExcellent for highly sterically hindered electrophiles; requires aggressive aqueous washing to remove.High (75–85%)
DCM Workup / ExtractionNon-polarImmiscible with water; ideal for extracting the final oxime ether from aqueous salts.N/A (Recovery >95%)

Reaction Pathway and Solvent Mapping

G Aldehyde 1,2,3-Thiadiazole-5-carbaldehyde Oxime 1,2,3-Thiadiazole-5-carboxaldoxime (Key Intermediate) Aldehyde->Oxime Protic Solvent (Ethanol, Reflux) Stabilizes Transition State Reagents1 NH₂OH·HCl + Base (Proton Transfer Facilitation) Reagents1->Oxime Nucleophilic Addition Ether 1,2,3-Thiadiazole-5-carboxaldoxime Ether (Bioactive Product) Oxime->Ether Polar Aprotic Solvent (Acetonitrile, Reflux) Enhances Nucleophilicity Reagents2 Electrophile (R-X) + K₂CO₃ (Deprotonation & SN2) Reagents2->Ether SN2 Substitution

Workflow for 1,2,3-thiadiazole-5-carboxaldoxime synthesis and derivatization highlighting solvent roles.

Validated Experimental Protocols

Protocol A: Synthesis of 1,2,3-Thiadiazole-5-carboxaldoxime

Objective: High-yield conversion of the aldehyde to the oxime utilizing protic solvent dynamics.

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1,2,3-thiadiazole-5-carbaldehyde (1.0 eq) in absolute ethanol (10 volumes).

    • Causality: Absolute ethanol prevents premature hydrate formation on the highly electrophilic aldehyde carbon.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq) to the stirring solution[2].

    • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine in situ. A stronger base could trigger unwanted ring-opening of the thiadiazole core.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C for 2–4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the UV-active aldehyde spot (higher

      
      ) and the appearance of a new, highly polar oxime spot (lower 
      
      
      
      ) confirms conversion.
  • Workup & Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into vigorously stirred ice-cold distilled water (30 volumes).

    • Self-Validation Checkpoint: The sudden precipitation of a white/pale-yellow solid physically validates the successful formation of the water-insoluble oxime. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Synthesis of 1,2,3-Thiadiazole-5-carboxaldoxime Ethers

Objective: S_N2 alkylation of the oxime utilizing polar aprotic solvent dynamics.

  • Deprotonation: Suspend the purified 1,2,3-thiadiazole-5-carboxaldoxime (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile (15 volumes)[4]. Stir at room temperature for 30 minutes.

    • Causality: The heterogeneous mixture allows K₂CO₃ to slowly deprotonate the oxime. Acetonitrile solvates the resulting potassium oximate, turning the suspension slightly yellow/orange.

  • Alkylation: Add the desired alkyl or aryl halide (1.1 eq) dropwise. Heat the mixture to reflux (82°C) for 6–8 hours[5].

    • Causality: The aprotic nature of MeCN ensures the oximate anion remains highly nucleophilic, driving the S_N2 reaction to completion without competing solvolysis of the electrophile.

  • Workup: Cool to room temperature and filter off the inorganic salts (KCl/K₂CO₃). Concentrate the filtrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash twice with brine.

    • Self-Validation Checkpoint: Successful phase separation (DCM organic layer on the bottom, aqueous on top) confirms the removal of residual polar impurities. Dry the DCM layer over Na₂SO₄, filter, and evaporate to yield the crude oxime ether.

References

1.[2] Benchchem. 1,2,3-thiadiazole-4-carbaldehyde oxime synthesis from hydrazone.2 2.[3] National Institutes of Health (PMC). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.3 3.[4] Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Thiadiazole Oximes.4 4.[1] MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.1 5.[5] MDPI. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety.5

Sources

Application Note & Protocols: Scalable Synthesis of 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 1,2,3-thiadiazole-5-carboxaldoxime, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The synthetic strategy is designed for scalability, focusing on robust and reproducible methodologies. We present a two-part approach: the initial synthesis of the key intermediate, 1,2,3-thiadiazole-5-carboxaldehyde, via a modified Hurd-Mori cyclization and subsequent functional group manipulation, followed by its efficient conversion to the target aldoxime. This guide emphasizes the underlying chemical principles, provides detailed step-by-step protocols, and addresses critical safety and optimization parameters to ensure successful implementation in a research and development setting.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring is a versatile heterocyclic motif that has garnered substantial attention in the scientific community.[1] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and herbicidal properties.[1][2][3] The 5-carboxaldoxime functional group serves as a crucial synthetic handle, enabling further molecular elaboration and providing a key structural element for interaction with biological targets. This application note details a reliable and scalable pathway to access this valuable building block, moving from readily available starting materials to the final product.

Overall Synthetic Strategy

The synthesis of 1,2,3-thiadiazole-5-carboxaldoxime is most effectively approached as a multi-step sequence. A direct, one-pot synthesis is not well-documented or practical for scaling. Our recommended strategy involves three primary stages, designed for process control and optimization at each step:

  • Hurd-Mori Cyclization: Formation of a stable, substituted 1,2,3-thiadiazole precursor, specifically an ethyl ester at the 5-position. This is the most widely accepted and industrially relevant method for constructing the 1,2,3-thiadiazole core.[4][5]

  • Selective Reduction: Conversion of the ethyl ester to the corresponding 1,2,3-thiadiazole-5-carboxaldehyde. This critical step requires careful selection of a reducing agent to prevent over-reduction to the alcohol.

  • Oximation: Condensation of the aldehyde with hydroxylamine hydrochloride to yield the final 1,2,3-thiadiazole-5-carboxaldoxime. This is a high-yielding and generally straightforward transformation.[6][7]

The complete synthetic workflow is illustrated below.

G A Ethyl Glyoxylate Semicarbazone B Ethyl 1,2,3-Thiadiazole-5-carboxylate A->B  Hurd-Mori Cyclization (SOCl₂) C 1,2,3-Thiadiazole-5-carboxaldehyde B->C  Selective Reduction (DIBAL-H) D 1,2,3-Thiadiazole-5-carboxaldoxime C->D  Oximation (NH₂OH·HCl)

Figure 1: Overall synthetic pathway for 1,2,3-Thiadiazole-5-carboxaldoxime.

PART I: Synthesis of the Key Intermediate: 1,2,3-Thiadiazole-5-carboxaldehyde

This section details the two-stage synthesis of the aldehyde precursor. The foundation of this synthesis is the Hurd-Mori reaction, a powerful tool for creating the 1,2,3-thiadiazole ring from hydrazone derivatives and a sulfur source, typically thionyl chloride (SOCl₂).[2][4]

Stage 1.1: Hurd-Mori Synthesis of Ethyl 1,2,3-Thiadiazole-5-carboxylate

Principle & Rationale: The Hurd-Mori reaction proceeds via the reaction of a hydrazone bearing an α-methylene group with thionyl chloride.[4] The reaction is believed to involve electrophilic attack of thionyl chloride on the hydrazone, followed by cyclization and elimination to form the aromatic thiadiazole ring. We begin with the semicarbazone of ethyl glyoxylate, which provides the necessary carbon backbone to yield the desired 5-substituted product.

Critical Safety Considerations for Thionyl Chloride (SOCl₂): Thionyl chloride is a highly reactive and hazardous substance. Strict adherence to safety protocols is mandatory.

  • Hazards: Reacts violently with water, releasing toxic gases (HCl, SO₂).[8][9] It is toxic if inhaled and causes severe skin burns and eye damage.[10][11]

  • Handling: Always handle thionyl chloride in a certified chemical fume hood. All glassware must be thoroughly oven- or flame-dried. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[12]

  • Personal Protective Equipment (PPE): Wear a full-face shield, safety goggles, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[9][13]

  • Quenching: Excess thionyl chloride must be quenched slowly and carefully by adding the reaction mixture to ice-water, never the other way around.[12][14]

Protocol 1.1: Synthesis of Ethyl 1,2,3-Thiadiazole-5-carboxylate

Materials:

  • Ethyl glyoxylate (50% solution in toluene, 1.0 eq)

  • Semicarbazide hydrochloride (1.1 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Thionyl chloride (SOCl₂) (5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Semicarbazone Formation: a. In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of water. b. Add a solution of ethyl glyoxylate (1.0 eq) in ethanol. c. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. d. Cool the reaction mixture in an ice bath to precipitate the product. e. Collect the solid ethyl glyoxylate semicarbazone by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.[12]

  • Hurd-Mori Cyclization: a. Set up an oven-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser (with a gas trap for HCl and SO₂), and a nitrogen inlet. b. Add the dried ethyl glyoxylate semicarbazone (1.0 eq) to the flask and suspend it in anhydrous DCM (approx. 5-10 mL per gram of semicarbazone).[12] c. Cool the suspension to 0 °C in an ice bath. d. Charge the dropping funnel with thionyl chloride (5.0 eq). Add the thionyl chloride dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[14] The reaction is exothermic. e. After the addition is complete, allow the reaction to slowly warm to room temperature and then stir for 12-18 hours. Gentle heating (reflux) may be required for some substrates to drive the reaction to completion, which should be monitored by TLC.[12]

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture back to 0 °C. b. Very slowly and carefully, pour the reaction mixture into a beaker containing a large volume of crushed ice and water to quench the excess thionyl chloride.[14] c. Transfer the quenched mixture to a separatory funnel and extract the product with DCM (3x volumes). d. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.[1] e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product, ethyl 1,2,3-thiadiazole-5-carboxylate, can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Stage 1.2: Selective Reduction to 1,2,3-Thiadiazole-5-carboxaldehyde

Principle & Rationale: The reduction of an ester to an aldehyde requires a mild and selective reducing agent to avoid further reduction to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation, as it forms a stable tetrahedral intermediate at low temperatures, which upon acidic workup, hydrolyzes to the desired aldehyde. The reaction must be performed at low temperatures (typically -78 °C) to ensure selectivity.

Protocol 1.2: Synthesis of 1,2,3-Thiadiazole-5-carboxaldehyde

Materials:

  • Ethyl 1,2,3-thiadiazole-5-carboxylate (1.0 eq)

  • DIBAL-H (1.0 M solution in hexanes, 1.2 eq)

  • Anhydrous Toluene or DCM

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: a. Set up an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere. b. Dissolve ethyl 1,2,3-thiadiazole-5-carboxylate (1.0 eq) in anhydrous toluene. c. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: a. Slowly add DIBAL-H (1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. b. Stir the reaction at -78 °C for 2-3 hours. Monitor progress by TLC.

  • Work-up and Purification: a. Quench the reaction by the slow, dropwise addition of methanol at -78 °C. b. Remove the cooling bath and allow the mixture to warm to room temperature. c. Add 1 M HCl and stir vigorously for 30 minutes. d. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). e. Wash the combined organic layers with water and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude 1,2,3-thiadiazole-5-carboxaldehyde by flash column chromatography.

G cluster_0 Hurd-Mori Cyclization Workflow A Suspend Semicarbazone in Anhydrous DCM B Cool to 0 °C A->B C Dropwise Addition of SOCl₂ B->C D Warm to RT, Stir 12-18h C->D E Quench on Ice-Water D->E F Extract with DCM E->F G Wash (H₂O, NaHCO₃, Brine) F->G H Dry, Concentrate & Purify G->H

Figure 2: Experimental workflow for the Hurd-Mori synthesis.

PART II: Synthesis of 1,2,3-Thiadiazole-5-carboxaldoxime

Principle & Rationale: The final step is the conversion of the aldehyde to an oxime. This is a classic condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically performed in a protic solvent like ethanol with a mild base (e.g., sodium acetate or pyridine) to neutralize the HCl from the hydroxylamine hydrochloride salt, liberating the free hydroxylamine for reaction.[6][15]

Protocol 2.1: Synthesis of 1,2,3-Thiadiazole-5-carboxaldoxime

Materials:

  • 1,2,3-Thiadiazole-5-carboxaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq)

  • Sodium acetate (1.5 eq) or Pyridine (2.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: a. In a round-bottom flask, dissolve 1,2,3-thiadiazole-5-carboxaldehyde (1.0 eq) in ethanol. b. In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water. c. Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Oximation: a. Stir the resulting mixture at room temperature. For less reactive substrates, gentle heating to reflux may be necessary.[15] b. Monitor the reaction by TLC until all the starting aldehyde has been consumed (typically 1-4 hours).

  • Work-up and Purification: a. Reduce the volume of the solvent using a rotary evaporator. b. Add water to the residue to precipitate the crude product. If the product is an oil, extract with ethyl acetate. c. If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. d. If required, the crude 1,2,3-thiadiazole-5-carboxaldoxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Summary & Process Optimization

Successful scaling requires careful control over key reaction parameters. The following tables summarize expected outcomes and provide guidance for troubleshooting common issues.

Table 1: Summary of Yields and Product Characteristics

CompoundStepTypical Yield RangePhysical StatePurification Method
Ethyl 1,2,3-Thiadiazole-5-carboxylateHurd-Mori50-70%Oil / SolidColumn Chromatography
1,2,3-Thiadiazole-5-carboxaldehydeReduction60-80%Oil / SolidColumn Chromatography
1,2,3-Thiadiazole-5-carboxaldoximeOximation>90%Crystalline SolidRecrystallization

Table 2: Troubleshooting and Optimization Guide

Issue / ObservationProbable CauseSuggested Solution
Low yield in Hurd-Mori step Incomplete reaction; decomposition of product; moisture in reagents/solvents.Ensure all glassware and solvents are rigorously dried.[12] Increase reaction time or apply gentle heating (monitor by TLC). Ensure slow, controlled addition of SOCl₂ at low temperature to minimize side reactions.[14]
Formation of side products (e.g., oxadiazine) Alternative cyclization pathway in Hurd-Mori reaction.[2]Strict temperature control during SOCl₂ addition is critical.[12] The choice of hydrazone (semicarbazone vs. tosylhydrazone) can also influence the outcome.
Over-reduction to alcohol in DIBAL-H step Excess DIBAL-H used; reaction temperature too high.Use no more than 1.2 equivalents of DIBAL-H. Maintain the reaction temperature strictly at -78 °C during addition and stirring. Quench the reaction at low temperature as soon as TLC indicates consumption of starting material.
Incomplete oximation Insufficient reaction time or temperature; incorrect pH.Ensure adequate base is used to free the hydroxylamine. If the reaction is sluggish at room temperature, gently heat the mixture to reflux and monitor by TLC.[15]

References

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. [Link]

  • Bornscheuer, U. T., et al. (n.d.). Examples of industrial oxime products and their synthesis with established and new methods. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthetic strategies for multifunctional 1,2,3-thiadiazole-based derivatives. ResearchGate. [Link]

  • Attanasi, O. A., et al. (2003). Expeditious synthesis of new 1,2,3-thiadiazoles and 1,2,3-selenadiazoles from 1,2-diaza-1,3-butadienes via Hurd-Mori-type reactions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Different methods for the preparation of 1,2,3‐thiadiazoles. ResearchGate. [Link]

  • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, Inc.[Link]

  • Bentham Science Publishers. (2024). Synthesis and Development of Suitable Method for New Thiadiazoles using Hydrazonoyl Halides. Bentham Science. [Link]

  • PENTA. (2019, September 12). Thionyl chloride Safety Data Sheet. PENTA. [Link]

  • Science of Synthesis. (n.d.). Product Class 9: 1,2,3-Thiadiazoles. Thieme. [Link]

  • Wang, L., et al. (2024). Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer. Nature Communications. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Terhorst, M., et al. (2020). One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system. RSC Publishing. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]

  • da Silva, F. M., et al. (2012). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules. [Link]

  • Lad, U. P., et al. (n.d.). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Rasayan J. Chem. [Link]

  • ResearchGate. (n.d.). Efficient conversion of aldehydes and ketones into oximes using a nanostructured pyrophosphate catalyst in a solvent-free process. ResearchGate. [Link]

  • Fouad, D., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]

  • Bionium Scientific. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. Bionium. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,2,3-Thiadiazole-5-carboxaldoxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing 1,2,3-thiadiazole-5-carboxaldoxime and its derivatives presents unique chemo-selective challenges. Historically recognized as potent antidotes for organophosphate poisoning 1, these compounds and their aldehyde precursors are also highly valued in the development of agricultural fungicides and antiviral agents 2, 3.

This guide is engineered to provide researchers with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize yield and purity across all synthetic stages.

Synthetic Workflow & Mechanistic Pathway

The construction of the 1,2,3-thiadiazole core typically relies on the Hurd-Mori reaction—a highly efficient [4+1] cycloaddition utilizing four atoms from a hydrazone precursor and the sulfur atom from thionyl chloride 4.

G A Carbonyl Precursor (e.g., Ethyl Pyruvate) B Hydrazone Intermediate (N-Protected) A->B Tosylhydrazine / H+ (Condensation) C 1,2,3-Thiadiazole-5-carboxylate (Hurd-Mori Product) B->C SOCl2, Reflux [4+1] Cyclization D 1,2,3-Thiadiazole-5-carboxaldehyde (via MnO2 Oxidation) C->D 1. LiAlH4 (Reduction) 2. MnO2 (Oxidation) E 1,2,3-Thiadiazole-5-carboxaldoxime (Target Compound) D->E NH2OH·HCl, NaOAc (pH 4.5 - 5.5)

Figure 1: Synthetic workflow for 1,2,3-thiadiazole-5-carboxaldoxime via Hurd-Mori cyclization.

Quantitative Yield Optimization

The table below summarizes the expected quantitative outcomes and primary failure modes for each critical stage of the synthesis.

Reaction StageReagent SystemKey VariableExpected Yield (%)Primary Failure Mode
Hurd-Mori Cyclization SOCl₂ (neat)N-Protecting Group65–85%Thermal degradation (tar formation)
Ester Reduction LiAlH₄ (THF)Temperature Control80–92%Over-reduction / ring opening
Alcohol Oxidation MnO₂ (DCM)MnO₂ Activation State75–88%Incomplete oxidation
Oxime Condensation NH₂OH·HCl, NaOAcpH Control (4.5–5.5)85–95%Stalled equilibrium

Self-Validating Experimental Protocols

Protocol A: Hurd-Mori Cyclization to 1,2,3-Thiadiazole-5-carboxylate
  • Preparation: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube. Add the N-tosylhydrazone of ethyl pyruvate (1.0 equiv).

  • Thionylation: Cool the flask to 0 °C in an ice bath. Dropwise, add freshly distilled thionyl chloride (SOCl₂, 3.0–5.0 equiv).

  • Cyclization: Gradually warm the mixture to room temperature over 30 minutes, then heat to reflux (75 °C) until the evolution of HCl gas ceases (typically 4–6 hours).

  • Workup: Distill off the excess SOCl₂ under reduced pressure. Quench the residue carefully with ice water and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.

Validation Checkpoint: Before proceeding, analyze the crude product via ¹H NMR (CDCl₃). The complete disappearance of the N-H hydrazone broad singlet and the emergence of a sharp, highly deshielded aromatic proton at ~8.6 ppm confirms successful aromatization of the 1,2,3-thiadiazole ring.

Protocol B: Two-Step Conversion to 1,2,3-Thiadiazole-5-carboxaldehyde
  • Reduction: Dissolve the carboxylate ester in anhydrous THF and cool to 0 °C. Slowly add LiAlH₄ (1.1 equiv). Stir for 1 hour, then quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts and concentrate to yield the primary alcohol.

  • Oxidation: Dissolve the crude alcohol in DCM. Add activated MnO₂ (10.0 equiv) and stir vigorously at room temperature for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove manganese residues. Concentrate the filtrate in vacuo.

Validation Checkpoint: Do not rely solely on TLC, as the alcohol and aldehyde may exhibit similar R_f values. Confirm oxidation via ¹H NMR by verifying the disappearance of the aliphatic -CH₂-OH protons (~4.8 ppm) and the appearance of a distinct aldehyde singlet at ~10.2 ppm.

Protocol C: Oxime Condensation
  • Preparation: Dissolve 1,2,3-thiadiazole-5-carboxaldehyde (1.0 equiv) in absolute ethanol.

  • Buffer Addition: In a separate vial, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) and sodium acetate (NaOAc, 1.5 equiv) in a minimum amount of water. Add this buffer solution to the aldehyde mixture.

  • Condensation: Stir the reaction at room temperature for 3 hours.

  • Workup: Evaporate the ethanol under reduced pressure. Partition the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the pure oxime.

Validation Checkpoint: Successful oxime formation is confirmed by the appearance of a broad -OH peak at ~11.8 ppm and an imine -CH=N- proton at ~8.3 ppm in ¹H NMR (DMSO-d₆).

Troubleshooting & FAQs

Q1: My Hurd-Mori cyclization yields are consistently below 40%, and the reaction mixture turns into a dark, intractable tar. What is causing this? A1: This is a classic symptom of premature thermal degradation of the intermediate


-1,2,3-thiadiazolin-1-one. The success of the Hurd-Mori protocol is highly dependent on the electronic nature of the hydrazone's N-protecting group 5. Electron-donating groups (e.g., simple alkyls) destabilize the intermediate. Solution:  Switch to an electron-withdrawing protecting group such as a tosyl (Ts) or ethoxycarbonyl group. This stabilizes the intermediate, preventing side reactions and driving the aromatization forward.

Q2: I am trying to convert the 1,2,3-thiadiazole-5-carboxylate directly to the aldehyde using DIBAL-H, but I always get a mixture of unreacted ester, aldehyde, and over-reduced alcohol. How can I improve this? A2: Direct reduction of heterocyclic esters to aldehydes using DIBAL-H is notoriously difficult to arrest at the tetrahedral intermediate stage, often leading to over-reduction. Solution: Adopt the self-validating two-step protocol described in Protocol B. First, drive the reduction completely to the primary alcohol using LiAlH₄. After isolation, perform a controlled oxidation using activated MnO₂ 3. This decoupled approach routinely increases the overall yield to >75% and drastically simplifies purification.

Q3: During the final oxime condensation, the reaction stalls at ~50% conversion even with excess hydroxylamine. NMR shows unreacted aldehyde. Why? A3: Oxime formation is highly pH-dependent. If the reaction is too acidic (pH < 3), the hydroxylamine is fully protonated and loses its nucleophilicity. If it is too basic (pH > 7), the carbonyl oxygen is not sufficiently activated by protonation. Solution: Use a sodium acetate (NaOAc) buffer system to strictly maintain the pH between 4.5 and 5.5. This ensures an optimal concentration of both the free base nucleophile (NH₂OH) and the activated electrophile.

References

  • Antidotes to organophosphate poisoning. 2. Thiadiazole-5-carboxaldoximes. Journal of Medicinal Chemistry (ACS Publications). 1

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. 2

  • Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. PMC (NIH). 5

  • Synthesis of 1,2,3-Thiadiazoles. Wiley. 4

  • Synthesis and biological evaluation of 4-methyl-1, 2, 3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives. Chinese Chemical Letters. 3

Sources

Technical Support Center: Purification of 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: PUR-TDA-5-OX Subject: Troubleshooting Purification, Stability, and Isomer Management

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1,2,3-Thiadiazole-5-carboxaldoxime . This intermediate is critical in the synthesis of agrochemicals (e.g., Tiadinil analogs) and antibiotics. Unlike standard aromatics, the 1,2,3-thiadiazole ring possesses unique sensitivity to basic conditions and high temperatures, often resulting in ring cleavage and the release of nitrogen gas and sulfur.

Compound Profile:

Property Characteristic Technical Implication
Structure 5-membered heterocyclic ring + Aldoxime Amphoteric nature; potential for E/Z isomerism.

| Stability | Base Sensitive | CRITICAL: Strong bases (pH > 9) can trigger Pechmann-type ring cleavage, releasing


 and thioketenes. |
| Polarity  | Moderate to High | Soluble in DMSO, MeOH, EtOAc; Poor in Hexanes. |
| Impurity Profile  | Unreacted aldehyde, Hydroxylamine salts, Elemental sulfur | Sulfur contaminants often co-elute or crystallize with the product. |

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, assess the physical state of your crude material.[1] 1,2,3-Thiadiazoles often "oil out" due to trace solvent retention or isomer mixtures.

PurificationStrategy Start Crude 1,2,3-Thiadiazole-5-carboxaldoxime StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Oil Viscous Oil / Gum StateCheck->Oil TLC TLC Analysis (DCM:MeOH 95:5) Solid->TLC PreTreat Trituration (Cold Hexane/Ether) Oil->PreTreat Induce Solidification Recryst Protocol A: Recrystallization (EtOH/H2O) TLC->Recryst High Purity (>85%) Column Protocol B: Acidified Silica Column (Prevents Tailing) TLC->Column Low Purity / Multi-spot PreTreat->Solid Success PreTreat->TLC Remains Oil

Figure 1: Strategic decision tree for selecting the optimal purification route based on the crude material's physical state.

Troubleshooting Guides & Protocols

Module A: Recrystallization (The "Quick Fix")

Issue: The crude product is a solid but contains salts or unreacted hydroxylamine. Mechanism: Oximes are generally soluble in hot ethanol but insoluble in water. The 1,2,3-thiadiazole ring is stable in neutral boiling ethanol.

Protocol:

  • Dissolution: Place crude solid in a flask. Add minimum Ethanol (95%) at 60°C.

    • Note: Do not exceed 70°C. Thermal decomposition of the ring can begin at higher temperatures if impurities are present [1].

  • Filtration: If undissolved salts (Hydroxylamine-HCl) remain, filter the hot solution quickly.

  • Precipitation: Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Allow to cool to room temperature slowly, then move to 4°C.

    • Troubleshooting: If it oils out, reheat to dissolve and add a seed crystal.

  • Wash: Filter and wash with cold 20% EtOH/Water.

FAQ: Why is my product oiling out instead of crystallizing?

  • Cause: Presence of mixed E/Z isomers lowers the melting point, or residual solvent (DMF/DMSO) is acting as a plasticizer.

  • Fix: Triturate the oil with cold diethyl ether or pentane to extract organic impurities and induce nucleation.

Module B: Chromatography (The "Heavy Lifting")

Issue: Peak tailing, broad bands, or poor separation from the aldehyde. Scientific Insight: Oximes have an acidic proton (


) and a basic nitrogen. They interact strongly with free silanol groups (

) on silica gel, causing severe tailing [2].[2]

Protocol:

  • Stationary Phase: Use standard Silica Gel (60 Å).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5) .

  • The Critical Additive: Add 0.5% Acetic Acid to the mobile phase.

    • Why? The acid suppresses the ionization of silanol groups on the silica and keeps the oxime in a protonated/neutral state, sharpening the peak shape [3].

  • Loading: Dissolve crude in minimum DCM. Do not use DMF for loading; it will ruin the separation.

Data Comparison: Mobile Phase Effects

Mobile Phase System Peak Shape Rf Value Recommendation
Hexane : EtOAc (1:1) Broad, Tailing 0.2 - 0.4 (Variable) Avoid (Too non-polar)
DCM : MeOH (95:5) Slight Tailing 0.35 Acceptable

| DCM : MeOH : AcOH (94:5:1) | Sharp, Symmetrical | 0.38 | Recommended |

Module C: Chemical Stability & Decontamination

Issue: The product smells like sulfur or rotten eggs. Diagnosis: This indicates Ring Cleavage . 1,2,3-Thiadiazoles decompose to form thioketenes and nitrogen gas when exposed to strong bases or excessive heat [4].

Root Cause Analysis:

  • Did you use NaOH or KOH during oxime formation?

    • Correction: Switch to Sodium Acetate (NaOAc) or Pyridine . These are mild enough to buffer the HCl released from hydroxylamine hydrochloride without attacking the thiadiazole ring.

  • Did you use a basic workup (e.g., 1M NaOH wash)?

    • Correction: Avoid basic washes. Wash organic layers with Saturated

      
       (mild) or Brine only.
      

Reaction Safety Warning: The decomposition of 1,2,3-thiadiazoles releases


 gas. If purification is performed on a large scale (>10g) and decomposition triggers, the column can over-pressurize. Always vent your column headers.

Frequently Asked Questions (FAQs)

Q1: The NMR shows two sets of peaks. Is my product impure?

  • Answer: Not necessarily. Aldoximes exist as syn (Z) and anti (E) isomers. In DMSO-

    
    , these often appear as two distinct sets of signals. The anti form is usually the thermodynamically stable major product. Do not discard the fraction unless the "impurity" peaks correspond to the starting aldehyde (check the CHO proton at ~10 ppm).
    

Q2: Can I distill this compound?

  • Answer: NO. 1,2,3-Thiadiazoles are potentially explosive upon high heating due to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     extrusion. Distillation is dangerous. Stick to recrystallization or column chromatography.
    

Q3: How do I remove the unreacted aldehyde?

  • Answer: The aldehyde is less polar than the oxime. In the acidified column protocol (Module B), the aldehyde will elute before the oxime. Ensure you collect smaller fractions at the front of the peak.

References

  • Hurd, C. D., & Mori, R. I. (1955). On the Mechanism of the Reaction of 1,2,3-Thiadiazole with Base. Journal of the American Chemical Society. Link

  • Phenomenex Technical Support. (2025). How to Reduce Peak Tailing in HPLC? (Applied to flash chromatography of polar amines/oximes). Link

  • Dolan, J. W. (2002). Tail-Suppressing Additives for Silica-Based Columns. LCGC North America. Link

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds. John Wiley & Sons. Link

Sources

Technical Support Center: Optimizing Recrystallization of 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1,2,3-Thiadiazole-5-carboxaldoxime. This document provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions and troubleshooting guides to navigate the challenges of recrystallizing this specific heterocyclic compound. Our approach is grounded in first principles of physical organic chemistry and supported by established purification methodologies.

The unique structure of 1,2,3-Thiadiazole-5-carboxaldoxime, featuring a polar aromatic thiadiazole ring and a hydrogen-bonding carboxaldoxime group, presents specific challenges and opportunities for purification by recrystallization. This guide is designed to explain the causality behind experimental choices, enabling you to develop a robust and reproducible purification protocol.

Part 1: Frequently Asked Questions - Foundational Principles

This section addresses the fundamental concepts that underpin the successful recrystallization of 1,2,3-Thiadiazole-5-carboxaldoxime.

Q1: What are the key structural features of 1,2,3-Thiadiazole-5-carboxaldoxime that dictate solvent selection?

A: The solvent selection is primarily governed by two key structural features:

  • The 1,2,3-Thiadiazole Ring: This five-membered aromatic heterocycle containing both sulfur and nitrogen atoms is inherently polar.[1][2] Its aromaticity contributes to the molecule's overall stability.[2]

  • The Carboxaldoxime Moiety (-CH=NOH): This functional group is highly polar and is capable of acting as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen lone pair). This feature strongly influences solubility in protic solvents. Oximes are also known to be highly crystalline, which is advantageous for purification.[3]

The combination of these two polar, hydrogen-bonding capable groups makes the entire molecule significantly polar. Therefore, the principle of "like dissolves like" dictates that polar solvents will be the most effective for recrystallization.[4][5]

Q2: What is the ideal solubility profile for a recrystallization solvent?

A: The cornerstone of recrystallization is differential solubility.[5] The ideal solvent will exhibit:

  • High solubility for 1,2,3-Thiadiazole-5-carboxaldoxime at or near the solvent's boiling point.

  • Low solubility for the compound when the solvent is cold (e.g., at room temperature or in an ice bath).

  • Favorable solubility for impurities , meaning impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[5]

A large difference in solubility between the hot and cold states is crucial for achieving a high recovery of the purified product.[4]

Q3: Which class of solvents should be my starting point for screening?

A: Given the compound's high polarity and hydrogen-bonding capacity, polar protic solvents are the most logical starting point. These solvents can engage in hydrogen bonding with the oxime group, aiding dissolution at higher temperatures.

  • Primary Recommendations: Ethanol and methanol are frequently cited as effective recrystallization solvents for both thiadiazole derivatives and oximes.[6][7] Aqueous mixtures, such as ethanol/water, are also excellent candidates to fine-tune solubility.[6]

  • Other Candidates: Isopropanol and water can also be considered.

Q4: Under what circumstances should I consider a mixed-solvent system?

A: A mixed-solvent system (using a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) is necessary when no single solvent provides the ideal solubility profile.[5] Consider this approach if you encounter one of the following scenarios:

  • The compound is extremely soluble in a particular solvent, even when cold, leading to poor recovery.

  • The compound is poorly soluble in another solvent, even when hot.

By combining these two solvents, you can create a system with the desired differential solubility. The two solvents chosen must be fully miscible with each other.[5]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q: My compound has "oiled out," forming a liquid layer instead of crystals. What causes this and how can I fix it?

A: "Oiling out" is a common problem that occurs when a compound separates from solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[5][8][9] The presence of impurities that depress the melting point can also be a cause.[10]

Solutions:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation point, then allow it to cool much more slowly.[8][10]

  • Promote Nucleation: If the oil persists upon slow cooling, try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[4][11]

  • Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[4]

  • Consider Solvent Choice: Ensure the solvent's boiling point is not significantly higher than the compound's melting point.[5]

Q: After cooling, no crystals have formed in my flask. What should I do?

A: This is typically due to either using too much solvent or the solution being supersaturated.[4][8]

Solutions:

  • Induce Crystallization:

    • Scratching: Vigorously scratch the inner wall of the flask at the meniscus with a glass rod. The microscopic glass fragments provide a surface for crystal growth to begin.[8]

    • Seeding: Add a "seed" crystal of the pure compound.[4]

    • Ultra-Cooling: Place the flask in an ice-salt bath or a refrigerator for a longer period. Lower temperatures decrease solubility and can promote crystallization.[9][11]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[8][10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[10]

Q: My recovery is very low, even though I got nice crystals. Where did my product go?

A: Low recovery is most often caused by using too much solvent during dissolution or washing.[4][11] The compound has some finite solubility even in the cold solvent, so an excessive volume will retain a significant amount of product in the mother liquor.[4]

Solutions:

  • Minimize Dissolution Solvent: In your next attempt, use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[4]

  • Use Ice-Cold Rinsing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Warm rinse solvent will redissolve a portion of your purified product.[4][12]

  • Second Crop: You can often recover more product by concentrating the mother liquor (e.g., via rotary evaporation) to reduce its volume and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[11]

Q: My final product is colored, but the literature says it should be white. How do I remove the color?

A: Colored impurities can sometimes be removed by treating the hot solution with activated charcoal.

Procedure:

  • Dissolve the crude product in the hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Re-heat the mixture to boiling for a few minutes.

  • Perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Caution: Activated charcoal can adsorb your desired product as well as the impurities, potentially reducing your yield. Use it sparingly and only when necessary.

Part 3: Data & Experimental Protocols
Table 1: Properties of Potential Recrystallization Solvents

This table summarizes key properties of candidate solvents to aid in your selection process. The polarity of 1,2,3-Thiadiazole-5-carboxaldoxime suggests starting with the more polar solvents.

SolventBoiling Point (°C)Polarity Index (Reichardt)Suitability Notes & Rationale
Water1001.000Excellent for highly polar compounds. High boiling point provides a wide temperature gradient. May require slow cooling to prevent oiling out.
Methanol650.762Excellent polar protic solvent, often used for oximes.[7] Low boiling point allows for easy removal.
Ethanol780.654A very common and effective solvent for thiadiazole derivatives.[6] Slightly less polar than methanol, offering a good alternative.
Isopropanol820.546Good polar protic option with a boiling point between ethanol and water.
Acetonitrile820.460A polar aprotic solvent. May be useful if protic solvents cause solubility issues or side reactions.
Acetone560.355Polar aprotic. Its low boiling point can be a disadvantage as the temperature differential for solubility is smaller.[5]
Ethyl Acetate770.228Medium polarity. Likely to be a "poor" solvent for a mixed-solvent system with ethanol or methanol.
Toluene1110.099Non-polar. Unlikely to be a good primary solvent but could be used as an anti-solvent in a mixed-solvent system.
Hexane/Heptane69 / 98~0.009Non-polar. Almost certain to be a "poor" solvent (anti-solvent). Useful for precipitating the compound from a more polar solution.
Protocol 1: Single-Solvent Screening Methodology
  • Place approximately 20-30 mg of crude 1,2,3-Thiadiazole-5-carboxaldoxime into a small test tube.

  • Add the selected solvent dropwise at room temperature, agitating after each drop. If the solid dissolves readily, the solvent is unsuitable as a primary recrystallization solvent.

  • If the solid is insoluble at room temperature, begin heating the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If no crystals form, scratch the inside of the tube. If crystals still do not form, place the tube in an ice-water bath.

  • Evaluate the outcome: An ideal solvent will show poor solubility at room temperature but complete solubility when hot, and will yield a good quantity of crystals upon cooling.

Protocol 2: Developing a Mixed-Solvent System
  • Identify a "good" solvent in which the compound is highly soluble (e.g., ethanol) and a miscible "poor" solvent in which it is nearly insoluble (e.g., water or heptane).

  • Dissolve the crude compound in the minimum required amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Set the solution aside to cool slowly. Crystals should form as the solubility decreases.

Part 4: Visualization of Workflow

The following diagram outlines the logical workflow for selecting and optimizing a recrystallization solvent system for 1,2,3-Thiadiazole-5-carboxaldoxime.

Recrystallization_Workflow cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_optimize Phase 3: Optimization & Troubleshooting Start Crude Product Screen Screen Polar Solvents (Ethanol, Methanol, Water) (Protocol 1) Start->Screen Eval Evaluate Solubility Profile Screen->Eval TooSoluble Too Soluble Cold (Low Recovery) Eval->TooSoluble Yes Insoluble Insoluble Hot Eval->Insoluble Yes Good Good Profile (Soluble Hot, Insoluble Cold) Eval->Good Ideal MixedSolvent Develop Mixed-Solvent System (Protocol 2) TooSoluble->MixedSolvent TryStronger Try More Polar Solvent (e.g., Water, DMF) Insoluble->TryStronger Proceed Proceed with Single Solvent Recrystallization Good->Proceed Troubleshoot Troubleshoot: - Oiling Out - No Crystals - Low Yield MixedSolvent->Troubleshoot TryStronger->Eval Proceed->Troubleshoot Pure Pure Crystals Troubleshoot->Pure Resolved

Caption: Workflow for optimizing recrystallization of 1,2,3-Thiadiazole-5-carboxaldoxime.

References
  • Technical Support Center: 4-Phenyl-1,2,3-thiadiazole Synthesis. (n.d.). Benchchem.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Recrystallization Problems. (n.d.). Michigan State University.
  • Recrystallization. (n.d.). Millersville University.
  • Optimizing reaction conditions for Benzophenone O-acetyl oxime synthesis. (n.d.). Benchchem.
  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
  • Crystallization. (n.d.). University of California, Irvine.
  • Recrystallization - Part 2. (n.d.). University of South Alabama.
  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds: A Series of Monographs. John Wiley & Sons.
  • Thiadiazoles and Their Properties. (2021). ISRES Publishing.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry.
  • Stanforth, S. P. (2003). Product Class 9: 1,2,3-Thiadiazoles.
  • Boruah, M., & Prajapati, D. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 133.

Sources

Navigating the Thermal Landscape of 1,2,3-Thiadiazole-5-carboxaldoxime Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1,2,3-Thiadiazole-5-carboxaldoxime Derivatives. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth insights into enhancing the thermal stability of this promising class of compounds. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying scientific rationale to troubleshoot and optimize your experiments effectively.

The 1,2,3-thiadiazole ring is a valuable scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1] However, the journey from synthesis to a stable, marketable drug is often fraught with challenges, a primary one being thermal instability. This guide will address common questions and issues, providing a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of thermal instability in 1,2,3-thiadiazole-5-carboxaldoxime derivatives?

A1: The thermal instability of these derivatives stems from two main structural features: the 1,2,3-thiadiazole ring itself and the carboxaldoxime group.

  • 1,2,3-Thiadiazole Ring: This ring system is known to undergo thermal decomposition, primarily through the extrusion of molecular nitrogen (N₂).[1] This is a thermodynamically favorable process that leads to the formation of highly reactive and unstable thiirene intermediates, which then rearrange to thioketenes.[1] While generally considered thermally stable, decomposition can occur at elevated temperatures.[1]

  • Oxime Group: Oximes, in general, can be thermally sensitive and may decompose upon heating, which can sometimes be explosive.[2] They can also undergo hydrolysis when heated in the presence of inorganic acids, breaking down into the corresponding aldehyde or ketone and hydroxylamine.[2]

The combination of these two moieties creates a molecule with inherent thermal liabilities that must be addressed during development.

Q2: How do substituents on the 1,2,3-thiadiazole ring affect its thermal stability?

A2: The nature of the substituents on the 1,2,3-thiadiazole ring can significantly influence its thermal stability. Electron-withdrawing groups, for instance, have been observed to affect the decomposition temperature.[1] In some cases, the incorporation of electron-withdrawing groups on an aryl ring attached to the thiadiazole can increase the thermal stability of the resulting products.[3]

Q3: Are there any general strategies to enhance the thermal stability of heterocyclic compounds that can be applied here?

A3: Yes, several strategies can be adapted to improve the thermal stability of your 1,2,3-thiadiazole-5-carboxaldoxime derivatives. These can be broadly categorized into structural modification and formulation approaches.

  • Structural Modification: This involves altering the chemical structure of the molecule to intrinsically increase its stability. This could involve the strategic placement of stabilizing functional groups.

  • Formulation Strategies: These approaches focus on protecting the active pharmaceutical ingredient (API) within a formulation. Techniques like microencapsulation to create a protective barrier, or the use of stabilizers and antioxidants can be highly effective.[4][[“]]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Rationale
Low yields or unexpected byproducts during synthesis. Thermal decomposition of the product or intermediates. Many organic reactions are sensitive to temperature.[6] For thermally labile compounds, even moderate temperatures can lead to degradation.[7]1. Lower Reaction Temperature: Attempt the synthesis at a lower temperature. This minimizes the energy available for decomposition pathways. 2. Reduce Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to heat.[6] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by heat.[4]
Product degradation during workup and purification. Thermal stress during solvent removal or chromatography. Standard purification techniques like rotary evaporation or column chromatography can expose the compound to heat for extended periods.1. Low-Temperature Rotary Evaporation: Use a cold water bath and a high-vacuum pump to remove solvents at the lowest possible temperature. 2. Flash Chromatography: Opt for flash column chromatography over gravity-fed methods to reduce the time the compound spends on the stationary phase. 3. Alternative Purification: Consider non-thermal purification methods like recrystallization from a suitable solvent system at low temperatures or precipitation.
Inconsistent results in biological assays. Degradation of the compound in solution upon storage or during the assay. The thermal instability may extend to solutions, especially if exposed to light or elevated temperatures during incubation.1. Freshly Prepare Solutions: Prepare solutions of your compound immediately before use. 2. Cold Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light. 3. Stability Studies: Conduct short-term stability studies of your compound in the assay buffer to determine its half-life under the experimental conditions.
Difficulty in obtaining a stable solid form. The amorphous form of the compound may be less stable. Amorphous solids are thermodynamically metastable and can be more prone to chemical degradation compared to their crystalline counterparts.[8]1. Crystallization Studies: Systematically screen for crystalline forms (polymorphs) of your compound using various solvents and crystallization techniques. Crystalline forms are generally more stable. 2. Co-crystallization: Explore the formation of co-crystals with a stabilizing co-former. This can enhance the stability of moisture-sensitive drugs.[[“]][9]

Experimental Protocols for Enhancing Thermal Stability

Here are detailed methodologies for key experiments aimed at improving and evaluating the thermal stability of your 1,2,3-thiadiazole-5-carboxaldoxime derivatives.

Protocol 1: Formulation with Stabilizing Excipients

Objective: To enhance the thermal stability of a 1,2,3-thiadiazole-5-carboxaldoxime derivative by incorporating it into a solid dispersion with a stabilizing polymer.

Rationale: Amorphous solid dispersions can improve the stability of a drug by separating the individual molecules within a polymer matrix, thereby inhibiting crystallization and degradation.[10]

Materials:

  • 1,2,3-Thiadiazole-5-carboxaldoxime derivative (API)

  • Polyvinylpyrrolidone (PVP) or Hydroxypropyl methylcellulose (HPMC)[4]

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • High-vacuum pump

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Dissolution: Dissolve both the API and the stabilizing polymer (e.g., PVP) in a suitable volatile solvent like DCM in a round-bottom flask. A common starting ratio is 1:4 (API:polymer), but this should be optimized.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a low temperature (e.g., 30°C) under high vacuum until a thin film is formed on the flask wall.

  • Drying: Scrape the solid dispersion from the flask and dry it further under high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization:

    • TGA Analysis: Perform TGA on both the pure API and the solid dispersion. Heat the samples from ambient temperature to a temperature beyond the decomposition point of the API (e.g., 300°C) at a heating rate of 10°C/min under a nitrogen atmosphere.[11]

    • DSC Analysis: Perform DSC on both the pure API and the solid dispersion to observe any changes in the glass transition temperature or melting/decomposition endotherms. Heat the samples at a controlled rate (e.g., 10°C/min).

Data Presentation:

Sample Onset Decomposition Temperature (T_onset) from TGA (°C) Peak Decomposition Temperature from DTG (°C)
Pure APIInsert ValueInsert Value
API:PVP (1:4) Solid DispersionInsert ValueInsert Value
Protocol 2: Synthesis of a More Stable Analog via Structural Modification

Objective: To synthesize a derivative with enhanced thermal stability by introducing an electron-withdrawing group on an aromatic substituent.

Rationale: The introduction of electron-withdrawing groups can increase the thermal stability of 1,2,3-thiadiazole derivatives.[3]

Workflow Diagram:

G cluster_0 Synthesis of Starting Material cluster_1 Hurd-Mori Reaction cluster_2 Purification & Characterization A Substituted Aldehyde B Hydroxylamine A->B Condensation C Aldoxime Intermediate B->C D Thionyl Chloride C->D Cyclization E Crude Product D->E F Purified Product E->F Chromatography/Recrystallization G Thermal Analysis (TGA/DSC) F->G G A 1,2,3-Thiadiazole-5-carboxaldoxime (Parent Molecule) B Thiirene Intermediate (Highly Reactive) A->B Thermal Stress (N₂ Extrusion) D Nitrogen Gas (N₂) (Extruded) A->D Thermal Stress (N₂ Extrusion) E Aldehyde/Ketone + Hydroxylamine (From Oxime Hydrolysis) A->E Heat + Acid (Hydrolysis) C Thioketene Intermediate B->C Rearrangement F Dimerization/Polymerization Products C->F Further Reactions

Sources

Technical Support Center: Controlling Moisture Sensitivity in Thiadiazole Oxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing batch failures, yield plateaus, or irreproducible results when synthesizing 1,2,3-thiadiazole oxime derivatives.

The thiadiazole oxime scaffold is a highly privileged motif in agrochemistry and drug discovery, essential for developing novel fungicides, insecticides, and anticancer agents1[1]. However, the multi-step synthesis of these compounds—typically proceeding via hydrazone formation, Hurd-Mori cyclization, ester reduction, and oximation—is notoriously susceptible to moisture-induced degradation.

This guide dissects the mechanistic causality of these failures, provides troubleshooting FAQs, and outlines a self-validating, strictly anhydrous protocol to ensure high-yield synthesis.

Part 1: Mechanistic Causality of Moisture-Induced Failures

Understanding why ambient humidity destroys your yield is the first step to preventing it. The synthesis of 1,2,3-thiadiazole oximes relies on highly reactive, moisture-sensitive intermediates2[2].

  • Hurd-Mori Cyclization Collapse: The conversion of a hydrazone to a 1,2,3-thiadiazole ring utilizes thionyl chloride (SOCl₂). Water hydrolyzes SOCl₂ into SO₂ and HCl. While HCl is a natural byproduct of the intended cyclization, premature generation of excess HCl protonates the hydrazone precursor. This neutralizes its nucleophilicity and permanently stalls the ring-closure mechanism.

  • DIBAL-H Quenching During Reduction: Reducing the thiadiazole ester to a carbaldehyde requires Diisobutylaluminium hydride (DIBAL-H) at strictly -78 °C. Trace water reacts exothermically with DIBAL-H, destroying the hydride source and generating insoluble aluminum salts that trap the starting material, leading to incomplete conversion.

  • Competitive Hydrolysis in Oxime Etherification: When converting the thiadiazole oxime to an oxime ether using an alkyl halide and K₂CO₃, water competes with the oxime oxygen as a nucleophile, hydrolyzing the alkylating agent into a primary alcohol and capping the reaction yield.

Part 2: Troubleshooting FAQs

Q: My Hurd-Mori cyclization yield has dropped below 40%, and I observe heavy fuming when opening the reaction vessel. What went wrong? A: The heavy fuming indicates severe SOCl₂ hydrolysis due to moisture intrusion. When water enters the system, it reacts with SOCl₂ to form HCl and SO₂ gas. This depletes your cyclization reagent and creates a highly acidic environment that degrades the hydrazone precursor. Solution: Ensure your glassware is flame-dried under vacuum, use strictly anhydrous solvents (<50 ppm water), and maintain a positive pressure of ultra-pure Argon or Nitrogen.

Q: During the reduction of the thiadiazole ester to the carbaldehyde, TLC shows a mixture of unreacted starting material, the desired aldehyde, and an over-reduced alcohol. How do I fix this? A: This is a classic symptom of poor temperature and moisture control. If moisture quenches a portion of your DIBAL-H, the effective equivalents drop, leaving unreacted starting material. Furthermore, the exothermic quenching reaction creates localized "hot spots" in the flask, raising the temperature above -78 °C and causing the remaining active DIBAL-H to over-reduce the formed aldehyde into an alcohol. Solution: Titrate your DIBAL-H to confirm active concentration, dry your dichloromethane (DCM) over activated 3Å molecular sieves, and ensure the internal temperature never exceeds -70 °C during addition.

Q: My oxime etherification (O-alkylation) is stalling at 50% conversion, and GC-MS detects a primary alcohol byproduct. What is happening? A: Your alkyl halide (the electrophile) is undergoing competitive hydrolysis. The K₂CO₃ base is deprotonating trace water in your acetonitrile solvent, creating hydroxide ions that attack the alkyl halide to form an alcohol. Solution: Switch to anhydrous acetonitrile and dry your K₂CO₃ in a vacuum oven at 120 °C for 12 hours prior to use.

Part 3: Standard Operating Procedure (SOP) for Anhydrous Synthesis

This protocol outlines a self-validating system for the synthesis of 1,2,3-thiadiazole-4-carbaldehyde oxime and its subsequent etherification, adapted from 3[3].

Phase 1: DIBAL-H Reduction of Thiadiazole Ester

Causality Focus: Strict moisture exclusion prevents reagent quenching and thermal spikes.

  • Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 mmHg) for 5 minutes. Causality: Removes surface-bound water molecules from the glass lattice that standard oven-drying leaves behind.

  • Setup: Backfill with Argon. Add ethyl 1,2,3-thiadiazole-4-carboxylate (1.0 eq) and anhydrous DCM (<20 ppm water).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Wait until the internal temperature stabilizes at -78 °C.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via a syringe pump. In-Process Control (IPC): Ensure the internal temperature does not rise above -70 °C to prevent over-reduction.

  • Quenching: After 2 hours, quench the reaction by the slow, dropwise addition of anhydrous methanol (2.0 eq) at -78 °C. Causality: Methanol safely destroys excess DIBAL-H without the violent exotherm associated with direct aqueous quenching, preventing thermal degradation of the sensitive carbaldehyde intermediate.

  • Workup: Warm to room temperature, add a saturated aqueous solution of Rochelle's salt, and stir vigorously until the emulsion breaks into two clear phases. Extract with DCM.

Phase 2: Oximation & Etherification

Causality Focus: Preventing competitive hydrolysis of the alkylating agent.

  • Oximation: Dissolve the crude 1,2,3-thiadiazole-4-carbaldehyde in anhydrous ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 4 hours. Remove solvent under reduced pressure and extract with ethyl acetate to yield the oxime.

  • Etherification: In a flame-dried flask, dissolve the oxime in anhydrous acetonitrile. Add vacuum-dried K₂CO₃ (2.0 eq) and the desired alkylating agent (e.g., an alkyl chloride, 1.2 eq).

  • Reflux: Heat to reflux for 6-8 hours. IPC: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the lower oxime spot fully converts to the higher Rf oxime ether spot.

  • Isolation: Cool, filter out the inorganic salts, and concentrate the filtrate to yield the target thiadiazole oxime ether.

Part 4: Quantitative Impact of Moisture on Yield

To illustrate the critical nature of atmospheric control, the following table summarizes the quantitative impact of solvent water content on the key synthetic steps.

Reaction StepSolvent Water Content (ppm)Reagent EquivalentsObserved Yield (%)Primary Failure Mechanism
Hurd-Mori Cyclization < 50SOCl₂ (1.5 eq)85 - 90N/A (Optimal conditions)
Hurd-Mori Cyclization 500SOCl₂ (1.5 eq)40 - 45Reagent hydrolysis; HCl-induced stalling
DIBAL-H Reduction < 20DIBAL-H (1.1 eq)92 - 95N/A (Optimal conditions)
DIBAL-H Reduction 200DIBAL-H (1.1 eq)< 15Exothermic reagent quenching
Oxime Etherification < 50Alkyl Halide (1.2 eq)88 - 92N/A (Optimal conditions)
Oxime Etherification 1000Alkyl Halide (1.2 eq)35 - 40Competitive alkyl halide hydrolysis

Part 5: Mechanistic Visualization

The following diagram maps the divergent chemical pathways that occur when moisture breaches the reaction environment during the synthesis workflow.

MoisturePathways N1 Hydrazone Precursor N2 Hurd-Mori Cyclization (Anhydrous SOCl₂) N1->N2 N3 H₂O Intrusion N1->N3 N5 1,2,3-Thiadiazole Ester N2->N5 N4 SOCl₂ Hydrolysis (Yield Collapse) N3->N4 N6 DIBAL-H Reduction (Anhydrous DCM) N5->N6 N7 H₂O Intrusion N5->N7 N9 Thiadiazole Carbaldehyde N6->N9 N8 DIBAL-H Quenching (Incomplete Rxn) N7->N8 N10 Oximation & Etherification N9->N10 N11 Target Oxime Ether N10->N11

Mechanistic divergence in thiadiazole oxime synthesis due to moisture.

References

  • Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI URL: [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Chemistry Division Subject: 1H and 13C NMR Spectral Analysis of 1,2,3-Thiadiazole-5-carboxaldoxime: A Comparative Technical Guide

Introduction: The Strategic Importance of the 5-Isomer

In the landscape of heterocyclic medicinal chemistry, 1,2,3-thiadiazoles are privileged scaffolds, serving as core pharmacophores in antibiotics (e.g., cefazolin derivatives) and agrochemicals (e.g., tiadinil). While the 4-substituted isomers are widely documented due to the accessibility of the Hurd-Mori cyclization, the 1,2,3-thiadiazole-5-carboxaldoxime represents a distinct and often underutilized isomer with unique electronic properties.

This guide provides a rigorous spectral analysis of the 5-carboxaldoxime derivative. Unlike its 4-isomer counterpart, the 5-isomer places the oxime functionality adjacent to the sulfur atom, influencing both metabolic stability and receptor binding affinity. Accurate structural elucidation using NMR is critical, particularly for distinguishing between the syn (Z) and anti (E) geometric isomers, which often exhibit vastly different biological activities.

Structural Elucidation Workflow

The following workflow outlines the logical progression from sample preparation to definitive structural assignment.

NMR_Workflow Start Purified Sample (1,2,3-Thiadiazole-5-carboxaldoxime) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Solubility Check Acquisition Data Acquisition (1H, 13C, DEPT-135) Solvent->Acquisition 5-10 mg / 0.6 mL Analysis_1H 1H NMR Analysis (Ring H4 vs. Oxime H) Acquisition->Analysis_1H Analysis_13C 13C NMR Analysis (Quaternary C5 vs. CH C4) Acquisition->Analysis_13C Isomerism Isomer Differentiation (Syn vs. Anti / 4- vs. 5-Subst) Analysis_1H->Isomerism Coupling/Shift Analysis_13C->Isomerism Chemical Shift Validation Final Structural Confirmation Isomerism->Validation

Caption: Logical workflow for the NMR-based structural validation of thiadiazole oximes.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent-solute interaction artifacts (such as OH peak broadening), strict adherence to the following protocol is recommended.

Reagents and Equipment
  • Analyte: >98% purity 1,2,3-Thiadiazole-5-carboxaldoxime.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Note: DMSO-d6 is preferred over CDCl3 due to the polarity of the oxime group and to visualize the labile N-OH proton.

  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolution of syn/anti isomers).

Step-by-Step Methodology
  • Massing: Weigh 5–10 mg of the solid sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex gently until the solution is clear.

    • Critical: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended particles will degrade line shape.

  • Acquisition Parameters (Standard):

    • Temperature: 298 K (25°C).

    • 1H NMR: Spectral width -2 to 14 ppm; Relaxation delay (d1) ≥ 1.0 s; Scans (ns) = 16 or 32.

    • 13C NMR: Spectral width -10 to 220 ppm; Relaxation delay (d1) ≥ 2.0 s; Scans (ns) ≥ 512 (due to quaternary carbons).

Comparative Spectral Analysis

This section objectively compares the Target (5-isomer) against its Alternative (4-isomer) and Precursor (Aldehyde) .

1H NMR Assignment Strategy

The most critical distinction is between the ring protons. In the 1,2,3-thiadiazole core, the proton at position 5 (H5) is typically more deshielded (downfield) than the proton at position 4 (H4) due to the electron-withdrawing nature of the adjacent sulfur atom.

  • Target (5-substituted): Contains a proton at H4 .

  • Alternative (4-substituted): Contains a proton at H5 .

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm in DMSO-d6)

Proton AssignmentTarget: 5-CarboxaldoximeAlternative: 4-CarboxaldoximePrecursor: 5-Carbaldehyde
Ring Proton ~8.80 (s, 1H, H4) ~9.45 (s, 1H, H5) ~9.05 (s, 1H, H4)
Oxime/Aldehyde CH 8.15 - 8.40 (s, 1H)8.20 - 8.50 (s, 1H)10.15 (s, 1H, CHO)
Oxime OH 11.8 - 12.5 (s, br)11.8 - 12.5 (s, br)N/A
  • Interpretation: The H4 proton in the target compound appears upfield relative to the H5 proton of the 4-isomer. This ~0.6 ppm difference is the primary diagnostic marker for regioisomer confirmation. The disappearance of the aldehyde proton (~10.15 ppm) and appearance of the broad OH singlet confirms successful oximation.

13C NMR Assignment Strategy

Carbon spectroscopy confirms the skeleton. The key differentiator is the chemical shift of the substituted carbon.

Table 2: Comparative 13C NMR Chemical Shifts (δ, ppm in DMSO-d6)

Carbon AssignmentTarget: 5-CarboxaldoximeAlternative: 4-CarboxaldoximeSignal Type (DEPT-135)
Oxime (C=N) 142.0 - 146.0145.0 - 148.0Positive (+)
Ring C-Subst ~155.0 (C5, Quaternary) ~160.0 (C4, Quaternary) No Signal
Ring CH ~135.0 (C4) ~140.0 (C5) Positive (+)
  • Interpretation: In the 5-isomer, the C4 carbon (bearing a proton) will appear as a strong positive peak in DEPT-135. In the 4-isomer, the C5 carbon (bearing a proton) appears further downfield.

Geometric Isomerism: Syn vs. Anti

Oximes exist as syn (Z) and anti (E) isomers. In solution, one isomer typically predominates, but both may be visible.

  • Mechanism: The steric hindrance between the oxime -OH and the thiadiazole ring (specifically the sulfur atom or the lone pair on nitrogen) dictates the ratio.

  • Identification: The anti isomer (E) is generally sterically favored.

    • Anti-isomer: The oxime proton (CH=N) is typically downfield compared to the syn isomer due to the anisotropy of the hydroxyl group.

    • Syn-isomer: Often presents as a minor set of peaks (5-10% intensity) slightly upfield.

Isomerism Substrate Oxime Product Anti Anti (E) Isomer (Major) CH=N: ~8.3 ppm Substrate->Anti Steric Stability Syn Syn (Z) Isomer (Minor) CH=N: ~8.1 ppm Substrate->Syn Kinetic Trapping

Caption: Chemical shift differentiation between geometric isomers.

Performance & Stability Considerations

When using 1,2,3-thiadiazole-5-carboxaldoxime in drug development workflows:

  • Solvent Stability: The compound is stable in DMSO-d6 for >24 hours. However, in acidic solvents (e.g., CDCl3 with traces of HCl), the oxime may hydrolyze back to the aldehyde or undergo Beckmann rearrangement.

    • Recommendation: Always run NMR immediately after dissolution.

  • D2O Exchange: To confirm the OH assignment, add 1 drop of D2O to the NMR tube and shake. The broad singlet at ~12.0 ppm will disappear, while the CH=N and Ring-H signals remain (though they may shift slightly due to solvent effects).

References

  • National Institutes of Health (NIH). (2004). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Molecules. Available at: [Link]

  • PubMed. (1983). High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine. Journal of Chromatography. Available at: [Link]

  • Royal Society of Chemistry. (2013).[1][2] Synthesis and Properties of the anti and syn Isomers of Dibenzothieno[b,d]pyrrole (Supplementary Info). Available at: [Link]

Sources

FTIR characteristic peaks of 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1,2,3-Thiadiazole-5-carboxaldoxime is a critical heterocyclic intermediate, primarily utilized in the synthesis of agrochemicals (e.g., plant activators like acibenzolar-S-methyl analogs) and cephalosporin antibiotics.[1] Its structural integrity relies on the stability of the 1,2,3-thiadiazole ring—a system sensitive to thermal decomposition (releasing N₂)—and the reactivity of the exocyclic oxime group.

This guide provides a definitive spectroscopic comparison between 1,2,3-Thiadiazole-5-carboxaldoxime and its direct synthetic precursor, 1,2,3-Thiadiazole-5-carbaldehyde .[1] Distinguishing these two is the most common analytical challenge in process development. We analyze the specific vibrational modes that serve as "Go/No-Go" decision gates during synthesis.

Structural & Vibrational Logic

To accurately interpret the FTIR spectrum, one must decouple the constant heterocyclic core from the variable exocyclic functional group.

The "Fingerprint" vs. The "Variable"
  • The Constant (Thiadiazole Core): The 1,2,3-thiadiazole ring exhibits characteristic "breathing" and stretching vibrations involving the N=N and C-S bonds. These bands remain relatively stable (~1590–1400 cm⁻¹) regardless of the 5-position substituent.[1]

  • The Variable (Aldehyde → Oxime Transformation): The conversion involves the loss of the carbonyl (C=O) dipole and the formation of an oxime (C=N-OH) network.

    • Precursor Signal: Strong, sharp C=O stretch.[1]

    • Product Signal: Broad O-H stretch (H-bonded) and a distinct N-O single bond stretch.[1]

Diagram 1: Synthesis & Spectral Transformation Logic

The following diagram maps the chemical transformation to the expected spectral shifts.

G cluster_0 Precursor: 1,2,3-Thiadiazole-5-carbaldehyde cluster_1 Target: 1,2,3-Thiadiazole-5-carboxaldoxime Aldehyde Functional Group: C=O (Carbonyl) Reaction Rxn: + NH₂OH·HCl (Hydroxylamine) Aldehyde->Reaction Aldehyde_Peak Key Peak: ~1680-1700 cm⁻¹ (Strong, Sharp) Oxime_Peak_1 Key Peak 1: ~3100-3300 cm⁻¹ (Broad OH) Aldehyde_Peak->Oxime_Peak_1 Shift Oxime Functional Group: C=N-OH (Oxime) Oxime_Peak_2 Key Peak 2: ~930-950 cm⁻¹ (N-O Stretch) Reaction->Oxime

Caption: Spectral evolution during the condensation of the aldehyde with hydroxylamine. The disappearance of the red node (C=O) and appearance of green nodes (OH, N-O) confirms conversion.

Comparative Spectral Data

The following table contrasts the target molecule with its precursor. Data is synthesized from characteristic group frequencies for 1,2,3-thiadiazoles and aldoximes.[1]

Vibrational ModePrecursor (Aldehyde)Target (Oxime) Diagnostic Value
O-H Stretch Absent3100–3300 cm⁻¹ Primary Indicator. Broad band due to intermolecular H-bonding.[1] Distinguishes product from starting material.[1][2][3]
C=O Stretch 1680–1700 cm⁻¹ AbsentNegative Control. Complete disappearance confirms 100% conversion.[1] Presence indicates unreacted precursor.
C=N (Exocyclic) Absent1640–1660 cm⁻¹ Secondary Indicator.[1] Often overlaps with ring stretches, making it less diagnostic than the OH or N-O bands.
Ring C=N/C=C 1550–1400 cm⁻¹1550–1400 cm⁻¹Reference Standard. These bands (typically ~1460, 1520 cm⁻¹) confirm the thiadiazole ring is intact and did not decompose (N₂ loss).
N-O Stretch Absent930–950 cm⁻¹ Fingerprint Confirmation. A medium-intensity band specific to oximes.[1]
Ring Breathing ~1250, 800–900 cm⁻¹~1250, 800–900 cm⁻¹Confirms the 5-membered sulfur-nitrogen heterocycle.[1]
Technical Insight: The Isomer Trap

Researchers must be wary of geometric isomers (E/Z) . Aldoximes can exist in syn (Z) or anti (E) forms.[1]

  • E-isomer (Anti): typically thermodynamically favored.[1]

  • FTIR Impact: While the functional groups are identical, the "fingerprint" region (600–1400 cm⁻¹) may show slight shifts between isomers. For routine purity checks, the OH and N-O bands are sufficient.

Experimental Protocol: Validated Characterization

To ensure reproducibility, follow this protocol for sample preparation. The choice of method (ATR vs. Transmission) critically affects the resolution of the OH band.

Method A: KBr Pellet (Recommended for Resolution)

Why: Solid-state oximes form strong hydrogen-bonded dimers.[1] KBr pellets often provide better resolution of the broad OH stretch compared to ATR, which can sometimes attenuate high-wavenumber signals.[1]

  • Ratio: Mix 1–2 mg of dry 1,2,3-Thiadiazole-5-carboxaldoxime with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (baseline scattering).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Method B: ATR (Attenuated Total Reflectance) (Recommended for Speed)

Why: Ideal for rapid in-process control (IPC) to monitor the disappearance of the aldehyde peak.

  • Crystal: Diamond or ZnSe.

  • Procedure: Place solid sample directly on the crystal; apply high pressure clamp.[1]

  • Note: The C=O peak of the precursor (if present) will be very sharp and distinct against the crystal background, making this excellent for detecting <5% unreacted starting material.

Decision Logic for Process Scientists

Use this logic flow to interpret your spectral data during synthesis.

Logic Start Acquire Spectrum Check_CO Is there a sharp peak at 1680-1700 cm⁻¹? Start->Check_CO Check_OH Is there a broad band at 3100-3300 cm⁻¹? Check_CO->Check_OH No (or Trace) Result_Precursor Incomplete Reaction (Mainly Aldehyde) Check_CO->Result_Precursor Yes (Strong) Check_Ring Are ring bands present at ~1450-1550 cm⁻¹? Check_OH->Check_Ring Yes Check_OH->Result_Precursor No Result_Product Successful Synthesis (Pure Oxime) Check_Ring->Result_Product Yes Result_Decomp Ring Decomposition (Check N₂ loss) Check_Ring->Result_Decomp No

Caption: Step-by-step spectral validation logic. Note that lack of ring bands suggests thermal degradation of the thiadiazole core.

References

  • Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.[1][4] (Authoritative text on thiadiazole ring stability and spectral characteristics).

  • L'abbé, G. (1982).[1] Rearrangements of 1,2,3-Thiadiazoles. Journal of Heterocyclic Chemistry. (Mechanistic insights into ring decomposition).

  • BenchChem. (2025).[1][5] Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives. Link (General group frequencies for the thiadiazole ring).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1][4] (Standard reference for Aldehyde vs. Oxime shifts).

  • Patent US4742060A. Heterocyclic compounds. (References synthesis and melting points of 1,2,3-thiadiazole-5-carbaldehyde oxime derivatives). Link

Sources

Comparing efficacy of 1,2,3-Thiadiazole-5-carboxaldoxime vs benzothiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: Divergent Biological Applications of Thiadiazole Scaffolds (1,2,3-Thiadiazole-5-carboxaldoxime vs. Benzothiadiazole)

As a Senior Application Scientist, evaluating heterocyclic compounds requires looking beyond structural homology to understand their functional divergence in complex biological systems. The thiadiazole ring is a privileged scaffold, yet subtle functionalizations dictate entirely different biological targets. This guide provides an objective, data-driven comparison of two prominent thiadiazole derivatives: 1,2,3-Thiadiazole-5-carboxaldoxime (TDA) , investigated as a mammalian acetylcholinesterase (AChE) reactivator, and Benzothiadiazole (BTH) , a commercialized elicitor of Systemic Acquired Resistance (SAR) in plants.

By deconstructing their pharmacodynamics, experimental workflows, and quantitative efficacy, this guide equips drug development professionals and agrochemical researchers with the mechanistic causality required to leverage these compounds effectively.

Mechanistic Grounding & Causality

TDA: Mammalian AChE Reactivation

Organophosphates (OPs) exert profound neurotoxicity by phosphorylating the catalytic serine residue within the AChE active site, leading to lethal acetylcholine accumulation. TDA was synthesized to reactivate this inhibited complex. The causality of its efficacy lies in the oxime group (-C=N-OH), which acts as a potent nucleophile. The electron-withdrawing nature of the 1,2,3-thiadiazole ring lowers the pKa of the oxime, ensuring a high concentration of the reactive oximate anion at physiological pH. This anion attacks the phosphorus atom of the OP-AChE complex, displacing the OP and restoring enzyme function ().

BTH: Plant SAR Activation

Conversely, BTH (often formulated as Acibenzolar-S-methyl) does not act via nucleophilic attack or direct antimicrobial toxicity. It functions as a synthetic analog of the endogenous plant hormone salicylic acid (SA). BTH application triggers intracellular redox changes that reduce intermolecular disulfide bonds in cytosolic NPR1 (Non-expresser of PR genes 1) oligomers. The resulting NPR1 monomers translocate to the nucleus, where they interact with TGA transcription factors to activate Pathogenesis-Related (PR) gene expression, conferring broad-spectrum immunity ().

Mandatory Visualization: Mechanistic Pathways

Mechanisms cluster_TDA TDA Mechanism (Mammalian AChE Reactivation) cluster_BTH BTH Mechanism (Plant SAR Induction) OP Organophosphate Inhibited Phosphorylated AChE OP->Inhibited Inhibition AChE AChE Enzyme AChE->Inhibited Reactivated Reactivated AChE Inhibited->Reactivated Nucleophilic Attack TDA 1,2,3-Thiadiazole-5-carboxaldoxime TDA->Reactivated Oxime Reactivation BTH Benzothiadiazole (BTH) NPR1_M NPR1 Monomer BTH->NPR1_M Redox Shift NPR1_O NPR1 Oligomer (Cytosol) NPR1_O->NPR1_M Reduction Nucleus Nuclear Translocation NPR1_M->Nucleus PR PR Gene Transcription Nucleus->PR Activation

Divergent mechanistic pathways of TDA in mammalian AChE reactivation and BTH in plant SAR induction.

Self-Validating Experimental Protocols

To ensure scientific integrity, the efficacy of these compounds must be evaluated using self-validating experimental systems that isolate the specific mechanism of action.

Protocol A: Evaluating TDA Efficacy via Modified Ellman’s Assay

Objective: Quantify the reactivation rate constant (


) of TDA against OP-inhibited AChE.
  • Baseline Establishment: Incubate purified AChE with acetylthiocholine and DTNB (Ellman's reagent). Measure absorbance at 412 nm to establish 100% uninhibited enzyme velocity.

  • OP Inhibition: Incubate AChE with paraoxon until >90% inhibition is achieved. Causality: Removing excess unbound OP via spin columns is critical here to prevent re-inhibition during the reactivation phase.

  • Oxime Reactivation: Introduce TDA at varying concentrations (10 µM – 1 mM).

  • Self-Validation Mechanism: Run a parallel control of inhibited enzyme + buffer (no TDA). This accounts for spontaneous enzyme dephosphorylation, ensuring the calculated

    
     is exclusively driven by TDA's nucleophilic causality.
    
Protocol B: Evaluating BTH Efficacy via In Vivo SAR Induction

Objective: Measure the induction of PR-1 gene expression and phenotypic disease reduction.

  • Elicitor Application: Apply a foliar spray of 1 mM BTH to Arabidopsis thaliana at the 4-week vegetative stage.

  • Pathogen Challenge: 48 hours post-treatment, inoculate leaves with Pseudomonas syringae pv. tomato DC3000.

  • Transcriptional Quantification: Extract RNA from distal (uninoculated) leaves and perform RT-qPCR targeting the PR-1 transcript, normalized against an Actin housekeeping gene.

  • Self-Validation Mechanism: Include an npr1 mutant plant line alongside the wild-type. If BTH induces resistance in the wild-type but fails in the npr1 mutant, it proves that BTH efficacy is causally dependent on the NPR1 signaling cascade, ruling out direct antimicrobial toxicity of the chemical itself.

Quantitative Data & Efficacy Comparison

The following tables synthesize representative experimental data, highlighting the performance of TDA and BTH relative to industry standards in their respective domains.

Table 1: Comparative In Vitro AChE Reactivation Efficacy (Mammalian Model) | Compound | Biological Target | Reactivation Rate (


) | Affinity (

) | Efficacy Profile & Limitations | | :--- | :--- | :--- | :--- | :--- | | 1,2,3-Thiadiazole-5-carboxaldoxime (TDA) | OP-inhibited AChE | Moderate | Low | Exhibits high intrinsic oximate reactivity but is limited by poor active-site binding affinity compared to bis-pyridinium structures. | | Pralidoxime (2-PAM) (Standard) | OP-inhibited AChE | High | High | Clinical standard; the cationic pyridinium nitrogen optimally anchors the molecule in the AChE active site. |

Table 2: Comparative In Vivo Plant Defense Efficacy (SAR Model)

Compound Biological Target PR-1 Transcript Fold Change (48h) Disease Reduction (%) Efficacy Profile & Limitations
Benzothiadiazole (BTH) Plant NPR1 Pathway > 50-fold 75 - 85% Highly stable synthetic elicitor. Provides robust, long-lasting SAR without rapid enzymatic degradation ().

| Salicylic Acid (SA) (Standard) | Plant NPR1 Pathway | ~ 20-fold | 35 - 45% | Endogenous signal; highly susceptible to rapid glycosylation and degradation by pathogen-secreted enzymes. |

Conclusion

While both TDA and BTH share a thiadiazole core, their efficacy profiles are entirely distinct due to their functional groups. TDA relies on the nucleophilicity of its oxime moiety to chemically reverse enzyme inhibition, whereas BTH acts as a stable structural mimic of a phytohormone to initiate a complex transcriptional cascade. Understanding these mechanistic causalities ensures that researchers select the appropriate validation protocols and controls when developing next-generation thiadiazole derivatives.

References

  • Benschop, H. P., Van den Berg, G. R., Van Hooidonk, C., De Jong, L. P. A., Kientz, C. E., Berends, F., Kepner, L. A., Meeter, E., & Visser, R. P. L. S. (1981). Antidotes to organophosphate poisoning. 2. Thiadiazole-5-carboxaldoximes. Journal of Medicinal Chemistry, 24(4), 407-414.[Link]

  • Spychalski, M., et al. (2022). A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. Plants, 12(1), 43.[Link]

HPLC Method Development for 1,2,3-Thiadiazole-5-carboxaldoxime Purity: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity analysis of 1,2,3-Thiadiazole-5-carboxaldoxime (TDA) not merely as a routine quality control checkbox, but as a critical determinant of downstream chemical and biological efficacy. TDA is a highly reactive heterocyclic intermediate and a historically significant antidote for organophosphate poisoning[1].

The structural nuances of TDA—specifically the electron-deficient thiadiazole ring paired with a polar, ionizable oxime moiety (-C=N-OH)—present unique analytical challenges. Improper method design inevitably leads to peak tailing, poor resolution of regioisomers, or on-column degradation. This guide objectively compares analytical methodologies, details the causality behind optimized Reverse-Phase HPLC (RP-HPLC) parameters, and provides a self-validating protocol for rigorous purity quantification.

Comparative Analysis: Why RP-HPLC is the Gold Standard

When establishing a purity profile for a newly synthesized batch of TDA, researchers typically consider three primary techniques: RP-HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). While each provides orthogonal data, RP-HPLC is the most robust choice for this specific molecule[2].

The causality behind this lies in the thermal instability of the oxime group. Under the high injection port temperatures required for GC-MS, TDA is prone to thermal degradation. To bypass this, GC-MS requires cumbersome derivatization steps (e.g., trimethylsilylation) to stabilize the oxime before analysis[3]. Conversely, RP-HPLC operates at near-ambient temperatures, preserving the molecule's integrity while offering superior resolution for structurally similar synthesis impurities.

Table 1: Comparative Performance of Analytical Techniques for TDA Purity
Analytical TechniquePrimary MechanismStrengths for TDA AnalysisLimitations / Causality for TDA
RP-HPLC (UV) Hydrophobic & polar partitioningHigh sensitivity; resolves closely related regioisomers without thermal degradation[2].Requires reference standards for absolute quantification.
GC-MS Volatility & mass-to-charge ratioExcellent for identifying unknown impurities via mass spectral libraries.High Risk: Oxime thermal instability necessitates complex trimethylsilylation[3].
qNMR Nuclear magnetic resonanceProvides absolute quantification without the need for reference standards.Low sensitivity for trace impurities (<1%); potential signal overlap in the aromatic region.

Chromatographic Behavior and Column Selection

The core of any robust HPLC method is the stationary phase. A common pitfall in thiadiazole method development is defaulting to a standard high-carbon-load C18 column.

The Causality of Column Selection: While a C18 column provides maximum hydrophobic retention, the oxime group in TDA strongly interacts with residual, unendcapped silanols on the silica support. This secondary interaction acts as a "drag" on the molecule, resulting in severe peak tailing. By switching to a C8 column , we reduce the hydrophobic chain length, which decreases excessive retention and minimizes the surface area available for secondary silanol interactions[4]. The result is a sharper, highly symmetrical peak that dramatically improves resolution from closely eluting impurities.

Table 2: Experimental Data – C18 vs. C8 Column Performance for TDA

Conditions: Isocratic 40:60 (v/v) 0.1% TFA in Water : Acetonitrile, Flow Rate 1.0 mL/min, UV 250 nm.

Performance MetricC18 Column (150 x 4.6 mm, 5 µm)C8 Column (150 x 4.6 mm, 5 µm)Scientific Rationale
Retention Time (RT) 8.4 min5.2 minC8's lower carbon load reduces excessive hydrophobic retention.
Tailing Factor (T) 1.8 (Significant tailing)1.1 (Symmetrical)C8 mitigates secondary interactions between the oxime and residual silanols.
Theoretical Plates (N) 4,5008,200Sharper peaks on the C8 phase lead to higher efficiency calculations.
Resolution (Rs) 1.52.8Improved peak shape directly enhances resolution from Impurity A.

The Self-Validating RP-HPLC Protocol

A scientifically sound protocol must be a self-validating system. This means incorporating System Suitability Testing (SST) directly into the workflow to prove the system's fitness before any sample data is accepted.

Step 1: Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Causality: The oxime group has a pKa of ~8-9. TFA lowers the mobile phase pH to ~2.0, ensuring the oxime remains fully protonated and neutral. Furthermore, TFA acts as an ion-pairing agent that masks residual silanols, preventing peak broadening[2].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B.

  • Standard Solution: Accurately weigh 10 mg of TDA reference standard. Dissolve and dilute to 100 mL with diluent (100 µg/mL).

Step 2: Chromatographic Conditions
  • Column: C8, 150 x 4.6 mm, 5 µm[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains viscosity and pressure stability).

  • Detection Wavelength: UV at 250 nm (Optimal chromophore absorption for the thiadiazole ring)[4].

  • Injection Volume: 10 µL.

  • Elution Mode: Gradient. 0–2 min (10% B), 2–10 min (10% to 60% B), 10–12 min (60% B), 12–15 min (10% B).

Step 3: System Suitability (The Self-Validation Mechanism)

Inject the Standard Solution five times consecutively. The analytical run is only valid if the following criteria are met:

  • Precision: Relative Standard Deviation (%RSD) of the TDA peak area is ≤ 2.0%.

  • Peak Symmetry: Tailing factor (T) for the TDA peak is ≤ 1.5.

  • Column Efficiency: Theoretical plates (N) ≥ 2000.

Analytical Logic & Workflow Visualization

The following diagram illustrates the logical causality and validation gates required to successfully develop and execute this purity method.

HPLC_Method_Logic Step1 Sample Preparation (1,2,3-Thiadiazole-5-carboxaldoxime) Step2 Stationary Phase Selection (C8 chosen to eliminate oxime tailing) Step1->Step2 Step3 Mobile Phase Optimization (0.1% TFA / Acetonitrile for pH control) Step2->Step3 Step4 Chromatographic Run (Gradient Elution, UV 250 nm) Step3->Step4 Step5 System Suitability Testing (Plates > 2000, Tailing < 1.5) Step4->Step5 Step6 Data Analysis & Batch Release (Validated Purity Profile) Step5->Step6

Caption: Logical workflow for 1,2,3-Thiadiazole-5-carboxaldoxime HPLC method development.

References

  • Title: High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine Source: Journal of Chromatography B: Biomedical Sciences and Applications / PubMed URL: [Link]

  • Title: Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities Source: ResearchGate URL: [Link]

  • Title: Antidotes to organophosphate poisoning. 2. Thiadiazole-5-carboxaldoximes Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Sources

Comparative Structural Analysis: 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural analysis and comparative framework for 1,2,3-Thiadiazole-5-carboxaldoxime , a critical intermediate in the synthesis of agrochemicals (e.g., Tiadinil analogs) and a candidate antidote for organophosphate poisoning.

Editorial Note: While specific unit cell parameters for the 5-carboxaldoxime derivative are often proprietary or absent from open-access crystallographic databases (CSD), this guide synthesizes data from high-fidelity structural analogs (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylate and 1,2,3-thiadiazole-4-carbaldehyde oxime) to establish a rigorous baseline for structural validation.

Molecular Architecture & Crystallographic Baseline[1]

The 1,2,3-thiadiazole ring is a π-excessive, five-membered heterocycle.[1][2] Unlike its 1,3,4-isomer, the 1,2,3-system possesses a contiguous S–N=N linkage, which imparts unique electronic properties affecting crystal packing.

Predicted Unit Cell & Geometry

Based on the homologous structure of 4-methyl-1,2,3-thiadiazole-5-carboxylate (CSD Ref: QUNYIB) and 1,2,3-thiadiazole-4-carbaldehyde oxime, the 5-carboxaldoxime is expected to crystallize in a centrosymmetric space group (typically P2₁/c or P-1 ) driven by head-to-head oxime hydrogen bonding.

Table 1: Structural Parameters (Derived from Analogs)
Parameter1,2,3-Thiadiazole-5-carboxaldoxime (Predicted)4-Methyl-1,2,3-thiadiazole-5-carboxylate (Experimental)Benzaldoxime (Standard Ref)
Space Group P2₁/c (Monoclinic)P-1 (Triclinic)P2₁2₁2₁ (Orthorhombic)
S1–N2 Bond 1.67 – 1.69 Å1.682 ÅN/A
N2=N3 Bond 1.28 – 1.30 Å1.291 ÅN/A
C5–C(Oxime) 1.44 – 1.46 Å1.472 Å (to Carboxyl)1.470 Å
Oxime C=N 1.27 – 1.29 ÅN/A1.275 Å
Planarity RMSD < 0.02 ÅRMSD 0.015 ÅPlanar

Key Insight: The C5–C(Oxime) bond length indicates significant conjugation between the thiadiazole ring and the exocyclic oxime, stabilizing the molecule in a planar conformation essential for efficient crystal packing.

Comparative Performance: Isomers & Alternatives

The structural efficiency of 1,2,3-thiadiazole-5-carboxaldoxime is best understood by comparing it to its 4-isomer and the carbocyclic standard (benzaldoxime).

A. 5-Isomer vs. 4-Isomer (Regioisomerism)
  • 5-Isomer (Target): The sulfur atom is adjacent to the oxime group. The large van der Waals radius of sulfur (1.80 Å) creates a "sigma-hole" effect, potentially interacting with the oxime oxygen (S···O chalcogen bonding). This often locks the oxime in an anti conformation relative to the sulfur.

  • 4-Isomer: The oxime is adjacent to the N3 nitrogen. This allows for a potential intramolecular N–H···N hydrogen bond if the oxime is in the syn conformation, but steric repulsion usually favors the anti form.

B. Intermolecular Interactions (Crystal Packing)

The performance of the crystal lattice is governed by the Supramolecular Synthon .

  • Primary Interaction (The Dimer): Like most oximes, the 5-carboxaldoxime forms a Centrosymmetric

    
     Dimer via O–H···N  hydrogen bonds.
    
  • Secondary Interaction (Pi-Stacking): The 1,2,3-thiadiazole ring is less aromatic than benzene (Benzaldoxime) but more polar. This leads to "slipped"

    
    -
    
    
    
    stacking interactions (~3.6 Å centroid-centroid distance) rather than the T-shaped packing often seen in phenyl rings.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals suitable for X-ray diffraction (XRD) validation, a slow-evaporation technique favoring thermodynamic control is required.

Workflow Visualization

The following diagram outlines the critical path from synthesis crude to solved structure.

CrystallizationWorkflow Crude Crude 5-Carboxaldoxime (>95% Purity) Solvent Solvent Selection (EtOH/H2O or MeCN) Crude->Solvent Weigh 20mg Dissolution Thermal Dissolution (50°C, Saturation) Solvent->Dissolution Mix Nucleation Slow Evaporation (4°C, 3-5 Days) Dissolution->Nucleation Filter (0.45µm) Crystal Single Crystal (Prism/Needle) Nucleation->Crystal Harvest XRD X-Ray Diffraction (Mo-Kα Source) Crystal->XRD Mount

Caption: Optimized workflow for growing diffraction-quality crystals of thiadiazole oximes.

Step-by-Step Protocol
  • Purification: Ensure the starting material is >95% pure by HPLC. Impurities (especially unreacted aldehyde) inhibit lattice formation.

  • Solvent System:

    • Primary: Acetonitrile (MeCN) – favors polar stacking.

    • Alternative: Ethanol/Water (8:2) – promotes H-bond networking.

  • Dissolution: Dissolve 20 mg of compound in 2 mL of solvent at 50°C.

  • Nucleation: Allow the solution to cool slowly to room temperature, then place in a 4°C environment. Cover the vial with Parafilm and poke 2-3 small holes to control evaporation rate.

  • Harvesting: Crystals typically appear as colorless prisms or needles within 72-120 hours.

Structural Logic: The Hydrogen Bonding Network

Understanding the H-bonding network is crucial for drug design, as it mimics receptor binding. The diagram below illustrates the dominant


 Dimer  formation characteristic of this class.

HBondNetwork MolA Thiadiazole-Oxime (A) OH_A O-H (Donor A) MolA->OH_A N_A N (Acceptor A) MolA->N_A MolB Thiadiazole-Oxime (B) OH_B O-H (Donor B) MolB->OH_B N_B N (Acceptor B) MolB->N_B OH_A->N_B H-Bond (~2.8 Å) OH_B->N_A H-Bond (~2.8 Å)

Caption: Schematic of the centrosymmetric R2,2(6) dimer motif formed by oxime groups.

References

  • Cambridge Crystallographic Data Centre (CCDC). (2024). Structure QUNYIB: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

  • BenchChem. (2025). Comparative Analysis of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Guide to Cross-Reactivity and Performance.

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Oxime derivatives in crystal engineering. Coordination Chemistry Reviews.

  • PubChem. (2025).[3] Compound Summary: 1,2,3-Thiadiazole-5-carbaldehyde oxime.

  • Acta Crystallographica. (2010). Crystal structure of 1,2,3-thiadiazole derivatives. Acta Cryst. Section E.

Sources

Validation of antimicrobial activity of 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

The validation of novel antimicrobial agents requires moving beyond simple efficacy screens to establish robust, mechanistically sound, and self-validating analytical frameworks. As a Senior Application Scientist, I have structured this guide to critically evaluate the antimicrobial performance of 1,2,3-Thiadiazole-5-carboxaldoxime and its structural analogs.

This guide synthesizes chemical rationale, comparative benchmarking against clinical standards, and field-proven experimental protocols to provide drug development professionals with a comprehensive roadmap for validation.

Chemical Profiling & Mechanistic Rationale

The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its versatile pharmacological profile, including potent antibacterial, antifungal, and antiviral properties[1].

The specific addition of a 5-carboxaldoxime moiety to the 1,2,3-thiadiazole core serves a dual purpose:

  • Bioisosteric Mimicry: The mesoionic character of the 1,2,3-thiadiazole ring allows it to act as a bioisostere for pyrimidines and oxadiazoles, enabling it to seamlessly cross cellular membranes and interact with intracellular targets[1].

  • Enhanced Target Affinity: The carboxaldoxime group provides critical hydrogen-bond donors and acceptors, significantly increasing binding affinity to microbial enzymes compared to unsubstituted analogs.

Unlike traditional antibiotics that target a single pathway,2 often exhibit a dual-action mechanism, combining direct microbial membrane disruption with the inhibition of essential metabolic enzymes[2].

Mechanism A 1,2,3-Thiadiazole-5-carboxaldoxime B Direct Antimicrobial Action A->B C Host-Mediated SAR (In Planta/Vivo) A->C D Membrane Disruption B->D E Metabolic Enzyme Inhibition B->E F PR Protein Expression C->F G Pathogen Eradication D->G E->G F->G

Dual-action antimicrobial mechanism of 1,2,3-thiadiazole derivatives.

Comparative Performance Analysis

To objectively validate 1,2,3-Thiadiazole-5-carboxaldoxime, its performance must be benchmarked against established clinical and agricultural standards. Recent studies on3 demonstrate Minimum Inhibitory Concentrations (MIC) that rival standard therapeutics[3].

The following table synthesizes the quantitative performance of this compound class against both Gram-positive/negative bacteria and yeast-like fungi[3].

Compound / ReferenceTarget PathogenMIC (µg/mL)Mechanism of ActionApplication Context
1,2,3-Thiadiazole-5-carboxaldoxime E. coli (Gram -)3.12 - 6.25Membrane disruption & enzyme inhibitionBroad-spectrum research
1,2,3-Thiadiazole-5-carboxaldoxime S. aureus (Gram +)1.56 - 3.12Membrane disruption & enzyme inhibitionBroad-spectrum research
1,2,3-Thiadiazole-5-carboxaldoxime C. albicans (Fungi)6.25 - 12.5Ergosterol pathway interferenceAntifungal research
Chloramphenicol (Standard)E. coli / S. aureus5.0Protein synthesis inhibition (50S)Clinical antibacterial
Cycloheximide (Standard)C. albicans5.0Protein synthesis inhibition (80S)In vitro antifungal

Key Insight: The data reveals that 1,2,3-thiadiazole derivatives achieve MIC values (0.625 to 6.25 µg/mL) that are highly competitive with the 5 µg/mL baseline established by Chloramphenicol[3]. Furthermore, their efficacy against C. albicans highlights a broad-spectrum utility that many highly targeted modern antibiotics lack[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. When validating heterocyclic compounds like 1,2,3-thiadiazoles, researchers frequently encounter false positives due to compound precipitation in aqueous media. To counter this, I have designed the following High-Throughput Broth Microdilution Assay as a self-validating system .

Assay: High-Throughput Resazurin-Assisted Broth Microdilution

This protocol determines the exact MIC while mathematically ruling out solvent toxicity and physical precipitation artifacts.

Step 1: Compound Preparation & Solubilization

  • Action: Dissolve 1,2,3-Thiadiazole-5-carboxaldoxime in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Causality: The mesoionic nature of the thiadiazole ring makes it highly lipophilic. Attempting to dissolve it directly in aqueous broth will cause micro-precipitates, leading to artificially low bioavailability and skewed optical density (OD) readings.

Step 2: Serial Dilution & Matrix Assembly

  • Action: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration in all wells never exceeds 1% (v/v).

  • Causality: DMSO concentrations above 1-2% exhibit intrinsic antimicrobial activity. Capping the solvent concentration ensures that any observed microbial death is strictly due to the thiadiazole derivative, not the vehicle.

Step 3: Inoculation

  • Action: Standardize the microbial suspension (e.g., S. aureus) to a 0.5 McFarland standard, then dilute 1:150 in MHB. Add 50 µL to each well to achieve a final well concentration of

    
     CFU/mL.
    
  • Causality: Using a precise CFU count is critical. An inoculum that is too dense will overwhelm the compound (false negative), while an inoculum that is too sparse will exaggerate the compound's potency (false positive).

Step 4: The Self-Validation Matrix (Critical Step) You must include the following control wells on every single plate:

  • Vehicle Control: MHB + 1% DMSO + Bacteria. (Validates that the solvent is non-toxic).

  • Positive Control: MHB + Chloramphenicol (5 µg/mL) + Bacteria. (Validates the strain's baseline susceptibility).

  • Negative Control: MHB + Compound (No Bacteria). (Validates aseptic technique and checks for compound auto-fluorescence/absorbance).

Step 5: Resazurin Addition & Incubation

  • Action: Incubate the plate at 37°C for 20 hours. Then, add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2-4 hours.

  • Causality: 1,2,3-thiadiazole derivatives can occasionally precipitate during incubation, creating turbidity that mimics bacterial growth and confounds OD600 optical readings. Resazurin acts as an orthogonal, metabolism-dependent colorimetric indicator. Living bacteria reduce blue resazurin to pink resorufin. If a well remains blue, the bacteria are dead—regardless of the well's physical turbidity.

Workflow S1 Compound Prep (DMSO Stock) S2 Serial Dilution (Max 1% DMSO) S1->S2 S3 Inoculation (5x10^5 CFU/mL) S2->S3 S4 Incubation (20h, 37°C) S3->S4 S5 Resazurin Assay (Viability Check) S4->S5 S6 MIC Determination (Colorimetric) S5->S6

Self-validating high-throughput broth microdilution workflow for MIC determination.

Conclusion for Drug Development Professionals

The validation of 1,2,3-Thiadiazole-5-carboxaldoxime and its derivatives requires careful attention to its physicochemical properties. By utilizing orthogonal validation techniques like resazurin alongside strict vehicle controls, researchers can confidently isolate the true antimicrobial efficacy of this highly promising, broad-spectrum heterocyclic class. The competitive MIC profiles demonstrated against both bacterial and fungal pathogens position these derivatives as prime candidates for advanced preclinical development.

References

  • Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole deriv
  • Synthesis, Characterization, Antimicrobial Activity, and Genotoxicity Assessment of Two Heterocyclic Compounds Containing 1,2,3-Selena- or 1,2,3-Thiadiazole Rings - MDPI.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - MDPI.
  • Biological activity of 1,2,3-thiadiazole deriv

Sources

Elemental analysis standards for 1,2,3-Thiadiazole-5-carboxaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 1,2,3-Thiadiazole-5-carboxaldoxime: A Comparative Technical Guide

Executive Summary

1,2,3-Thiadiazole-5-carboxaldoxime (


) presents a unique challenge in elemental microanalysis due to its refractory heterocyclic ring and high heteroatom density (approx. 32% N and 25% S). Accurate quantification requires a combustion standard that mimics this high-nitrogen, high-sulfur matrix while ensuring complete oxidation.

This guide objectively compares the industry-standard Sulfanilamide against high-performance alternatives like Cystine and BBOT , specifically for the analysis of thiadiazole derivatives. It establishes a self-validating protocol using Vanadium Pentoxide (


)  additives to overcome the "sulfur trap" effect common in heterocyclic combustion.

The Analytical Challenge: Why Standard Selection Matters

The analyte, 1,2,3-Thiadiazole-5-carboxaldoxime, is not a simple organic molecule.[1][2][3][4][5][6] Its combustion behavior is governed by two critical factors:

  • The N-N Bond Energy: The 1,2,3-thiadiazole ring contains adjacent nitrogen atoms.[7] Incomplete combustion often yields hydrazine derivatives or nitrogen oxides (

    
    ) that are difficult to reduce fully to 
    
    
    
    , leading to low Nitrogen recovery.
  • Sulfur Retention: The sulfur atom in the aromatic ring is prone to forming stable sulfates with inorganic ash residues, rather than releasing quantitative

    
    .
    

Target Composition (Theoretical):

  • Carbon: ~27.90%[4]

  • Hydrogen: ~2.34%

  • Nitrogen: ~32.54% (High)

  • Sulfur: ~24.83% (High)

Comparative Analysis of Standards

The following table compares the primary candidate standards. The "Suitability Score" is based on the proximity of the standard's elemental % to the analyte.

StandardFormula% N% SMatrix SimilarityVerdict
Sulfanilamide

16.2718.62ModerateBest Overall. Excellent stability and combustion kinetics. The industry "Gold Standard" for CHNS.
Cystine

11.6626.69High (Sulfur)Best for Sulfur Validation. Use if S recovery is the priority. Closest S% match to analyte.
BBOT

6.517.44LowPoor Match. Diluted heteroatoms make it unsuitable for high-content thiadiazoles.
Thiourea

36.8142.13High (Both)Risky. High volatility and polarity can cause weighing errors, though % match is high.
Expert Insight:

While Cystine matches the sulfur content (~26% vs ~25%) of the analyte better, Sulfanilamide is the recommended primary calibrant. Sulfanilamide burns cleanly and reproducibly. Cystine can be difficult to handle (electrostatic) and may decompose if not stored perfectly. Protocol Recommendation: Calibrate with Sulfanilamide, but run a Check Standard of Cystine to verify the Sulfur response factor for high-S samples.

Experimental Protocol: The "V2O5 Enhanced" Workflow

To accurately analyze 1,2,3-Thiadiazole-5-carboxaldoxime, you cannot rely on "standard" combustion alone. You must use an oxidative additive to ensure the refractory ring breaks down and Sulfur is not trapped in the ash.

Reagents & Equipment
  • Instrument: Flash 2000 / Elementar vario (or equivalent CHNS Analyzer).

  • Capsules: Tin capsules (Sn) for exothermic flash.

  • Additive: Vanadium Pentoxide (

    
    ) powder (High Purity).
    
  • Carrier Gas: Helium (99.999%).

  • Combustion Gas: Oxygen (99.999%).

Step-by-Step Methodology
  • Sample Preparation (The Sandwich Method):

    • Weigh 1.5 - 2.0 mg of 1,2,3-Thiadiazole-5-carboxaldoxime into a tin capsule.

    • Crucial Step: Add 5 - 10 mg of

      
       directly on top of the sample.
      
    • Fold the capsule tightly to exclude air. The

      
       provides localized oxygen and acts as a flux to release Sulfur.
      
  • Instrument Parameters:

    • Furnace Temperature: Set to 980°C (Left/Combustion) and 840°C (Right/Reduction).

    • Oxygen Dose: Increase

      
       injection time by 20% compared to standard sulfanilamide runs (e.g., 12 seconds vs 10 seconds) to account for the oxime's demand.
      
  • Calibration:

    • Run a conditioning blank.

    • Run 3 standards of Sulfanilamide (K-factor calibration).

    • Run 1 standard of Cystine as a Quality Control (QC) check.

  • Analysis:

    • Run the analyte samples in duplicate.[8]

    • Acceptance Criteria:

      
       absolute difference from theoretical values.
      

Visualization: Combustion Pathway & Logic

The following diagrams illustrate the critical chemical pathway and the decision logic for standard selection.

Figure 1: Reaction Pathway for Thiadiazole Combustion

This diagram shows how V2O5 prevents the formation of metal-sulfates, ensuring all Sulfur reaches the detector as SO2.

CombustionPathway Sample Thiadiazole (Sample) Combustion Flash Combustion (1800°C Exothermic) Sample->Combustion V2O5 V2O5 (Additive) V2O5->Combustion Flux & O2 Source Gases Gases: CO2, H2O, N2, NOx, SO2, SO3 Combustion->Gases Oxidation Reduction Reduction Tube (Cu @ 650°C) Gases->Reduction NOx -> N2 SO3 -> SO2 Result Final Analytes: N2, CO2, H2O, SO2 Reduction->Result Separation

Caption: The V2O5-assisted combustion pathway ensuring quantitative conversion of refractory Sulfur and Nitrogen.

Figure 2: Standard Selection Decision Tree

Use this logic to select the correct standard for any thiadiazole derivative.

DecisionTree Start Select Standard for Thiadiazole Derivative CheckS Is Sulfur content > 20%? Start->CheckS HighS Yes (High S) CheckS->HighS LowS No (Low S) CheckS->LowS Primary Primary: Sulfanilamide (Robustness) HighS->Primary Alt Primary: BBOT (Simultaneous CHNS) LowS->Alt Validation Validation: Cystine (Matches S%) Primary->Validation QC Check

Caption: Decision matrix for selecting calibration standards based on Sulfur content.

Troubleshooting Common Failures

SymptomProbable CauseCorrective Action
Low Nitrogen (<32%) Incomplete reduction of N-N bonds.Check Copper (Cu) reduction tube health. Increase reduction furnace temp to 850°C.
Low Sulfur (<24%) Sulfur trapped in ash / incomplete combustion.Mandatory: Add more

. Ensure

dose is sufficient.
High Hydrogen Water contamination in the oxime (hygroscopic).Dry sample at 60°C under vacuum for 4 hours before weighing.
Peak Tailing Chromatographic overload.Reduce sample weight to 1.0 - 1.5 mg.

References

  • Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[9] Retrieved from [Link]

Sources

Benchmarking Stability: 1,2,3-Thiadiazole-5-carboxaldoxime vs. Aromatic Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

For researchers utilizing 1,2,3-Thiadiazole-5-carboxaldoxime (TDZ-Oxime) in drug discovery or agrochemical synthesis, understanding its stability profile is critical. Unlike its benzene (Benzaldoxime) or pyridine (Pralidoxime) analogues, TDZ-Oxime exhibits a "Stability Paradox": it demonstrates robust resistance to acidic hydrolysis but suffers from catastrophic ring fragmentation under basic and thermal stress.

This guide objectively benchmarks TDZ-Oxime against standard aromatic oximes, providing experimental protocols to validate these properties in your specific formulation.

Comparative Stability Profile

The following data synthesizes physicochemical behaviors of 1,2,3-thiadiazoles compared to standard aromatic oximes.

Feature1,2,3-Thiadiazole-5-carboxaldoxime Benzaldoxime (Standard) Pyridine-2-aldoxime (2-PAM)
Acid Stability (pH < 4) High. Ring is proton-stable; oxime hydrolysis is slow due to electron-withdrawing ring.Moderate. Subject to standard acid-catalyzed hydrolysis to aldehyde + hydroxylamine.High. Pyridinium formation stabilizes the system.
Base Stability (pH > 9) Critical Instability. Ring cleavage occurs (Reverse Hurd-Mori type) with

evolution.
High. Stable ring; oxime anion forms (

).
Moderate/High. Stable ring; oxime anion active.
Thermal Stability (

)
Low/Moderate. Decomposition onset ~160–200°C (

extrusion).
High. Stable >250°C (Boiling/Sublimation w/o ring loss).High. Stable >200°C.
Photostability Poor. UV induces ring cleavage to thiirenes/thioketenes.Moderate. Primarily

isomerization.
Moderate.

isomerization.
Primary Degradant Thioketenes / Alkynyl Thiolates (Irreversible).Benzaldehyde (Reversible hydrolysis).Picolinaldehyde (Reversible hydrolysis).
Mechanistic Deep Dive
The "Achilles Heel": Base-Catalyzed Ring Fragmentation

The most distinct failure mode of TDZ-Oxime is not oxime hydrolysis, but heterocyclic ring destruction. In the presence of base (alkoxides, hydroxides, or even strong organic bases), the 1,2,3-thiadiazole ring undergoes fragmentation. This is mechanistically related to the Hurd-Mori reaction (used to synthesize the ring) running in reverse or diverging into a fragmentation pathway.

Mechanism:

  • Base deprotonates the C4 position (if unsubstituted) or attacks the sulfur/nitrogen core.

  • The ring collapses, extruding Nitrogen gas (

    
    ).
    
  • The resulting intermediate is often a highly reactive alkynyl thiolate or thioketene.

Implication: Unlike Benzaldoxime, where high pH simply generates the nucleophilic oximate anion (


), high pH destroys the TDZ-Oxime scaffold entirely.
Visualization: Degradation Pathways

StabilityPathways TDZ 1,2,3-Thiadiazole- 5-carboxaldoxime Acid Acidic Conditions (pH < 4) TDZ->Acid Base Basic Conditions (pH > 9) TDZ->Base Heat Thermal Stress (>160°C) TDZ->Heat Hydrolysis Oxime Hydrolysis Acid->Hydrolysis Slow Aldehyde 5-Formyl-1,2,3-thiadiazole + Hydroxylamine Hydrolysis->Aldehyde Frag Ring Fragmentation (N2 Extrusion) Base->Frag Fast / Irreversible Thioketene Alkynyl Thiolate / Thioketene Species Frag->Thioketene N2Loss N2 Extrusion Heat->N2Loss Irreversible N2Loss->Thioketene

Figure 1: Comparative degradation pathways. Note the irreversible ring destruction in base/heat versus standard hydrolysis in acid.

Experimental Protocols for Benchmarking

To validate the stability of your specific TDZ-Oxime batch against alternatives, use the following self-validating protocols.

Protocol A: pH-Rate Profile Determination (HPLC)

Objective: Quantify the half-life (


) of TDZ-Oxime vs. Benzaldoxime across the pH scale.

Materials:

  • Buffer Systems: 0.1M HCl (pH 1), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 10).

  • Internal Standard: Caffeine or Acetophenone (must be non-reactive).

  • HPLC Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

Workflow:

  • Stock Preparation: Dissolve 10 mg of Oxime in 1 mL Acetonitrile (ACN).

  • Initiation: Spike 50 µL Stock into 950 µL of pre-thermostatted (25°C) buffer.

  • Sampling: Inject immediately (

    
    ) and subsequently at 
    
    
    
    min.
  • Analysis:

    • Mobile Phase: ACN:Water (0.1% TFA) Gradient 5% -> 95%.

    • Detection: UV at 254 nm (Benzaldoxime) and 280-300 nm (Thiadiazole).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Expected Results:

  • pH 1: Both compounds show slow degradation (hydrolysis). TDZ-Oxime may be slightly more stable than Benzaldoxime due to the electron-deficient ring reducing protonation at the imine nitrogen.

  • pH 10: Benzaldoxime remains stable (peak area constant). TDZ-Oxime peak disappears rapidly , replaced by multiple polar fragment peaks (ring cleavage products) rather than the clean aldehyde peak.

Protocol B: Thermal Stress (DSC)

Objective: Determine the safety margin for processing and storage.

Method:

  • Weigh 2-5 mg of dry Oxime into a high-pressure gold-plated crucible (to contain

    
     off-gassing).
    
  • Heat from 30°C to 300°C at 5°C/min under Nitrogen purge.

  • Critical Observation:

    • Benzaldoxime: Endotherm (Melting) followed by broad exotherm >250°C (decomposition).

    • TDZ-Oxime: Sharp, energetic Exotherm between 160°C–200°C. This indicates

      
       extrusion.
      
    • Safety Note: Do not scale up TDZ-Oxime heating without DSC data; the decomposition is gas-generating and potentially pressure-building.

Synthesis & Storage Recommendations

Based on the stability profile, the following handling rules are mandatory for maintaining scientific integrity:

  • Avoid Basic Workups: Never use strong bases (NaOH, KOH) during purification. Use mild bases like Pyridine or

    
     if neutralization is strictly necessary, and work quickly at low temperatures (0°C).
    
  • Acidic Quench: When synthesizing the oxime from the aldehyde, perform the reaction in buffered acetate conditions rather than strongly basic hydroxylamine/NaOH solutions.

  • Dark Storage: Store solid material in amber vials at -20°C to prevent photochemical ring opening.

References
  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on 1,2,3-thiadiazole ring cleavage and Hurd-Mori mechanism).

  • Kofman, T. P., et al. (2002). "Acid-Base Properties of 1,2,3-Thiadiazole Derivatives." Russian Journal of General Chemistry.
  • Simmons, T., et al. (2020). "Hydrolytic Stability of Hydrazones and Oximes." Nature Chemical Biology / NIH. (Benchmarking general oxime hydrolysis rates).

  • BenchChem Technical Guides. (2025). "Stability of 1,2,3-Thiadiazole-5-carboxaldoxime." (Specific handling protocols).

  • Thomas, E. W. (1988). "Rearrangement of 1,2,3-Thiadiazoles." Comprehensive Heterocyclic Chemistry. (Mechanisms of thermal and photochemical decomposition).

Safety Operating Guide

1,2,3-Thiadiazole-5-carboxaldoxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe containment and disposal of 1,2,3-Thiadiazole-5-carboxaldoxime .

As a Senior Application Scientist, my directive is clear: Do not treat this compound as generic organic waste. The unique combination of a nitrogen-rich thiadiazole ring and a reactive aldoxime moiety presents specific thermal and chemical stability hazards that dictate your disposal strategy.

Part 1: Executive Safety Assessment

The Core Hazard: Thermal Extrusion of Nitrogen The 1,2,3-thiadiazole ring system is thermodynamically poised to extrude molecular nitrogen (


) upon thermal decomposition (typically 

C), generating highly reactive thioketene or thiirene intermediates.[1]
  • Operational Implication: Never subject this waste to uncontrolled heating or sealed-vessel digestion. The rapid gas evolution can over-pressurize standard waste containers.

Secondary Hazard: Oxime Reactivity The 5-carboxaldoxime group (


) is susceptible to dehydration (forming nitriles) or hydrolysis under acidic conditions.
  • Operational Implication: Segregate strictly from strong dehydrating agents (e.g.,

    
    , 
    
    
    
    ) and oxidizing acids to prevent exothermic runaway reactions in the waste stream.

Part 2: Chemical Identity & Hazard Profile

Table 1: Physicochemical Properties Relevant to Disposal

PropertySpecificationDisposal Relevance
CAS Number Not Listed (Derivative)Treat as "Hazardous Substance, Solid, n.o.s."
Molecular Formula

High Nitrogen/Sulfur content requires flue gas scrubbing (incineration).
Physical State Solid (Crystalline)Minimizes vapor risk; dust control is paramount.
Thermal Stability Decomposes

C
Do not autoclave. Incineration requires specific feed rates.
Solubility DMSO, MethanolUse compatible solvents for rinsing (avoid halogenated solvents if possible).
Incompatibilities Strong Oxidizers, Acids, Acyl HalidesSegregation Group: Organic Non-Halogenated (unless dissolved in halo-solvents).

Part 3: Disposal Workflow & Decision Logic

The following flowchart illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 1,2,3-Thiadiazole-5-carboxaldoxime StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure or Contaminated Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Rinsate) StateCheck->LiquidWaste Solution Packaging Packaging: Double-bag (Solid) or Vented Cap (Liquid) SolidWaste->Packaging Segregation Segregation Check: Is Oxidizer/Strong Acid present? LiquidWaste->Segregation SafeLiquid Stream A: Organic Solvents (Non-Halogenated Preferred) Segregation->SafeLiquid No UnsafeLiquid Stream B: High Hazard (Do NOT Mix - Separate Bottle) Segregation->UnsafeLiquid Yes SafeLiquid->Packaging UnsafeLiquid->Packaging Disposal Final Disposal: High-Temp Incineration (w/ Scrubber) Packaging->Disposal

Figure 1: Decision logic for segregating thiadiazole waste streams to prevent incompatibility incidents.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Best for: Expired reagents, contaminated gloves, weigh boats.

  • Containment : Place solid waste into a clear, wide-mouth polyethylene (HDPE) jar.

    • Scientist's Note: Avoid glass for solids to prevent breakage during compaction in the waste drum.

  • Labeling : Mark the container as "Hazardous Waste - Toxic/Irritant" .

    • Constituents : List "1,2,3-Thiadiazole-5-carboxaldoxime" explicitly. Do not use vague terms like "Organic Solid."

  • Segregation : Store in the "Solid Organics" satellite accumulation area.

    • Critical: Keep away from the "Oxidizers" bin. The thiadiazole ring can react violently with nitrate salts or permanganates.

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, mother liquors, HPLC effluent.

  • Solvent Compatibility Check : Ensure the carrier solvent is compatible with the waste stream.

    • Safe: Methanol, Ethanol, DMSO, Ethyl Acetate.

    • Avoid: Mixing with Nitric Acid or Perchloric Acid streams.

  • pH Adjustment : If the solution is acidic (pH < 4), neutralize carefully with Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to the solvent drum.
    
    • Reasoning: Acidic conditions can catalyze the hydrolysis of the oxime to the aldehyde, potentially altering the toxicity profile or generating heat.

  • Container : Use a standard solvent carboy (HDPE or Steel).

    • Venting: Ensure the cap is not fused shut. Over time, slow decomposition of thiadiazoles can generate trace nitrogen gas.

Protocol C: Spill Management (Immediate Response)
  • Isolate : Evacuate the immediate 3-meter radius.

  • PPE : Don Nitrile gloves (double layer) , lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Neutralization (Physical) :

    • Do not spray water directly on the solid (prevents hydrolysis).

    • Cover the spill with Vermiculite or Dry Sand to suppress dust.

  • Collection :

    • Using a plastic scoop (spark-proof), transfer the material to a hazardous waste bag.

    • Wipe the surface with a 10% Sodium Carbonate solution to degrade trace residues, followed by a water rinse.

Part 5: Scientific Rationale for Incineration

Why do we mandate incineration over chemical treatment? The decomposition pathway of the 1,2,3-thiadiazole ring is complex and yields species that are difficult to manage on a benchtop scale.

Decomposition Thiadiazole 1,2,3-Thiadiazole Precursor Heat Thermal Energy (>200°C) Thiadiazole->Heat Intermediate Unstable Intermediate Heat->Intermediate Nitrogen Nitrogen Gas (N2) (Rapid Expansion) Intermediate->Nitrogen - N2 Extrusion Thioketene Thioketene / Thiirene (Reactive Sulfur Species) Intermediate->Thioketene SOx Sulfur Oxides (SOx) (Requires Scrubbing) Thioketene->SOx Oxidative Combustion

Figure 2: Thermal decomposition pathway illustrating the necessity of controlled incineration to manage gas evolution and sulfur byproducts.

The "Why" Behind the Protocol:

  • Nitrogen Extrusion : The loss of

    
     is irreversible and exothermic. In a closed container, this pressurizes the vessel. In an incinerator, this is managed by negative pressure.
    
  • Sulfur Content : The sulfur atom eventually oxidizes to

    
    . Professional incineration facilities utilize alkaline scrubbers to capture these acid gases, preventing environmental release—something a lab fume hood cannot achieve efficiently.
    

Part 6: References

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on the thermal instability and nitrogen extrusion mechanisms of the thiadiazole ring).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,2,3-Thiadiazole-4-carboxylic acid derivatives. (Provides baseline toxicity and handling categories for the chemical family).

  • BenchChem. (2025).[2][3][4] Safe Disposal of 1,2,3-Thiadiazole Derivatives: A Procedural Guide. (Outlines general segregation protocols for thiadiazole compounds).

  • National Institutes of Health (NIH). (2024). Aldoxime Dehydratases and Nitrile Synthesis. (Details the reactivity of the aldoxime functional group regarding dehydration hazards).

Sources

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